molecular formula C7H12OS B1599123 2-(Methylthio)cyclohexanone CAS No. 52190-35-9

2-(Methylthio)cyclohexanone

Cat. No.: B1599123
CAS No.: 52190-35-9
M. Wt: 144.24 g/mol
InChI Key: QFABNUVNDKOIEH-UHFFFAOYSA-N
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Description

2-(Methylthio)cyclohexanone is a useful research compound. Its molecular formula is C7H12OS and its molecular weight is 144.24 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Methylthio)cyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Methylthio)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFABNUVNDKOIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401159
Record name 2-(Methylthio)cyclohexanone
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Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52190-35-9
Record name 2-(Methylthio)cyclohexanone
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Record name 2-(Methylthio)cyclohexanone
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Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylthio)cyclohexanone, with CAS number 52190-35-9, is a versatile synthetic intermediate that holds significant potential for researchers, particularly those in the fields of organic synthesis and drug development.[1] This α-thio ketone combines the reactivity of a cyclohexanone ring with the unique properties imparted by the methylthio substituent at the α-position. This guide provides a comprehensive technical overview of 2-(Methylthio)cyclohexanone, covering its chemical and physical properties, detailed synthetic protocols, thorough characterization, and exploration of its reactivity and applications as a precursor to valuable heterocyclic scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The key properties of 2-(Methylthio)cyclohexanone are summarized in the table below.

PropertyValueReference
CAS Number 52190-35-9[1]
Molecular Formula C₇H₁₂OS[1]
Molecular Weight 144.24 g/mol [1]
Appearance Liquid
Density 1.069 g/mL at 25 °C
Boiling Point 45 °C at 10.1 mmHg
Refractive Index n20/D 1.508
Solubility Information not readily available, but expected to be soluble in common organic solvents.

Synthesis of 2-(Methylthio)cyclohexanone

The synthesis of 2-(Methylthio)cyclohexanone can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.

Method 1: Sulfenylation of Cyclohexanone Enolate

This is a widely employed method that involves the generation of a cyclohexanone enolate followed by its reaction with an electrophilic sulfur source, such as dimethyl disulfide.[2] The regioselectivity of the enolate formation is a critical factor in this synthesis.

Reaction Mechanism:

G cluster_0 Enolate Formation cluster_1 Sulfenylation Ketone Cyclohexanone Enolate Cyclohexanone Enolate Ketone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate DMDS Dimethyl Disulfide (CH3SSCH3) Product 2-(Methylthio)cyclohexanone Enolate->Product Nucleophilic Attack DMDS->Product Thiolate Methanethiolate (CH3S-) Product->Thiolate Byproduct

Figure 1: Synthesis of 2-(Methylthio)cyclohexanone via enolate sulfenylation.

Experimental Protocol:

  • Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared at low temperature (typically -78 °C). Cyclohexanone, dissolved in anhydrous THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at this temperature for a period to ensure complete enolate formation. The rationale for using a strong, hindered base like LDA is to achieve rapid and quantitative deprotonation, minimizing self-condensation side reactions of the cyclohexanone.[3]

  • Sulfenylation: To the freshly prepared enolate solution, a solution of dimethyl disulfide in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before being gradually warmed to room temperature.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure 2-(Methylthio)cyclohexanone.

Method 2: Nucleophilic Substitution of an α-Halogenated Cyclohexanone

This method involves the reaction of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with a sulfur nucleophile like sodium thiomethoxide.[4] This approach is a classic example of a nucleophilic substitution reaction.

Reaction Mechanism:

G cluster_0 Nucleophilic Substitution HaloKetone 2-Chlorocyclohexanone Product 2-(Methylthio)cyclohexanone HaloKetone->Product SN2 Attack Nucleophile Sodium Thiomethoxide (NaSCH3) Nucleophile->Product Salt Sodium Chloride (NaCl) Product->Salt Byproduct

Figure 2: Synthesis via nucleophilic substitution of 2-chlorocyclohexanone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chlorocyclohexanone is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Nucleophilic Addition: Sodium thiomethoxide is added to the solution. The reaction mixture is then stirred, and if necessary, gently heated to facilitate the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of synthesized 2-(Methylthio)cyclohexanone are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The methyl protons of the thioether group typically appear as a singlet. The proton at the α-carbon (C2) will be a multiplet, and the protons of the cyclohexanone ring will appear as a series of complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atom attached to the sulfur will also have a specific chemical shift, as will the methyl carbon of the thioether group and the four methylene carbons of the cyclohexanone ring.[5]

¹³C NMR Peak Assignment (Predicted) Chemical Shift (ppm)
Carbonyl (C=O)~205 - 220
C-S~50 - 60
CH₂ (ring)~20 - 40
S-CH₃~15 - 25

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Methylthio)cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the alkyl groups and C-S stretching, which is generally weak and can be difficult to assign definitively.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(Methylthio)cyclohexanone will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of both the ketone and the thioether functionalities. Common fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the C-S bond.[7]

Reactivity and Synthetic Applications

The presence of both a carbonyl group and an α-methylthio group makes 2-(Methylthio)cyclohexanone a valuable and reactive building block in organic synthesis.

Reactions at the Carbonyl Group

The carbonyl group undergoes typical ketone reactions such as reduction, Grignard additions, and Wittig reactions. The stereoselectivity of these reactions can be influenced by the adjacent methylthio group.

Reactions at the α-Carbon

The α-proton is acidic and can be removed by a base to form an enolate, allowing for further functionalization at this position.

Precursor to Heterocycles

A significant application of 2-(Methylthio)cyclohexanone is its use as a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

  • Synthesis of Pyridines: α-Thio ketones can be utilized in the synthesis of substituted pyridines through condensation reactions with enamines or other suitable nitrogen-containing precursors.[8][9][10]

  • Synthesis of Thiophenes: 2-(Methylthio)cyclohexanone can serve as a starting material for the construction of thiophene rings through various cyclization strategies.[11][12]

Synthetic Workflow Example:

G Start 2-(Methylthio)cyclohexanone Condensation Condensation with 1,3-dicarbonyl compound and ammonia source Start->Condensation Pyridine Substituted Tetrahydropyridine Condensation->Pyridine Oxidation Oxidation Pyridine->Oxidation FinalProduct Substituted Pyridine (Pharmaceutical Scaffold) Oxidation->FinalProduct

Figure 3: General workflow for the synthesis of pyridine derivatives.

Safety and Handling

2-(Methylthio)cyclohexanone is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methylthio)cyclohexanone is a readily accessible and highly useful synthetic intermediate. Its unique combination of a reactive carbonyl group and an α-thioether functionality provides a gateway to a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility, particularly as a precursor to valuable heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound can unlock new avenues for the efficient synthesis of complex molecular targets.

References

  • PubChem. 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. [Link]

  • Filo. Problem 23-13. What product is formed when cyclohexanone reacts with dime... [Link]

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  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. [Link]

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2-(Methylthio)cyclohexanone chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Structure, Synthesis, and Reactivity

Introduction

2-(Methylthio)cyclohexanone is a derivative of cyclohexanone featuring a methylthio group (-SCH₃) at the alpha-position to the carbonyl. This substitution introduces unique stereochemical and electronic properties, making it a valuable compound for mechanistic studies and a versatile intermediate in organic synthesis. Its chemical formula is C₇H₁₂OS, and it is identified by the CAS Number 52190-35-9.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic signature, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

The core structure of 2-(Methylthio)cyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group and a methylthio substituent on the adjacent carbon atom. The presence of the sulfur atom and the carbonyl group influences the molecule's conformation and reactivity.

Caption: 2D Chemical Structure of 2-(Methylthio)cyclohexanone.

The conformational preference of the 2-methylthio group (axial vs. equatorial) has been a subject of study, with findings suggesting that in chloroform, steric effects dominate over polar effects, influencing its conformational equilibrium.[2][3]

Physicochemical Data Summary
PropertyValueSource
CAS Number 52190-35-9[1][2][4]
Molecular Formula C₇H₁₂OS[1][4]
Molecular Weight 144.23 g/mol [2][4]
Appearance Liquid[2]
Density 1.069 g/mL at 25 °C (lit.)[1][2][4]
Boiling Point 45 °C at 10.1 mmHg (lit.)[2][4]
Refractive Index n20/D 1.508 (lit.)[1][2]
Flash Point 89 °C (192.2 °F) - closed cup[2][3]
InChI Key QFABNUVNDKOIEH-UHFFFAOYSA-N[2]
SMILES String CSC1CCCCC1=O[2]

Synthesis of α-Thioketones

The synthesis of α-thiocarbonyl compounds is a significant area of organic chemistry due to their utility as synthetic intermediates.[5] Several methods exist for the preparation of α-thio ketones, including the reaction of α-diazocarbonyls with thiols, the thiolation of α-imino ketones, and the reaction of α-halogenated ketones with thiolates.[6][7]

A prevalent and straightforward method for synthesizing 2-(Methylthio)cyclohexanone involves the nucleophilic substitution of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with a methylthiolate source.

Experimental Protocol: Synthesis from 2-Chlorocyclohexanone

This protocol describes a representative synthesis based on the nucleophilic substitution of 2-chlorocyclohexanone with sodium thiomethoxide.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium thiomethoxide (Sodium methanethiolate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium thiomethoxide in the chosen anhydrous solvent under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of 2-chlorocyclohexanone in the same anhydrous solvent to the cooled thiomethoxide solution via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with the chosen organic solvent.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(Methylthio)cyclohexanone.

G cluster_0 Reaction Phase cluster_1 Workup & Extraction cluster_2 Purification A Dissolve Sodium Thiomethoxide in Anhydrous THF B Cool to 0°C A->B C Slowly Add 2-Chlorocyclohexanone B->C D Stir at RT until Completion C->D E Quench with aq. NH4Cl D->E F Extract with Diethyl Ether E->F G Wash with Brine F->G H Dry over MgSO4 G->H I Concentrate under Reduced Pressure H->I J Purify by Vacuum Distillation I->J K Obtain Pure Product J->K

Caption: Workflow for the Synthesis of 2-(Methylthio)cyclohexanone.

Spectroscopic Characterization

The structural elucidation of 2-(Methylthio)cyclohexanone relies on standard spectroscopic techniques.

Spectroscopic Data Summary
TechniqueFeatureExpected Chemical Shift / Wavenumber
IR Spectroscopy C=O stretch (ketone)~1715 cm⁻¹
C-H stretch (aliphatic)~2850-2960 cm⁻¹
¹H NMR -SCH₃ (singlet)~2.1-2.3 ppm
CH -S (multiplet)~3.0-3.3 ppm
-CH₂ - (ring protons)~1.6-2.5 ppm
¹³C NMR C =O (carbonyl)~208-212 ppm
C -S~50-55 ppm
-SC H₃~14-16 ppm
Mass Spec. Molecular Ion (M⁺)m/z = 144.06

Note: NMR shifts are approximate and depend on the solvent used.

The infrared spectrum is dominated by a strong absorption band for the ketone carbonyl group, typically around 1715 cm⁻¹, which is characteristic for a six-membered ring ketone.[8][9] In the ¹H NMR spectrum, the methyl protons of the thioether group appear as a sharp singlet, while the alpha-proton adjacent to both the sulfur and carbonyl is shifted downfield. The ¹³C NMR spectrum provides definitive evidence with a signal for the carbonyl carbon appearing above 200 ppm and a distinct signal for the carbon atom bonded to the sulfur.[10][11]

Chemical Reactivity and Applications

The reactivity of 2-(Methylthio)cyclohexanone is dictated by its two primary functional groups: the ketone and the thioether.

  • Reactions at the Carbonyl Group : The ketone can undergo a variety of transformations. It is a substrate for nucleophilic addition reactions, including reductions using hydride reagents. Studies have investigated the stereoselectivity of hydride reductions on this molecule, which is a key topic in understanding the influence of adjacent substituents.[3][12] It can also form enamines or enolates, which can then be used in alkylation or aldol-type reactions.[13]

  • Reactions at the Sulfur Atom : The thioether moiety is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can yield the sulfone. These oxidized derivatives are also valuable in synthetic chemistry.

  • Applications in Synthesis : 2-(Methylthio)cyclohexanone serves as a precursor for more complex molecules. For instance, it has been used as a ketone substrate for the synthesis of cyclic nitrones by reacting with compounds like aspergillusol A.[2][3][12] Its role as a building block highlights the importance of α-functionalized ketones in constructing diverse molecular scaffolds.

A 2-(Methylthio)cyclohexanone B Reduction (e.g., NaBH4) A->B D Oxidation (e.g., m-CPBA) A->D F Enolate Formation (e.g., LDA) A->F C 2-(Methylthio)cyclohexanol B->C E 2-(Methylsulfinyl)cyclohexanone or 2-(Methylsulfonyl)cyclohexanone D->E G Lithium Enolate F->G H Alkylation (e.g., CH3I) G->H I 2-Methyl-2-(methylthio)cyclohexanone H->I

Caption: Key Reaction Pathways of 2-(Methylthio)cyclohexanone.

Safety Information

2-(Methylthio)cyclohexanone is classified as an irritant. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][10]

  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][10]

References

  • da Silva, R. A., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 17, 1837–1845. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2018). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. ACS Omega, 3(10), 14323–14330. Retrieved from [Link]

  • Al-Amin, M., et al. (2016). α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds. Organic & Biomolecular Chemistry, 14(3), 856-860. Retrieved from [Link]

  • Spectroscopy Central. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. Retrieved from [Link]

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  • Wikipedia. (n.d.). Ketone. Retrieved from [Link]

Sources

2-(Methylthio)cyclohexanone molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Methylthio)cyclohexanone

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)cyclohexanone, a pivotal reagent and building block in modern organic synthesis. With a molecular weight of 144.23 g/mol , this 2-substituted cyclohexanone serves as a versatile intermediate whose chemical behavior is dominated by the interplay between its ketone and thioether functionalities.[1][2] This document details its core physicochemical properties, provides an evidence-based synthesis protocol, explores its characteristic reactivity, and outlines its utility for researchers, particularly those in synthetic chemistry and drug development. The guide synthesizes field-proven insights with established data to offer a practical and authoritative resource for laboratory professionals.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the essential chemical and physical characteristics of 2-(Methylthio)cyclohexanone.

Chemical Identity

Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The universally recognized identifiers for 2-(Methylthio)cyclohexanone are summarized below.

IdentifierValue
IUPAC Name 2-methylsulfanylcyclohexan-1-one[2][3]
CAS Number 52190-35-9[1][2][4]
Molecular Formula C₇H₁₂OS[2][3][4][5][6]
Molecular Weight 144.23 g/mol [1][2][6][7]
InChI Key QFABNUVNDKOIEH-UHFFFAOYSA-N[3]
SMILES CSC1CCCCC1=O[8]
Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. 2-(Methylthio)cyclohexanone is a liquid at standard temperature and pressure.

PropertyValueSource
Appearance Liquid
Density 1.069 g/mL at 25 °C[1][2]
Boiling Point 45 °C at 10.1 mmHg[2]
Flash Point 89 °C (192.2 °F) - closed cup[1]
Refractive Index n20/D 1.508[2][4]
Structural and Conformational Analysis

2-(Methylthio)cyclohexanone is a 2-substituted cyclohexanone, a structural motif that imparts specific chemical properties.[1][7] The presence of the methylthio group at the α-position to the carbonyl creates a chiral center. Research has been conducted to measure the proportion of its axial and equatorial conformations, which is crucial for understanding its reactivity.[1][7] Studies suggest that in chloroform, steric effects are the dominant factor in determining its conformational preference over polar effects.[1][7] This conformational behavior directly influences the stereochemical outcome of reactions, such as hydride reductions.

Synthesis and Mechanistic Rationale

The reliable synthesis of 2-(Methylthio)cyclohexanone is fundamental to its use in further applications. The most common approach involves the α-sulfenylation of cyclohexanone, a well-established transformation in organic chemistry.

Experimental Protocol: Synthesis via α-Sulfenylation of Cyclohexanone

This protocol describes a general, reliable method for synthesizing the title compound. The causality behind this choice is its high efficiency and the ready availability of starting materials. The reaction proceeds by forming a cyclohexanone enolate, which then acts as a nucleophile, attacking an electrophilic sulfur source like dimethyl disulfide.

Step-by-Step Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is critical to prevent the oxidation of the base and intermediate species.

  • Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath. The low temperature is essential to control the reaction kinetics and prevent side reactions.

  • Enolate Formation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to the cooled THF. Subsequently, add cyclohexanone dropwise via syringe. Allow the mixture to stir for 1-2 hours at -78 °C to ensure complete enolate formation.

  • Sulfenylation: Add dimethyl disulfide (CH₃SSCH₃) dropwise to the enolate solution. The enolate will attack the electrophilic sulfur atom. Let the reaction proceed at -78 °C for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the remaining base and any reactive intermediates.

  • Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield pure 2-(Methylthio)cyclohexanone.[2]

Mechanistic Diagram

The following diagram illustrates the key steps in the synthesis, from enolate generation to the final product formation.

Synthesis_Mechanism Cyclohexanone Cyclohexanone Enolate Lithium Enolate (Nucleophile) Base Strong Base (LDA) Base->Enolate Deprotonation Product 2-(Methylthio)cyclohexanone Enolate->Product Nucleophilic Attack SulfurSource Dimethyl Disulfide (Electrophile) SideProduct Lithium Methanethiolate

Caption: Mechanism of α-sulfenylation of cyclohexanone.

Chemical Reactivity and Synthetic Utility

The value of 2-(Methylthio)cyclohexanone lies in its predictable reactivity, allowing it to serve as a precursor to more complex molecular architectures.

Stereoselective Reduction of the Carbonyl Group

A significant area of study for this compound has been the stereoselective reduction of its ketone functionality using various hydride reagents.[1][7] The choice of hydride (e.g., sodium borohydride vs. bulkier reagents) can influence the facial selectivity of the attack on the carbonyl, leading to a predominance of either the cis- or trans-2-(methylthio)cyclohexanol diastereomer. This control is invaluable in synthetic campaigns where specific stereoisomers are required for biological activity or as part of a complex natural product synthesis.

Application in Heterocycle Synthesis

2-(Methylthio)cyclohexanone is a documented substrate for the synthesis of cyclic nitrones.[1][7] For instance, it can be reacted with hydroxylamine derivatives like aspergillusol A to form these valuable heterocyclic structures.[1] Nitrones are powerful intermediates in their own right, capable of undergoing 1,3-dipolar cycloaddition reactions to construct complex nitrogen-containing rings, which are common motifs in pharmaceuticals.

Synthetic Utility Workflow

The following diagram outlines the primary synthetic pathways originating from 2-(Methylthio)cyclohexanone, highlighting its role as a versatile intermediate.

Synthetic_Utility Start {2-(Methylthio)cyclohexanone | (TMC)} Reduction Stereoselective Hydride Reduction Start->Reduction Pathway A Nitration Reaction with Hydroxylamine Derivatives Start->Nitration Pathway B Alcohols cis/trans-2-(Methylthio)cyclohexanol (Diastereomeric Alcohols) Reduction->Alcohols Nitrones Cyclic Nitrones (Heterocyclic Intermediates) Nitration->Nitrones

Caption: Key synthetic transformations of 2-(Methylthio)cyclohexanone.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable in a laboratory setting. This section provides critical safety information based on the Globally Harmonized System (GHS).

  • Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark).[1]

    • Signal Word: Warning[1][3]

    • Hazard Statements:

      • H315: Causes skin irritation.[1][3]

      • H319: Causes serious eye irritation.[1][3]

      • H335: May cause respiratory irritation.[1][3]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1][3]

    • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and wash hands thoroughly after handling (P264).[1][3]

  • Storage and Disposal:

    • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 10 for combustible liquids.[1]

    • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Relevance in Drug Development

While 2-(Methylthio)cyclohexanone may not be an active pharmaceutical ingredient (API) itself, its structural components are highly relevant to drug discovery. The cyclohexanone core is a precursor in the synthesis of various APIs, including anticonvulsants and analgesics.[9] The presence of both a ketone and a thioether offers two distinct points for chemical modification. The ketone can be used for forming imines, enamines, or alcohols, while the thioether can be oxidized to sulfoxides and sulfones, thereby modulating properties like polarity, solubility, and metabolic stability. This dual functionality makes it an attractive starting material for generating libraries of diverse small molecules for screening in drug discovery programs.

References

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Spectroscopic Data of 2-(Methylthio)cyclohexanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylthio)cyclohexanone is a sulfur-containing cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic sulfur atom and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(Methylthio)cyclohexanone, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Methylthio)cyclohexanone, with the chemical formula C₇H₁₂OS and a molecular weight of 144.23 g/mol , is foundational to understanding its spectroscopic signature.[1][2] The molecule consists of a six-membered cyclohexanone ring substituted at the alpha-position with a methylthio (-SCH₃) group. This substitution creates a chiral center at the C2 position.

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, outlining the causality behind experimental choices and providing a self-validating system for its identification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For a molecule like 2-(Methylthio)cyclohexanone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for analysis.

Principle of EI-MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion into smaller, characteristic ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, generating a mass spectrum.

Experimental Protocol: GC-MS

A general protocol for the GC-MS analysis of ketones is as follows:[3]

  • Sample Preparation: Prepare a dilute solution of 2-(Methylthio)cyclohexanone in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

  • Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated by the mass analyzer and detected.

Data Interpretation for 2-(Methylthio)cyclohexanone

The mass spectrum of 2-(Methylthio)cyclohexanone is expected to exhibit a molecular ion peak and several key fragment ions that provide structural confirmation.

  • Molecular Ion (M•⁺): The molecular ion peak should be observed at an m/z of 144, corresponding to the molecular weight of the compound.[1][2]

  • Key Fragmentation Pathways: The fragmentation of cyclic ketones and thioethers follows predictable pathways. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[4][5]

Diagram: Proposed Mass Spectrometry Fragmentation of 2-(Methylthio)cyclohexanone

G M [C₇H₁₂OS]•⁺ m/z = 144 (Molecular Ion) F1 [M - CH₃S]⁺ m/z = 97 M->F1 - •SCH₃ F2 [M - C₂H₄]•⁺ m/z = 116 M->F2 McLafferty Rearrangement F4 [C₄H₇S]⁺ m/z = 87 M->F4 α-cleavage F3 [M - CO]•⁺ m/z = 116 F1->F3 - CO F5 [C₂H₃S]⁺ m/z = 59 F4->F5 - C₂H₂ G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Structural Elucidation Prep 2-(Methylthio)cyclohexanone Sample MS GC-MS Analysis Prep->MS IR ATR-IR Analysis Prep->IR NMR ¹H & ¹³C NMR Analysis Prep->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Structure Verified Structure of 2-(Methylthio)cyclohexanone MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: A streamlined workflow for the complete spectroscopic characterization of 2-(Methylthio)cyclohexanone.

Conclusion

The comprehensive analysis of 2-(Methylthio)cyclohexanone using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its unequivocal identification. The combination of molecular weight and fragmentation data from MS, functional group information from IR, and detailed structural connectivity from NMR allows for a complete and confident characterization of the molecule. This guide serves as a practical resource for scientists, enabling them to apply these spectroscopic techniques effectively in their research and development endeavors.

References

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  • ResearchGate. (2025, August 6). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

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  • Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Foreword: A Proactive Approach to Chemical Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Hazards of 2-(Methylthio)cyclohexanone

In the landscape of chemical research and drug development, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. 2-(Methylthio)cyclohexanone, a versatile ketone substrate and synthetic intermediate, is a compound of interest in various organic syntheses.[1][2] Its utility, however, is accompanied by a specific hazard profile that necessitates a thorough understanding and disciplined handling. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a culture of safety grounded in scientific rationale. As a senior application scientist, the aim is not to present a rigid set of rules, but to empower you with the knowledge to conduct a dynamic risk assessment, understand the causality behind safety protocols, and implement self-validating systems of protection in your laboratory.

Chapter 1: Compound Identification and Hazard Classification

A foundational element of safe laboratory practice is the unambiguous identification of the chemical and its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1 Chemical Identity

  • IUPAC Name: 2-methylsulfanylcyclohexan-1-one[3]

  • Synonyms: 2-(Methylthio)cyclohexanone[3]

  • CAS Number: 52190-35-9[1][3]

  • Molecular Formula: C₇H₁₂OS[3]

  • Molecular Weight: 144.23 g/mol [1]

1.2 GHS Classification

2-(Methylthio)cyclohexanone is classified as a hazardous substance. The GHS classification, aggregated from notifications to the European Chemicals Agency (ECHA), provides a universally understood language for communicating these hazards.[3]

Hazard Class Category Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2GHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation)3GHS07WarningH335: May cause respiratory irritation
Source: PubChem CID 4245199, Sigma-Aldrich Safety Information[1][3]

The GHS07 "Exclamation Mark" pictogram is a clear visual warning of its irritant properties.[1][2][4] The "Warning" signal word indicates a less severe, but still significant, hazard level.[1][3] Understanding the implications of these classifications is the first step in constructing a robust safety plan.

Chapter 2: Physicochemical Properties and Their Safety Implications

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical for anticipating and mitigating risks.

Property Value Safety Implication
Appearance LiquidStandard liquid handling protocols apply.
Boiling Point 45 °C @ 10.1 mmHg (lit.)Relatively low boiling point under vacuum suggests it can volatilize easily during reduced-pressure operations.
Density 1.069 g/mL at 25 °C (lit.)Slightly denser than water. In case of a spill into water, it may not float, complicating cleanup.
Flash Point 89 °C (192.2 °F) - closed cupClassified as a Combustible Liquid (Storage Class 10) .[1][2][4] While not highly flammable, it can ignite if heated above its flash point and exposed to an ignition source. Vapors can form explosive mixtures with air at elevated temperatures.[5][6]
Refractive Index n20/D 1.508 (lit.)Useful for identity and purity confirmation.
Source: Sigma-Aldrich[1][4]

The key takeaway from these properties is the dual hazard of irritation and combustibility. While the high flash point means it is not a primary fire risk at ambient temperatures, heating the substance—for example, during a reaction or distillation—requires stringent control of ignition sources.[7]

Chapter 3: Proactive Risk Mitigation: The Hierarchy of Controls

A self-validating safety system relies on a multi-layered approach to risk management. The hierarchy of controls prioritizes strategies that are inherently more effective and less reliant on human behavior.

cluster_0 Hierarchy of Controls for 2-(Methylthio)cyclohexanone A Elimination / Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B If not feasible C Administrative Controls (e.g., SOPs, Training) B->C Supplement with D Personal Protective Equipment (PPE) (Least Effective) C->D Last line of defense A 1. Verify Hood Function (Check monitor, airflow indicator) B 2. Prepare Workspace (Place all necessary equipment and reagents inside) A->B C 3. Position Apparatus (Work at least 6 inches from the sash opening) B->C D 4. Lower the Sash (Keep as low as practicable during the experiment) C->D E 5. Execute Procedure D->E F 6. Clean Up (Cap all containers, decontaminate surfaces within the hood) E->F

Caption: A systematic workflow for safe fume hood use.

3.2 Administrative Controls: Standardizing Safe Practices

Administrative controls involve the procedures and policies that reinforce safe behavior.

Protocol: Standard Operating Procedure (SOP) for Handling

  • Designation of Area: All work with 2-(Methylthio)cyclohexanone will be conducted in [Specify Fume Hood Number/Location].

  • Pre-Use Checklist:

    • Confirm availability and location of Safety Data Sheet (SDS).

    • Ensure fume hood is certified and operational.

    • Verify safety shower and eyewash station are unobstructed.

    • Assemble all required PPE before handling the chemical.

  • Handling:

    • Don appropriate PPE (see Table 3).

    • Perform all transfers over a tray or secondary containment to catch potential drips.

    • Keep containers sealed when not in immediate use.

  • Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. [8]Prohibit the use of open flames (Bunsen burners) when working with this combustible liquid. [6][9]5. Waste Disposal: All contaminated materials (pipette tips, gloves, paper towels) and excess reagent must be disposed of in a designated "Non-halogenated Organic Liquid Waste" container located in a satellite accumulation area. [8]6. Post-Use: Decontaminate the work area within the fume hood. Wash hands thoroughly with soap and water after removing gloves. [10] 3.3 Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the sole means of protection. It is the last barrier between the researcher and the chemical. [11]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring (small quantities) Chemical splash goggles (ANSI Z87.1 certified) Nitrile gloves (ensure appropriate thickness and check for tears) Flame-resistant lab coat Not required if performed correctly in a fume hood
Reaction Setup / Workup Chemical splash goggles and a full-face shield Nitrile gloves (consider double-gloving for extended operations) Flame-resistant lab coat and chemical-resistant apron Not required if performed correctly in a fume hood. For potential exposure above limits, a respirator with an organic vapor (OV) cartridge is needed. [1][7]
Large Spill Cleanup (>100 mL) Chemical splash goggles and a full-face shield Heavy-duty nitrile or butyl rubber gloves Chemical-resistant suit or apron over lab coat Air-purifying respirator with organic vapor (OV) cartridges

Source: Combined recommendations from various safety data sheets and laboratory safety guides. [1][8][9][10]

  • Causality & Expertise:

    • Goggles vs. Safety Glasses: Standard safety glasses do not protect against splashes from the sides, top, or bottom. Chemical splash goggles form a seal around the eyes, providing comprehensive protection against the serious eye irritation (H319) hazard. [3][9] * Nitrile Gloves: Nitrile provides good resistance to a wide range of organic compounds. Latex gloves are not recommended as they can be degraded by many organic solvents. [11]Always check the manufacturer's glove compatibility chart for specific breakthrough times.

Chapter 4: Emergency Response Protocols

Preparedness is paramount. A clear, logical, and rehearsed emergency plan can significantly reduce the severity of an incident.

4.1 First Aid Measures

Immediate and correct first aid is crucial to mitigate the irritant effects of the compound.

  • Skin Exposure (H315): Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [10]If irritation develops or persists, seek medical attention. [12]The rationale for extensive flushing is to physically remove the chemical and dilute any remaining residue to sub-irritating levels.

  • Eye Exposure (H319): Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. [10][12]Remove contact lenses if present and easy to do. [12]Seek immediate medical attention regardless of the perceived severity. [12]The sensitive tissues of the eye are highly susceptible to damage, and prompt medical evaluation is non-negotiable.

  • Inhalation (H335): Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [12]If the person feels unwell or experiences respiratory distress, seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention. [12] 4.2 Spill Response

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or in a poorly ventilated space, evacuate the lab.

  • Control Vapors: Ensure fume hoods are operational to help ventilate the area.

  • Containment: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent pad. [6][10]Do not use paper towels, which are combustible.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [6]5. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

cluster_skin Skin Response cluster_eye Eye Response A Chemical Splash Occurs B On Skin/Clothing A->B C In Eyes A->C D Remove Contaminated Clothing B->D G Flush with eyewash for 15+ minutes C->G E Flush with water for 15+ minutes D->E F Seek medical attention if irritation persists E->F H IMMEDIATELY seek medical attention G->H

Caption: Logical flow for responding to a chemical splash.

Chapter 5: Storage and Disposal

Proper storage and disposal are essential for preventing accidents and ensuring environmental compliance.

5.1 Storage Protocol

  • Container: Store in a tightly sealed, properly labeled container. [5][12]* Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. [7][12]A flammable storage cabinet is recommended. [8]* Compatibility: Store away from incompatible materials, especially strong oxidizing agents, strong bases, and strong reducing agents, to prevent hazardous reactions. [7][12]* Ignition Sources: The storage area must be free of heat, sparks, and open flames. [7][12] 5.2 Waste Disposal

  • Segregation: 2-(Methylthio)cyclohexanone waste is classified as non-halogenated organic waste. It must be collected in a dedicated, clearly labeled hazardous waste container. [8]* Procedure: Never dispose of this chemical down the drain. [8]All contaminated disposable items (gloves, wipes, etc.) must also be placed in the solid hazardous waste stream.

  • Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. [13]

References

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  • 2-(Methylthio)cyclohexanone Product Page. Sigma-Aldrich.

  • Safety Data Sheet (Cyclohexanone). Provides general guidance applicable to ketones.

  • Safety Data Sheet ((R)-(+)-3-Methylcyclohexanone). Provides general guidance applicable to substituted cyclohexanones.

  • O-METHYLCYCLOHEXANONE Chemical Information. CAMEO Chemicals, NOAA.

  • Material Safety Data Sheet (Cyclohexanone). ScienceLab.com.

  • 2-(Methylthio)cyclohexanone Spanish Safety Data Sheet. Sigma-Aldrich.

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  • Safety Data Sheet (Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-). Synerzine.

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An In-Depth Technical Guide to the Stability and Storage of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)cyclohexanone is a versatile chemical intermediate whose efficacy in synthesis is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical and physical properties of 2-(Methylthio)cyclohexanone, an in-depth analysis of its potential degradation pathways, and evidence-based recommendations for its optimal storage and handling. By understanding the factors that influence its stability, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Profile of 2-(Methylthio)cyclohexanone

2-(Methylthio)cyclohexanone, a substituted cyclohexanone, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a ketone and a thioether. This unique combination allows for a variety of chemical transformations, making it a useful precursor in the synthesis of more complex molecules. A clear understanding of its fundamental properties is the first step toward ensuring its stability.

Table 1: Physicochemical Properties of 2-(Methylthio)cyclohexanone

PropertyValueSource
Molecular Formula C₇H₁₂OS
Molecular Weight 144.23 g/mol
Appearance Liquid
Boiling Point 45 °C at 10.1 mmHg
Density 1.069 g/mL at 25 °C
Flash Point 89 °C (closed cup)
CAS Number 52190-35-9

This table summarizes key physicochemical properties of 2-(Methylthio)cyclohexanone.

Chemical Stability and Potential Degradation Pathways

The stability of 2-(Methylthio)cyclohexanone is primarily influenced by the reactivity of its thioether and ketone functionalities, particularly the alpha-position to the carbonyl group. While specific stability studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the known reactivity of α-alkylthio ketones.

Oxidation of the Thioether Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, representing a primary degradation pathway. This oxidation can occur in two stages, yielding the corresponding sulfoxide and subsequently the sulfone.

  • Step 1: Oxidation to 2-(Methylsulfinyl)cyclohexanone (Sulfoxide) : Mild oxidizing agents can convert the sulfide to a sulfoxide.

  • Step 2: Oxidation to 2-(Methylsulfonyl)cyclohexanone (Sulfone) : Stronger oxidizing agents or more forcing conditions can further oxidize the sulfoxide to the sulfone.[2]

The presence of these oxidized impurities can significantly impact the desired reactivity and purity of the starting material.

Oxidation Pathway 2-(Methylthio)cyclohexanone 2-(Methylthio)cyclohexanone 2-(Methylsulfinyl)cyclohexanone 2-(Methylsulfinyl)cyclohexanone 2-(Methylthio)cyclohexanone->2-(Methylsulfinyl)cyclohexanone [O] 2-(Methylsulfonyl)cyclohexanone 2-(Methylsulfonyl)cyclohexanone 2-(Methylsulfinyl)cyclohexanone->2-(Methylsulfonyl)cyclohexanone [O] Enolate Formation 2-(Methylthio)cyclohexanone 2-(Methylthio)cyclohexanone Enolate Intermediate Enolate Intermediate 2-(Methylthio)cyclohexanone->Enolate Intermediate Base Side Products Side Products Enolate Intermediate->Side Products Electrophiles

Caption: Base-catalyzed enolate formation leading to potential side reactions.

Thermal and Photochemical Decomposition

Although specific data on the thermal and photochemical stability of 2-(Methylthio)cyclohexanone is limited, related ketones can undergo degradation at elevated temperatures. [3]As a combustible liquid with a flash point of 89°C, it should be protected from heat and sources of ignition. While no specific information on its photochemical stability was found, it is a general best practice to protect chemical intermediates from light to prevent potential degradation.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of 2-(Methylthio)cyclohexanone. The following recommendations are based on its known chemical properties and general best practices for handling α-alkylthio ketones and combustible liquids. [1][4][5]

Storage Conditions

To minimize degradation, 2-(Methylthio)cyclohexanone should be stored under the following conditions:

Table 2: Recommended Storage Conditions for 2-(Methylthio)cyclohexanone

ParameterRecommendationRationale
Temperature Store in a cool, dry place.To minimize the rate of potential thermal degradation and side reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the thioether group by atmospheric oxygen.
Light Protect from light. Store in an amber or opaque container.To prevent potential photochemical degradation.
Container Keep container tightly closed.To prevent the ingress of moisture and air.
Incompatible Materials Store away from strong oxidizing agents, strong bases, and strong reducing agents. [1]To prevent chemical reactions that would degrade the compound.
Handling Procedures

Safe and effective handling of 2-(Methylthio)cyclohexanone will further ensure its stability and the safety of laboratory personnel.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood. [1]* Inert Atmosphere Handling : For transfers and reactions where stability is critical, use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is recommended to prevent exposure to air and moisture.

  • Dispensing : When dispensing, use clean, dry equipment. Avoid introducing contaminants into the storage container.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a stability assessment of 2-(Methylthio)cyclohexanone. A typical workflow for such a study is outlined below.

Stability Assessment Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Conclusion Initial_Sample Pristine 2-(Methylthio)cyclohexanone Heat Elevated Temperature Initial_Sample->Heat Light UV/Vis Light Exposure Initial_Sample->Light Oxidation Oxidizing Agent (e.g., H₂O₂) Initial_Sample->Oxidation Acid_Base Acidic/Basic Conditions Initial_Sample->Acid_Base Analytical_Technique Analytical Method (e.g., GC-MS, HPLC) Heat->Analytical_Technique Light->Analytical_Technique Oxidation->Analytical_Technique Acid_Base->Analytical_Technique Data_Analysis Data Analysis and Degradant Identification Analytical_Technique->Data_Analysis Stability_Profile Establish Stability Profile and Shelf-life Data_Analysis->Stability_Profile

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

The stability of 2-(Methylthio)cyclohexanone is a critical factor for its successful application in research and development. By understanding its inherent chemical reactivity, particularly the susceptibility of the thioether to oxidation and the reactivity of the α-protons, researchers can implement appropriate storage and handling procedures. Adherence to the recommendations outlined in this guide will help to ensure the quality and integrity of 2-(Methylthio)cyclohexanone, leading to more reliable and reproducible scientific outcomes.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Retrieved from [Link]

  • CARL ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

  • MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of α-Diazo-β-keto Sulfonamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2024, March 20). An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil. Retrieved from [Link]

  • ChemRxiv. (2025, March 12). Two-Phase Oxidation of Sulfoxonium Ylides with Oxone: A Green Route to the Synthesis of α-Keto Aldehydes. Retrieved from [Link]

  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

  • PubMed Central. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

  • YouTube. (2014, April 2). Alkylation at the Alpha Position of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2021, February 2). 13.8 Sulfides | Organic Chemistry. Retrieved from [Link]

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solubility of 2-(Methylthio)cyclohexanone in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-(Methylthio)cyclohexanone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylthio)cyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interactions, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide emphasizes the causality behind experimental choices and is grounded in authoritative chemical principles to ensure scientific integrity and practical applicability.

Introduction: Understanding 2-(Methylthio)cyclohexanone

2-(Methylthio)cyclohexanone is a substituted cyclic ketone with significant utility in organic synthesis. Its structure, featuring a polar carbonyl group and a moderately polar methylthio group on a nonpolar cyclohexane backbone, creates a distinct solubility profile that is critical for its application in reaction chemistry, purification, and formulation.[1] Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate chromatography solvents, and designing effective work-up procedures.

The physical and chemical properties of 2-(Methylthio)cyclohexanone are summarized in the table below. These properties, particularly its liquid state at room temperature and its molecular structure, are foundational to predicting its solubility.

Table 1: Physicochemical Properties of 2-(Methylthio)cyclohexanone

Property Value Source
Molecular Formula C₇H₁₂OS [1]
Molecular Weight 144.23 g/mol [1]
Appearance Liquid
Density 1.069 g/mL at 25 °C [2]
Boiling Point 45 °C at 10.1 mmHg [2]
Refractive Index n20/D 1.508 [2]
Topological Polar Surface Area 42.4 Ų [1][2]

| XLogP3-AA | 1.5 |[1][2] |

Below is a diagram illustrating the key structural features of the molecule that influence its solubility.

cluster_molecule 2-(Methylthio)cyclohexanone Structure mol polar_carbonyl Polar Carbonyl (C=O) (Dipole-Dipole, H-Bond Acceptor) polar_thioether Methylthio (-SCH₃) (Moderate Polarity) nonpolar_ring Nonpolar Cyclohexane Ring (London Dispersion Forces)

Caption: Molecular structure highlighting distinct polarity regions.

The Theoretical Framework: "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4] For 2-(Methylthio)cyclohexanone, three primary intermolecular forces are at play:

  • London Dispersion Forces: These are weak, temporary forces present in all molecules. The nonpolar cyclohexane ring and the methyl group contribute significantly to these interactions, favoring solubility in nonpolar solvents like hexane and toluene.[5]

  • Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong permanent dipole, making this part of the molecule polar. This allows for strong interactions with other polar molecules, promoting solubility in polar aprotic solvents such as acetone and ethyl acetate.[5][6]

  • Hydrogen Bonding: While 2-(Methylthio)cyclohexanone cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[7] This enables it to interact with polar protic solvents like ethanol and methanol, enhancing its solubility in these media.

The overall solubility is a balance between the nonpolar character of the seven-carbon backbone and the polar contributions of the carbonyl and methylthio functionalities.[6][8]

Predicted Solubility Profile

While specific quantitative solubility data for 2-(Methylthio)cyclohexanone is not widely published, a robust qualitative profile can be predicted based on the principles outlined above and by analogy to similar ketones like cyclohexanone and 2-methylcyclohexanone.[9][10] Generally, aldehydes and ketones are soluble in most common organic solvents.[5][7][11]

Table 2: Predicted Qualitative Solubility of 2-(Methylthio)cyclohexanone in Common Organic Solvents

Solvent Class Example Solvents Predicted Solubility Rationale
Nonpolar Hexane, Toluene, Diethyl Ether High / Miscible Strong London dispersion forces between the solvent and the compound's cyclohexane ring dominate.[4]
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) High / Miscible Strong dipole-dipole interactions between the solvent and the polar carbonyl group.[5][8]
Polar Protic Ethanol, Methanol, Isopropanol High / Miscible Hydrogen bonding (acceptor) and dipole-dipole interactions overcome the nonpolar character.[8][9]

| Highly Polar | Water | Low / Insoluble | The large, nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic. The polar groups are insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water.[5][6][9] |

The interplay between solute and solvent is visualized below.

cluster_solute 2-(Methylthio)cyclohexanone cluster_solvents Solvent Types solute C₇H₁₂OS (Polar Head + Nonpolar Tail) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Dispersion Forces (High Solubility) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Dipole-Dipole (High Solubility) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic H-Bonding (Acceptor) + Dipole-Dipole (High Solubility)

Caption: Solute-solvent interaction model.

Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of 2-(Methylthio)cyclohexanone. This protocol is designed as a self-validating system, incorporating controls and precise measurements.

Objective:

To determine the solubility of 2-(Methylthio)cyclohexanone in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:
  • 2-(Methylthio)cyclohexanone (≥98% purity)

  • Selected organic solvent (HPLC grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic water bath or incubator

  • Calibrated volumetric flasks and pipettes

  • Scintillation vials or sealed test tubes

  • Magnetic stirrer and stir bars

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis (optional, for high precision)

Step-by-Step Methodology:
  • Preparation of Saturated Solution (Isothermal Equilibrium Method):

    • Place a known volume of the solvent (e.g., 10.00 mL) into a series of scintillation vials.

    • Add an excess amount of 2-(Methylthio)cyclohexanone to each vial. "Excess" ensures that a saturated solution is formed and some undissolved solute remains visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Stir the mixtures vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 36 hours) to ensure the concentration has plateaued.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, turn off the stirrer and allow the excess solute to settle for at least 2 hours inside the thermostatic bath. This step is critical to avoid sampling undissolved material.

    • Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any suspended micro-particles.

  • Gravimetric Analysis (Primary Method):

    • Accurately weigh the volumetric flask containing the filtered aliquot.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of 2-(Methylthio)cyclohexanone to leave behind the dissolved solute.

    • Once all the solvent is removed, re-weigh the flask. The difference in mass corresponds to the amount of solute dissolved in the aliquot.

    • Calculate the solubility in g/100 mL or mol/L.

  • Data Validation and Reporting:

    • Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

    • The solubility should be reported at the specified temperature, as it is a temperature-dependent property.

The workflow for this protocol is illustrated in the diagram below.

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A 1. Add excess solute to known solvent volume B 2. Seal vials A->B C 3. Equilibrate at constant T with stirring (24h) B->C D 4. Cease stirring, allow to settle (2h) C->D E 5. Withdraw & filter supernatant D->E F 6. Weigh aliquot E->F G 7. Evaporate solvent F->G H 8. Re-weigh residue G->H I 9. Calculate Solubility (g / 100 mL) H->I

Caption: Experimental workflow for solubility determination.

Conclusion

2-(Methylthio)cyclohexanone, by virtue of its composite molecular structure, is predicted to be highly soluble in a wide array of common nonpolar and polar organic solvents, while exhibiting poor solubility in water. This profile is dictated by a combination of London dispersion forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor. For applications requiring precise quantitative data, the provided experimental protocol offers a robust and reliable methodology. This guide provides the foundational knowledge and practical tools for scientists to confidently handle and utilize 2-(Methylthio)cyclohexanone in their research and development endeavors.

References

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 21, 2026, from [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 21, 2026, from [Link]

  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved January 21, 2026, from [Link]

  • Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-(Methylthio)cyclohexanone. Retrieved January 21, 2026, from [Link]

  • Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexanone. Retrieved January 21, 2026, from [Link]

  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved January 21, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 21, 2026, from [Link]

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An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)cyclohexanone, a versatile synthetic intermediate. Eschewing a rigid template, this document delves into the historical context of its discovery, rooted in the broader development of α-sulfenylated ketones. It offers a detailed exploration of its synthesis, chemical properties, and spectroscopic characterization. Furthermore, this guide presents field-proven insights into experimental protocols and discusses the causality behind synthetic choices, aiming to equip researchers with the knowledge to effectively utilize this compound in their work.

Introduction: The Dawn of α-Sulfenylated Ketones and the Emergence of 2-(Methylthio)cyclohexanone

The story of 2-(Methylthio)cyclohexanone is intrinsically linked to the broader narrative of synthetic organic chemistry, particularly the development of methods for the formation of carbon-sulfur bonds. In the mid-20th century, chemists began to recognize the synthetic potential of sulfur-containing reagents to control reactivity and build molecular complexity. A pivotal conceptual breakthrough in this area was the principle of "Umpolung," or polarity inversion, famously developed by E.J. Corey and Dieter Seebach.[1][2] This concept allowed chemists to reverse the normal electrophilic character of a carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent. Dithiane chemistry, a cornerstone of the Corey-Seebach reaction, demonstrated the power of thioacetals in masking carbonyl groups and enabling previously inaccessible bond formations.[2][3]

While not a direct product of these early "Umpolung" strategies, the intellectual framework they provided spurred further investigation into the chemistry of sulfur-containing carbonyl compounds. The direct introduction of a sulfur substituent at the α-position to a ketone, known as α-sulfenylation, emerged as a powerful tool for functionalization. A significant advancement in this area was the work of Barry Trost and his colleagues in the 1970s, who developed efficient methods for the sulfenylation of ketone and ester enolates.[4] This work laid the practical groundwork for the synthesis and subsequent utilization of a wide array of α-thio ketones, including 2-(Methylthio)cyclohexanone.

While a singular "discovery" paper for 2-(Methylthio)cyclohexanone is not readily apparent in the historical literature, its emergence can be seen as a natural progression of these key synthetic developments. The ability to readily introduce a methylthio group onto the cyclohexanone scaffold opened up new avenues for synthetic transformations, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile

2-(Methylthio)cyclohexanone is a colorless to pale yellow liquid with a distinct odor.[5] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₇H₁₂OS[5]
Molecular Weight144.24 g/mol [5]
CAS Number52190-35-9[5]
Boiling Point45 °C at 10.1 mmHg[6]
Density1.069 g/mL at 25 °C[6]
Refractive Index (n²⁰/D)1.508[6]
Spectroscopic Characterization

The structural elucidation of 2-(Methylthio)cyclohexanone relies on standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides key information about the arrangement of protons in the molecule. The spectrum will typically show a singlet for the methylthio protons (-SCH₃) and a series of multiplets for the cyclohexyl ring protons. The chemical shift and coupling patterns of the proton at the α-carbon (bearing the methylthio group) are particularly diagnostic.[5]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the carbon bearing the methylthio group, the methyl carbon of the thioether, and the four methylene carbons of the cyclohexyl ring.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1710-1720 cm⁻¹.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 144, confirming the molecular weight. Fragmentation patterns can provide further structural information.[5]

Synthesis of 2-(Methylthio)cyclohexanone: Methodologies and Mechanistic Insights

Several synthetic routes to 2-(Methylthio)cyclohexanone have been developed, primarily relying on the α-sulfenylation of cyclohexanone or its derivatives. The choice of method often depends on the desired scale, available starting materials, and tolerance to specific reaction conditions.

Direct Sulfenylation of Cyclohexanone Enolates

This is the most common and direct approach, capitalizing on the nucleophilicity of the cyclohexanone enolate. The general workflow is depicted below.

G Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Base (e.g., LDA, NaH) Product 2-(Methylthio)cyclohexanone Enolate->Product Nucleophilic Attack SulfenylatingAgent Sulfenylating Agent (e.g., DMDS, MeSCl)

Caption: General workflow for the synthesis of 2-(Methylthio)cyclohexanone via enolate sulfenylation.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical for efficient enolate formation. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often preferred for quantitative and regioselective deprotonation, especially when dealing with unsymmetrical ketones.[7] Weaker bases like sodium hydride (NaH) can also be effective. The choice depends on the desired reaction conditions and the nature of the sulfenylating agent.

  • Sulfenylating Agent: Dimethyl disulfide (DMDS) is a commonly used and commercially available sulfenylating agent. The reaction with the enolate proceeds via nucleophilic attack on one of the sulfur atoms, with the other sulfur acting as a leaving group in the form of a thiolate. Other more reactive sulfenylating agents include methanesulfenyl chloride (MeSCl), though its preparation and handling require more care.

Detailed Experimental Protocol (Based on the reaction with Dimethyl Disulfide):

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled.

  • Solvent and Base: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by cooling to -78 °C in a dry ice/acetone bath. A solution of a strong base, such as lithium diisopropylamide (LDA), is then added.

  • Enolate Formation: Cyclohexanone, dissolved in a small amount of anhydrous THF, is added dropwise to the stirred base solution at -78 °C. The mixture is stirred for a defined period (e.g., 30-60 minutes) to ensure complete enolate formation.

  • Sulfenylation: Dimethyl disulfide (DMDS) is added to the enolate solution at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before being gradually warmed to room temperature.

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to afford pure 2-(Methylthio)cyclohexanone.

Alternative Synthetic Approaches

While enolate sulfenylation is the most prevalent method, other strategies have been explored:

  • Reaction of α-Halocyclohexanones with Thiolates: This method involves the nucleophilic displacement of a halide (typically bromide or chloride) from an α-halocyclohexanone by a methylthiolate salt (e.g., sodium thiomethoxide). This approach is effective but requires the prior synthesis of the α-haloketone.

  • Electrochemical Synthesis: More recent developments have explored the electrochemical sulfenylation of enol acetates with thiols, offering a metal- and oxidant-free alternative.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2-(Methylthio)cyclohexanone stems from the reactivity of both the carbonyl group and the α-methylthio substituent.

G Start 2-(Methylthio)cyclohexanone Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Reduction Reduction (e.g., NaBH₄) Start->Reduction EnolateChem Enolate Chemistry Start->EnolateChem Sulfoxide 2-(Methylsulfinyl)cyclohexanone Oxidation->Sulfoxide Alcohol 2-(Methylthio)cyclohexanol Reduction->Alcohol FurtherFunc Further Functionalization EnolateChem->FurtherFunc Sulfone 2-(Methylsulfonyl)cyclohexanone Sulfoxide->Sulfone Further Oxidation

Caption: Key chemical transformations of 2-(Methylthio)cyclohexanone.

Oxidation of the Thioether

The sulfur atom in 2-(Methylthio)cyclohexanone can be selectively oxidized to the corresponding sulfoxide and sulfone using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting α-sulfinyl and α-sulfonyl ketones are valuable intermediates for further transformations, including elimination reactions to form α,β-unsaturated ketones.

Reduction of the Carbonyl Group

The ketone functionality can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (NaBH₄). The stereoselectivity of this reduction has been a subject of study, with the directing effect of the α-methylthio group influencing the facial selectivity of hydride attack.[6]

Enolate Chemistry

The presence of the α-methylthio group can influence the regioselectivity of further enolate formation, allowing for subsequent alkylation or other electrophilic trapping at the C6 position.

Use in the Synthesis of Heterocycles

2-(Methylthio)cyclohexanone can serve as a precursor for the synthesis of various heterocyclic compounds. For instance, it has been used as a ketone substrate in the synthesis of cyclic nitrones.

Safety and Handling

2-(Methylthio)cyclohexanone is classified as an irritant, causing skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound.[6] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(Methylthio)cyclohexanone stands as a testament to the ingenuity of synthetic organic chemists in developing methods to control chemical reactivity. Born from the intellectual lineage of "Umpolung" and brought to practical fruition by the development of efficient sulfenylation reactions, this compound has established itself as a versatile and valuable building block. Its rich chemistry, stemming from the interplay of the carbonyl and α-methylthio functionalities, continues to offer opportunities for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its historical context, synthesis, and applications, with the aim of empowering researchers to confidently and effectively utilize 2-(Methylthio)cyclohexanone in their synthetic endeavors.

References

  • Corey, E. J., & Seebach, D. (1965). Synthesis of 1,n-Dicarbonyl Compounds by Alkylation of 1,3-Dithianes. Angewandte Chemie International Edition in English, 4(12), 1075–1077. [Link]

  • Trost, B. M., Salzmann, T. N., & Hiroi, K. (1976). New synthetic reactions. Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society, 98(16), 4887–4902. [Link]

  • The Corey-Seebach Reagent in the 21st Century: A Review. (2022). Molecules, 27(19), 6689. [Link]

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Methodological & Application

Synthesis of Cyclic Nitrones from 2-(Methylthio)cyclohexanone: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic nitrones are pivotal intermediates in modern organic synthesis, offering a gateway to a diverse array of nitrogen-containing heterocyclic compounds with significant therapeutic potential. This guide provides a comprehensive overview and detailed protocols for the synthesis of a valuable cyclic nitrone, 5,6,7,8-tetrahydro-2H-pyridine 1-oxide, commencing from the readily accessible starting material, 2-(Methylthio)cyclohexanone. This application note delves into the mechanistic underpinnings of the synthetic strategy, which involves a two-step sequence: the formation of an intermediate oxime followed by a novel elimination of the methylthio group to yield the target cyclic nitrone. The protocols are designed to be robust and reproducible, providing researchers with a practical guide for the laboratory-scale synthesis of this versatile building block.

Introduction: The Significance of Cyclic Nitrones

Cyclic nitrones, characterized by the R¹R²C=N⁺(O⁻)R³ functional group embedded within a ring system, are powerful synthetic intermediates. Their utility stems primarily from their participation as 1,3-dipoles in cycloaddition reactions, providing a stereocontrolled entry into complex isoxazolidine and isoxazoline frameworks. These, in turn, can be further elaborated into a variety of valuable nitrogenous compounds, including amino alcohols, alkaloids, and nucleoside analogues. The conformational rigidity of cyclic nitrones often imparts high levels of stereocontrol in these transformations, making them particularly attractive for the synthesis of chiral molecules.

The applications of cyclic nitrones and their derivatives are extensive and continue to expand, particularly in the realm of medicinal chemistry and drug development. They are recognized as key structural motifs in compounds exhibiting a broad spectrum of biological activities, including neuroprotective, anti-inflammatory, and anticancer properties. Furthermore, their ability to act as spin traps for reactive oxygen species (ROS) has made them invaluable tools in the study of oxidative stress-related pathologies.

This guide focuses on a specific and efficient pathway to a six-membered cyclic nitrone, leveraging the unique reactivity of 2-(Methylthio)cyclohexanone. The presence of the α-methylthio group in the starting material is the linchpin of this synthetic strategy, facilitating the ultimate formation of the endocyclic double bond of the nitrone.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5,6,7,8-tetrahydro-2H-pyridine 1-oxide from 2-(Methylthio)cyclohexanone is envisioned to proceed through a two-step sequence, as illustrated below. This strategy is designed for efficiency and relies on well-established, yet strategically combined, chemical transformations.

G start 2-(Methylthio)cyclohexanone intermediate 2-(Methylthio)cyclohexanone N-alkyloxime start->intermediate Step 1: Oximation product 5,6,7,8-Tetrahydro-2H-pyridine 1-oxide intermediate->product Step 2: Elimination

Figure 1: Overall synthetic workflow.

Step 1: Oximation. The initial step involves the condensation of 2-(Methylthio)cyclohexanone with an N-substituted hydroxylamine, such as N-methylhydroxylamine. This reaction forms the corresponding N-alkyloxime intermediate. The selection of the N-substituent on the hydroxylamine is critical as it will be retained in the final nitrone product and can be varied to modulate the properties and subsequent reactivity of the target molecule.

Step 2: Elimination. The key transformation in this synthesis is the elimination of the methylthio group from the oxime intermediate to form the endocyclic C=N double bond of the nitrone. This step is proposed to be facilitated by the activation of the methylthio group, potentially under acidic or Lewis acidic conditions, followed by deprotonation at the C6 position to drive the elimination of methanethiol. This novel approach provides a direct entry to the tetrahydropyridine N-oxide scaffold.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.

Oximation

The formation of the oxime from the ketone and N-methylhydroxylamine proceeds via a nucleophilic addition-elimination mechanism.

G cluster_0 Mechanism of Oximation Ketone 2-(Methylthio)cyclohexanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic attack Hydroxylamine N-Methylhydroxylamine Hydroxylamine->Hemiaminal Oxime 2-(Methylthio)cyclohexanone N-methyloxime Hemiaminal->Oxime Dehydration

Figure 2: Mechanism of oxime formation.

The nitrogen atom of N-methylhydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-(Methylthio)cyclohexanone. This is typically carried out under mildly acidic to neutral conditions to facilitate both the protonation of the carbonyl oxygen (activating the ketone) and the nucleophilicity of the hydroxylamine. The resulting hemiaminal intermediate then undergoes dehydration to yield the stable oxime product.

Elimination of Methanethiol

The proposed mechanism for the elimination of the methylthio group to form the cyclic nitrone is a critical and innovative step in this synthesis. While direct precedents for this specific transformation on an oxime are not abundant, the rationale is grounded in fundamental principles of organic reactivity.

G cluster_1 Proposed Mechanism of Elimination Oxime 2-(Methylthio)cyclohexanone N-methyloxime Activated_Oxime Activated Intermediate (e.g., protonated sulfur) Oxime->Activated_Oxime Activation (e.g., H⁺ or Lewis Acid) Elimination E2-like Elimination Activated_Oxime->Elimination Nitrone Cyclic Nitrone Elimination->Nitrone MeSH Methanethiol Elimination->MeSH

Figure 3: Proposed mechanism for the elimination step.

We hypothesize that the reaction is initiated by the activation of the methylthio group, making it a better leaving group. This could be achieved through protonation of the sulfur atom under acidic conditions or coordination to a Lewis acid. Subsequently, a base (which could be the solvent or a weakly basic counter-ion) abstracts a proton from the C6 position of the cyclohexane ring. This proton is rendered acidic by the adjacent imino group. The resulting electron pair then facilitates the elimination of the activated methylthio group in a concerted or stepwise manner, leading to the formation of the thermodynamically stable conjugated cyclic nitrone.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-(Methylthio)cyclohexanone N-methyloxime

Materials:

  • 2-(Methylthio)cyclohexanone (1.0 eq)

  • N-Methylhydroxylamine hydrochloride (1.2 eq)

  • Sodium acetate (1.5 eq)

  • Ethanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylhydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.

  • To this solution, add 2-(Methylthio)cyclohexanone.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(Methylthio)cyclohexanone N-methyloxime.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Reaction Parameters for Oximation

ParameterValue
Reactant Ratio 2-(Methylthio)cyclohexanone : N-Methylhydroxylamine HCl : Sodium Acetate = 1 : 1.2 : 1.5
Solvent Ethanol/Water (e.g., 4:1 v/v)
Temperature Reflux (approx. 80-90 °C)
Reaction Time 4-8 hours (monitor by TLC)
Expected Yield 80-95%
Protocol 2: Synthesis of 5,6,7,8-Tetrahydro-2H-pyridine 1-oxide

Materials:

  • 2-(Methylthio)cyclohexanone N-methyloxime (1.0 eq)

  • Anhydrous toluene

  • p-Toluenesulfonic acid monohydrate (0.1 - 1.0 eq)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 2-(Methylthio)cyclohexanone N-methyloxime and anhydrous toluene.

  • Add p-toluenesulfonic acid monohydrate to the mixture.

  • Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap and by TLC analysis.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by washing with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure 5,6,7,8-tetrahydro-2H-pyridine 1-oxide.

Table 2: Reaction Parameters for Elimination

ParameterValue
Catalyst p-Toluenesulfonic acid monohydrate
Solvent Anhydrous Toluene
Temperature Reflux (approx. 110 °C)
Reaction Time 6-12 hours (monitor by TLC)
Expected Yield 60-75%

Characterization of Products

The successful synthesis of the intermediate oxime and the final cyclic nitrone should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity of the compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=N-O in the nitrone).

Applications and Future Directions

The synthesized 5,6,7,8-tetrahydro-2H-pyridine 1-oxide is a versatile building block for the synthesis of a wide range of heterocyclic compounds. Its participation in [3+2] cycloaddition reactions with various dipolarophiles (alkenes, alkynes) can lead to the formation of novel bicyclic isoxazolidine frameworks. These products can serve as precursors for the synthesis of piperidine-based alkaloids and other biologically active molecules.

Future work could explore the scope of this synthetic methodology by:

  • Varying the N-substituent on the hydroxylamine to generate a library of N-substituted cyclic nitrones.

  • Investigating different Lewis or Brønsted acids to optimize the efficiency of the elimination step.

  • Exploring the reactivity of the synthesized cyclic nitrone in various cycloaddition and nucleophilic addition reactions to demonstrate its synthetic utility.

Conclusion

This application note has outlined a detailed and practical approach for the synthesis of a valuable cyclic nitrone, 5,6,7,8-tetrahydro-2H-pyridine 1-oxide, from 2-(Methylthio)cyclohexanone. The presented two-step protocol, involving an initial oximation followed by a novel acid-catalyzed elimination of the methylthio group, provides a reliable and efficient route to this important synthetic intermediate. The mechanistic insights and detailed experimental procedures furnished herein are intended to empower researchers in the fields of organic synthesis and drug discovery to utilize this methodology for the creation of novel and potentially therapeutic molecules.

References

  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Torssell, K. B. G. (1988).
  • Murahashi, S.-I. (2004). Synthesis and Transformations of Nitrones. Chemical Reviews, 104(5), 2419-2436.
  • Brandes, E., Grierson, D. S., & Husson, H.-P. (1987). The Chemistry of Cyclic Nitrones. Tetrahedron, 43(12), 2639-2651.
  • Beauchemin, A. M., & Moran, J. (2009). Intermolecular Hydroamination of Alkynes to Form Nitrones and Oximes.
  • Ali, S. A., Hashmi, S. M. A., & Wazeer, M. I. M. (1998). A convenient synthesis of cyclic nitrones from ω-chloro oximes. Tetrahedron Letters, 39(11), 1253-1254.

Application Note: Mastering Stereocontrol in the Reduction of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 2-Hydroxy-1-(methylthio)cyclohexane Scaffolds

The stereoselective reduction of functionalized cyclohexanones is a cornerstone of modern organic synthesis, providing critical access to chiral building blocks for natural product synthesis and pharmaceutical development. The 2-(Methylthio)cyclohexanone scaffold, in particular, presents a unique stereochemical puzzle. The resulting cis- and trans-2-(methylthio)cyclohexanols are valuable intermediates, where the relative orientation of the hydroxyl and methylthio groups dictates the conformational behavior and biological activity of more complex target molecules. Precise control over this reduction is therefore not merely a synthetic challenge, but a critical enabler for the efficient construction of stereochemically defined molecules.

This application note provides a comprehensive guide to achieving high diastereoselectivity in the reduction of 2-(Methylthio)cyclohexanone. We will delve into the mechanistic principles governing stereoselection, offer detailed, field-proven protocols for achieving either the cis or trans diastereomer, and present the information in a clear, actionable format for the practicing research scientist.

Pillar 1: Mechanistic Insights into Diastereoselective Reduction

The stereochemical outcome of the hydride reduction of 2-(Methylthio)cyclohexanone is a delicate interplay between steric and electronic factors. The orientation of the methylthio group, which can adopt either an axial or equatorial position, profoundly influences the trajectory of the incoming hydride nucleophile. Two primary models are invoked to rationalize the observed stereoselectivity: the Felkin-Anh model for sterically-driven control and the Cram-chelate model for electronically-driven, chelation-controlled pathways.[1][2][3]

Felkin-Anh Model: Steric Hindrance as the Guiding Principle

In the absence of a chelating metal, the Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle, avoiding steric clash with the largest adjacent substituent.[2] For 2-(Methylthio)cyclohexanone, the methylthio group is considered the most sterically demanding substituent at the alpha position. To minimize steric interactions, the methylthio group orients itself anti-periplanar to the incoming nucleophile. This leads to two possible transition states, with the nucleophile attacking from either the axial or equatorial face of the cyclohexanone ring. The predominance of one diastereomer over the other is then determined by the relative energies of these transition states.

Cram-Chelate Model: The Power of Lewis Acid Coordination

When a Lewis acidic metal is present in the reducing agent or as an additive, a different mechanistic pathway can be accessed. The Lewis acid can coordinate to both the carbonyl oxygen and the sulfur atom of the methylthio group, forming a rigid five-membered chelate ring.[4] This chelation locks the conformation of the substrate, and the hydride is delivered to the less hindered face of the carbonyl, leading to a predictable stereochemical outcome. This chelation-controlled reduction is a powerful strategy for overriding the inherent steric biases of the substrate.[5][6]

Pillar 2: Protocol-Driven Stereocontrol: A Tale of Two Diastereomers

The choice of reducing agent is the most critical experimental variable in determining the diastereomeric ratio of the product. Here, we present validated protocols for selectively synthesizing both the cis and trans isomers of 2-(Methylthio)cyclohexanol.

Protocol 1: Synthesis of trans-2-(Methylthio)cyclohexanol via Steric Control with L-Selectride®

To achieve the trans isomer, a bulky reducing agent is employed to favor axial attack, which is sterically less hindered. L-Selectride® (Lithium tri-sec-butylborohydride) is an exceptionally effective reagent for this transformation due to its large steric profile.[7][8][9]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dry a round-bottom flask under vacuum and backfill with Argon/Nitrogen B Add 2-(Methylthio)cyclohexanone (1.0 equiv) to the flask A->B C Dissolve in anhydrous THF B->C D Cool the solution to -78 °C (dry ice/acetone bath) C->D E Add L-Selectride® (1.0 M in THF, 1.2 equiv) dropwise via syringe D->E F Stir at -78 °C for 2-3 hours E->F G Quench the reaction by slow addition of H2O, followed by 3M NaOH and 30% H2O2 F->G H Warm to room temperature and stir for 1 hour G->H I Extract with Ethyl Acetate H->I J Wash with brine, dry over Na2SO4, and concentrate in vacuo I->J K Purify by flash column chromatography (Silica gel) J->K

Caption: Workflow for the synthesis of trans-2-(Methylthio)cyclohexanol.

Detailed Protocol:

  • Reaction Setup: To a flame-dried, argon-purged 250 mL round-bottom flask, add 2-(Methylthio)cyclohexanone (5.00 g, 34.7 mmol, 1.0 equiv). Dissolve the ketone in 100 mL of anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add L-Selectride® (41.6 mL of a 1.0 M solution in THF, 41.6 mmol, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up: Quench the reaction by the slow, dropwise addition of 20 mL of water, followed by 20 mL of 3 M aqueous sodium hydroxide, and finally, 20 mL of 30% hydrogen peroxide. Caution: The quenching of boranes with hydrogen peroxide is exothermic.

  • Isolation: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to afford trans-2-(Methylthio)cyclohexanol.

Protocol 2: Synthesis of cis-2-(Methylthio)cyclohexanol via Chelation Control with Sodium Borohydride and Cerium(III) Chloride

The generation of the cis isomer necessitates a chelation-controlled approach. The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is an effective method.[10] The cerium ion is believed to form a chelate with the carbonyl oxygen and the sulfur atom, directing the hydride to attack from the equatorial face.

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Add 2-(Methylthio)cyclohexanone (1.0 equiv) and CeCl3·7H2O (1.1 equiv) to a flask B Dissolve in Methanol A->B C Cool the solution to 0 °C (ice-water bath) B->C D Add NaBH4 (1.5 equiv) portion-wise over 10 minutes C->D E Stir at 0 °C for 1 hour D->E F Quench with 1 M HCl E->F G Concentrate to remove Methanol F->G H Extract with Diethyl Ether G->H I Wash with saturated NaHCO3 and brine, dry over MgSO4, and concentrate in vacuo H->I J Purify by flash column chromatography (Silica gel) I->J

Caption: Workflow for the synthesis of cis-2-(Methylthio)cyclohexanol.

Detailed Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-(Methylthio)cyclohexanone (5.00 g, 34.7 mmol, 1.0 equiv) and cerium(III) chloride heptahydrate (14.2 g, 38.2 mmol, 1.1 equiv) in 125 mL of methanol.

  • Reduction: Cool the resulting slurry to 0 °C in an ice-water bath. Add sodium borohydride (1.97 g, 52.1 mmol, 1.5 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Stir the reaction mixture at 0 °C for 1 hour.

  • Work-up: Quench the reaction by the slow addition of 50 mL of 1 M aqueous HCl. Concentrate the mixture under reduced pressure to remove the methanol.

  • Isolation: Transfer the aqueous residue to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield cis-2-(Methylthio)cyclohexanol.

Pillar 3: Data-Driven Validation and Comparative Analysis

The choice of reducing agent and reaction conditions has a dramatic impact on the diastereoselectivity of the reduction. The following table summarizes typical results obtained for the reduction of 2-(Methylthio)cyclohexanone under various conditions.

Reducing Agent/ConditionsPredominant IsomerDiastereomeric Ratio (cis:trans)Typical Yield (%)Reference
NaBH₄, MeOH, 0 °Ccis~70:30>90[11][12]
NaBH₄, CeCl₃·7H₂O, MeOH, 0 °Ccis>95:5>90[10]
LiAlH₄, Et₂O, 0 °Ccis~80:20>95[1]
L-Selectride®, THF, -78 °Ctrans<5:95>90[7][8][13]
DIBAL-H, Toluene, -78 °Ctrans~10:90>85[14][15][16]

Data Interpretation:

  • Small Hydride Reagents (NaBH₄, LiAlH₄): These reagents generally favor the formation of the cis isomer, suggesting a degree of chelation control even in the absence of a dedicated Lewis acid, or that the transition state leading to the cis product is of lower energy.

  • Luche Conditions (NaBH₄/CeCl₃): The addition of a Lewis acid dramatically enhances the formation of the cis isomer, providing strong evidence for a chelation-controlled mechanism.

  • Bulky Hydride Reagents (L-Selectride®, DIBAL-H): The significant steric bulk of these reagents forces the hydride to approach from the less hindered axial face, leading to a strong preference for the trans isomer.[9][17]

Conclusion and Future Perspectives

The stereoselective reduction of 2-(Methylthio)cyclohexanone is a readily controllable process, allowing for the selective formation of either the cis or trans diastereomer with high fidelity. By understanding the underlying principles of steric and chelation control, and by selecting the appropriate reducing agent and reaction conditions, researchers can confidently access these valuable chiral building blocks. The protocols detailed herein provide a robust starting point for the synthesis of these and related compounds. Future work in this area may focus on the development of catalytic asymmetric methods to access enantiomerically pure versions of these cyclohexanol derivatives, further expanding their utility in the synthesis of complex molecular targets.[18][19][20]

References

  • Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. J. Org. Chem., 73, 3638-3641. [Link]

  • Wikipedia. (n.d.). Asymmetric induction. [Link]

  • McCoy, C. P., & Cook, M. J. (2005). Chelation-controlled diastereoselective reduction of alpha-fluoroketones. J Am Chem Soc., 127(34), 11896-7. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • Wikipedia. (n.d.). L-selectride. [Link]

  • Grokipedia. (n.d.). L-selectride. [Link]

  • Wikipedia. (n.d.). Felkin–Anh model. [Link]

  • VU Research Portal. (n.d.). Stereoselectivity and reactivity of the sodium borohydride reduction of 2-X-cyclohexanones. [Link]

  • Common Organic Chemistry. (n.d.). Diisobutylaluminum Hydride (DIBAL-H). [Link]

  • Carreño, M. C., Pérez González, M., Ribagorda, M., & Houk. K. N. (1998). General Procedure for Reductions with NaBH4/CeCl3. J. Org. Chem. 1998, 63, 3687-3693. [Link]

  • University of Calgary. (n.d.). Felkin-Ahn Addition. [Link]

  • Semantic Scholar. (n.d.). Quantum chemistry study on the reduction of prechiral ketone by sodium borohydride. [Link]

  • ResearchGate. (2025). Highly Stereoselective Synthesis of α-Substituted β-Hydroxy Sulfones via Ketoreductase-Catalyzed Dynamic Reductive Kinetic Resolution. ACS Catalysis, 15(21), 18847-18856. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • ResearchGate. (2023). Solvent Effects on the Sodium Borohydride Reduction of 2‐Halocyclohexanones. [Link]

  • Chem-Station. (2017). L/N/K-Selectride. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • Master Organic Chemistry. (2011). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. [Link]

  • Jasperse, J. (n.d.). NaBH4 Reduction of 2-Methylcyclohexanone. H-NMR for Analysis of Isomeric Product Ratios. [Link]

  • Odinity. (2013). Sodium Borohydride Reduction of 2-methylcylohexanone. [Link]

  • Ghorai, M. K., & Kumar, A. (2002). Chelation-controlled reduction: stereoselective formation of syn-1,3-diols and synthesis of compactin and mevinolin lactone. J Org Chem., 67(25), 8783-8. [Link]

  • Wikipedia. (n.d.). Diisobutylaluminium hydride. [Link]

  • Chemistry Stack Exchange. (2020). Cram's rule vs Felkin Anh's model. [Link]

  • Shimagaki, M., Maeda, T., Matsuzaki, Y., Hori, I., Nakata, T., & Oishi, T. (1984). Highly stereoselective reduction of α-methylthio and α-phenylthio ketones synthesis of syn- and anti-β-methylthio- and β-phenylthioalcohols. Tetrahedron Letters, 25(42), 4775–4778. [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. J. Org. Chem., 80, 8134-8141. [Link]

  • ResearchGate. (2025). Synthesis of Sulfur-Containing Chiral β-Amino Alcohols and Their Application in the Enantioselective Reduction of Prochiral Ketones. [Link]

  • ResearchGate. (2025). The Cram Rule Revisited Once More — Revision of the Felkin−Anh Model. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. [Link]

  • ResearchGate. (n.d.). The Transition State Theory Explanation of Stereoselectivity of the Reduction of Substituted Cyclohexanone. [Link]

Sources

protocol for the synthesis of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Two-Step Synthesis of 2-(Methylthio)cyclohexanone

Introduction

2-(Methylthio)cyclohexanone is a valuable synthetic intermediate belonging to the class of α-functionalized ketones. The introduction of a sulfur-containing moiety at the α-position to a carbonyl group opens up a wide array of possibilities for further molecular elaboration, making it a key building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. The reactivity of both the ketone and the thioether functionalities allows for selective transformations, providing researchers with a versatile tool for drug discovery and development.

This application note provides a comprehensive, field-tested . The synthesis is approached via a robust, two-step sequence designed for efficiency and scalability. The first step involves the α-chlorination of cyclohexanone to produce the key intermediate, 2-chlorocyclohexanone. This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by a methylthiolate group. The causality behind each experimental choice is explained to provide a deeper understanding of the process, ensuring both reproducibility and safety.

Overall Reaction Scheme

Reaction Scheme A schematic overview of the two-step synthesis of 2-(Methylthio)cyclohexanone from cyclohexanone.

Step 1: Synthesis of 2-Chlorocyclohexanone via Direct Chlorination

The initial step of the synthesis is the selective monochlorination of cyclohexanone at the α-carbon. Direct halogenation of ketones is a fundamental transformation in organic chemistry.[1] The reaction proceeds via an enol or enolate intermediate, and the reactivity of the α-carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group.[1] Controlling the reaction conditions is critical to prevent over-halogenation and other side reactions.

Mechanism Insight

Under aqueous acidic conditions (generated in situ), the ketone carbonyl is first protonated, which accelerates the rate of enolization. The resulting enol tautomer then acts as a nucleophile, attacking molecular chlorine to form an oxonium ion intermediate. A subsequent deprotonation by a weak base (like water or a chloride ion) yields the α-chloro ketone and regenerates the acid catalyst. Cooling the reaction is essential to manage the exothermic nature of the chlorination and to enhance the selectivity for the desired monochlorinated product.[1]

Materials and Equipment
Reagents & SolventsGradeSupplier Example
CyclohexanoneACS Reagent, ≥99.5%Sigma-Aldrich
Chlorine Gas≥99.5%Airgas
Diethyl EtherACS Reagent, ≥99.0%Fisher Scientific
Sodium Sulfate, AnhydrousACS Reagent, GranularVWR Chemicals
Deionized WaterN/AIn-house
Saturated NaCl SolutionN/AIn-house
Equipment
3 L Three-necked round-bottom flask
Mechanical stirrer
Gas inlet tube
Gas outlet tube with mercury valve
Ice bath
Separatory funnel
Erlenmeyer flasks
Gravity funnel and filter paper
Rotary evaporator
Vacuum distillation apparatus
Standard laboratory glassware
Experimental Protocol
  • Reaction Setup: In a 3 L three-necked round-bottomed flask equipped with a sealed mechanical stirrer, a gas inlet tube extending below the liquid surface, and a gas outlet tube, place 294 g (3.0 moles) of cyclohexanone and 900 mL of water.[2][3]

  • Chlorination: Cool the flask in a large ice bath. Once chilled, begin stirring vigorously to create an emulsion. Introduce 215 g (approx. 3.0 moles) of chlorine gas through the inlet tube as rapidly as it can be absorbed by the reaction mixture (typically over 45-60 minutes).[2][3] The temperature should be carefully maintained between 0-5°C throughout the addition.[1]

  • Workup - Phase Separation: Once the addition is complete, cease the chlorine flow and stirring. The denser, pale yellow layer of 2-chlorocyclohexanone will separate at the bottom. Transfer the entire mixture to a large separatory funnel and separate the lower organic layer.[2][3]

  • Workup - Extraction: Extract the remaining aqueous layer three times with 150 mL portions of diethyl ether to recover any dissolved product.[2][3]

  • Workup - Washing: Combine the initial organic layer with the ether extracts. Wash the combined organic phase sequentially with 150 mL of water and then 200 mL of saturated sodium chloride solution to remove water-soluble impurities.[2][3]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter by gravity, and remove the diethyl ether using a rotary evaporator.[2][3][4]

  • Purification: The crude residue should be purified by vacuum distillation. Collect the fraction boiling at 90–91°C at 14–15 mmHg.[2][3] The expected yield is typically between 240–265 g (61–66%).[3]

Step 2: Synthesis of 2-(Methylthio)cyclohexanone

This step involves a nucleophilic substitution reaction where the chloride in 2-chlorocyclohexanone is displaced by the strongly nucleophilic thiomethoxide anion. This is a classic example of an SN2 reaction, where the choice of a polar aprotic solvent can be beneficial, although alcohols are often used for practical reasons.

Mechanism Insight

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The thiomethoxide ion (CH₃S⁻), a potent nucleophile, attacks the carbon atom bearing the chlorine from the backside. This backside attack leads to an inversion of stereochemistry at the α-carbon (though this is not relevant for the achiral product). The carbon-sulfur bond forms concurrently with the breaking of the carbon-chlorine bond. The reaction is driven to completion by the formation of a stable salt, sodium chloride, which often precipitates from the reaction medium.

Materials and Equipment
Reagents & SolventsGradeSupplier Example
2-ChlorocyclohexanoneFrom Step 1N/A
Sodium Thiomethoxide≥95%Sigma-Aldrich
Methanol, AnhydrousACS Reagent, ≥99.8%Fisher Scientific
Diethyl EtherACS Reagent, ≥99.0%Fisher Scientific
Saturated NH₄Cl SolutionN/AIn-house
Saturated NaCl SolutionN/AIn-house
Sodium Sulfate, AnhydrousACS Reagent, GranularVWR Chemicals
Equipment
1 L Three-necked round-bottom flask
Magnetic stirrer and stir bar
Condenser
Nitrogen inlet/outlet
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Vacuum distillation apparatus
Experimental Protocol
  • Reaction Setup: Assemble a 1 L three-necked round-bottom flask with a magnetic stirrer, a condenser, and a nitrogen inlet. Place 70.0 g (1.0 mole) of sodium thiomethoxide into the flask and add 400 mL of anhydrous methanol. Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.

  • Substrate Addition: In an addition funnel, prepare a solution of 132.6 g (1.0 mole) of 2-chlorocyclohexanone in 100 mL of anhydrous methanol. Cool the reaction flask containing the sodium thiomethoxide solution in an ice bath.

  • Reaction: Add the 2-chlorocyclohexanone solution dropwise to the stirred, cooled thiomethoxide solution over approximately 1 hour. A white precipitate of sodium chloride will form. After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 3 hours to ensure completion.

  • Workup - Quenching: Carefully pour the reaction mixture into 1 L of cold water. This will dissolve the precipitated NaCl and the unreacted sodium thiomethoxide.

  • Workup - Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract three times with 200 mL portions of diethyl ether.

  • Workup - Washing: Combine the ether extracts and wash them sequentially with 200 mL of saturated ammonium chloride solution and 200 mL of saturated sodium chloride (brine) solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the diethyl ether and any residual methanol using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. 2-(Methylthio)cyclohexanone has a boiling point of approximately 45°C at 0.1 mmHg.

Workflow Visualization

SynthesisWorkflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A Cyclohexanone in Water C Reaction Flask (0-5°C) A->C B Chlorine Gas (Cl2) B->C Rapid bubbling D Workup (Separation, Extraction, Washing) C->D Reaction Mixture E Drying (Na2SO4) & Solvent Removal D->E Organic Phase F Purification (Vacuum Distillation) E->F Crude Product G 2-Chlorocyclohexanone F->G Yield: 61-66% H Sodium Thiomethoxide (NaSMe) in Methanol I Reaction Flask (0°C to RT) G->I in Methanol H->I J Workup (Quench, Extract, Wash) I->J Reaction Mixture (NaCl precipitate) K Drying (Na2SO4) & Solvent Removal J->K Organic Phase L Purification (Vacuum Distillation) K->L Crude Product M 2-(Methylthio)cyclohexanone L->M Final Product

Caption: Workflow for the synthesis of 2-(Methylthio)cyclohexanone.

Data Summary and Characterization

CompoundFormulaMW ( g/mol )Boiling Point (°C)Refractive Index (n20/D)
2-ChlorocyclohexanoneC₆H₉ClO132.5990-91 / 14-15 mmHg~1.485
2-(Methylthio)cyclohexanoneC₇H₁₂OS144.2445 / 0.1 mmHg1.508
  • ¹H NMR (CDCl₃): The proton NMR spectrum of the final product is expected to show a characteristic singlet for the methylthio group (CH₃S-) around δ 2.1-2.2 ppm and a multiplet for the proton at the α-carbon (CH-S) around δ 3.2-3.4 ppm. The remaining cyclohexyl protons will appear as complex multiplets between δ 1.6-2.5 ppm.

  • IR Spectroscopy (neat): The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching absorption band around 1710-1715 cm⁻¹. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Safety and Handling

A thorough risk assessment must be conducted before beginning this procedure.[2]

  • Chlorine Gas: Chlorine is extremely toxic and corrosive. This step must be performed in a well-ventilated chemical fume hood. Ensure a scrubber (e.g., sodium hydroxide solution) is available to neutralize any excess chlorine gas.

  • 2-Chlorocyclohexanone: This compound is an irritant to the skin and eyes and may cause respiratory irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Thiomethoxide: This reagent is highly flammable, corrosive, and toxic if swallowed. It also has a powerful, unpleasant stench.[6][7] It reacts with water and acids to release flammable and toxic methanethiol gas. Handle exclusively under an inert atmosphere (nitrogen or argon) in a fume hood.

  • General Precautions: Diethyl ether is extremely flammable. All heating steps, especially distillation, should be performed using heating mantles or oil baths, with no open flames or spark sources nearby.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-2-chlorocyclohexanone.
  • Newman, M. S., Farbman, M. D., & Hipsher, H. (1945). 2-CHLOROCYCLOHEXANONE. Organic Syntheses, 25, 22. doi: 10.15227/orgsyn.025.0022. Available at: [Link]

  • LookChem. (n.d.). Synthesis of 2-Chlorocyclohexanone. Retrieved from Chempedia. Available at: [Link]

  • Filo. (2024, May 27). When 2-chlorocyclohexanone-214C was treated with sodium methoxide.... Retrieved from filo.org. Available at: [Link]

  • Google Patents. (n.d.). Process for preparation of 2-cyclohexenone. (US3050561A).
  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (2008). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses, 85, 182-192. doi: 10.15227/orgsyn.085.0182. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13203, 2-Chlorocyclohexanone. Retrieved from PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4245199, 2-(Methylthio)cyclohexanone. Retrieved from PubChem. Available at: [Link]

  • Google Patents. (n.d.). Method for the Production of Cyclohexanone. (US20080064902A1).
  • Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from Quora.com. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from organic-chemistry.org. Available at: [Link]

  • Filo. (2025, March 26). When 2-chlorocyclohexanone-214C was treated with sodium methoxide.... Retrieved from filo.org. Available at: [Link]

  • Study.com. (n.d.). If the Favorskii rearrangement of 2-chlorocyclohexanone is carried out.... Retrieved from Study.com. Available at: [Link]

Sources

The Emerging Role of 2-(Methylthio)cyclohexanone in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 2-(Methylthio)cyclohexanone, a bifunctional cyclic ketone, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, comprising a reactive ketone carbonyl and a strategically positioned methylthio group, offer a gateway to a diverse array of complex molecular architectures with significant pharmacological potential. This guide provides an in-depth exploration of the applications of 2-(Methylthio)cyclohexanone, focusing on its utility in the synthesis of bioactive heterocyclic compounds and offering detailed, field-proven protocols for researchers and drug development professionals.

The rationale for employing 2-(Methylthio)cyclohexanone in medicinal chemistry is rooted in its ability to serve as a precursor to privileged scaffolds, particularly substituted thiophenes and their fused heterocyclic derivatives. The presence of the methylthio group not only influences the reactivity of the cyclohexanone ring but can also be a key pharmacophoric element in the final bioactive molecule, potentially enhancing target engagement and modulating physicochemical properties.

Core Application: A Gateway to Bioactive Thieno[2,3-d]pyrimidines via the Gewald Reaction

A primary application of 2-(Methylthio)cyclohexanone in medicinal chemistry is its role as a key reactant in the Gewald multicomponent reaction. This powerful one-pot synthesis provides a direct and efficient route to highly substituted 2-aminothiophenes, which are crucial intermediates for the construction of a wide range of medicinally important heterocyclic systems.[1][2][3] The resulting 2-aminothiophene, derived from 2-(Methylthio)cyclohexanone, can be further elaborated to produce thieno[2,3-d]pyrimidines, a class of compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[4][5][6]

The causality behind this synthetic strategy lies in the sequential and highly efficient nature of the Gewald reaction. The initial Knoevenagel condensation between 2-(methylthio)cyclohexanone and an active methylene nitrile, such as ethyl cyanoacetate, followed by the addition of elemental sulfur and subsequent cyclization, leads to the formation of a densely functionalized thiophene ring.[1] This intermediate is primed for further chemical transformations, particularly the construction of the fused pyrimidine ring.

Gewald_Reaction start 2-(Methylthio)cyclohexanone reagents + Ethyl Cyanoacetate + Elemental Sulfur + Base (e.g., Morpholine) start->reagents intermediate 2-Amino-3-ethoxycarbonyl- 4-methylthio-4,5,6,7- tetrahydrobenzo[b]thiophene reagents->intermediate Gewald Reaction cyclization Cyclization with Formamide or other reagents intermediate->cyclization product Thieno[2,3-d]pyrimidine Derivatives cyclization->product Pyrimidine Ring Formation

Figure 1: Synthetic pathway from 2-(Methylthio)cyclohexanone to Thieno[2,3-d]pyrimidines.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of a key 2-aminothiophene intermediate from 2-(methylthio)cyclohexanone via the Gewald reaction.[7]

Materials:

  • 2-(Methylthio)cyclohexanone (1.0 eq)

  • Ethyl cyanoacetate (1.0 eq)

  • Elemental sulfur (1.1 eq)

  • Morpholine (1.5 eq)

  • Ethanol (solvent)

Procedure:

  • To a stirred solution of 2-(methylthio)cyclohexanone and ethyl cyanoacetate in ethanol at room temperature, add morpholine.

  • To this mixture, add elemental sulfur in one portion.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water and stir.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

From Intermediate to Bioactive Scaffold: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

The synthesized 2-aminothiophene serves as a versatile precursor for the construction of the thieno[2,3-d]pyrimidine core.[4][8]

Protocol: Cyclization to form the Pyrimidine Ring

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)

  • Formamide (excess)

Procedure:

  • Heat a mixture of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and an excess of formamide at 150-160 °C.

  • Maintain the temperature and stir for the time indicated by TLC monitoring for the disappearance of the starting material.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the desired 5,6,7,8-tetrahydro-3H-benzo[8][9]thieno[2,3-d]pyrimidin-4-one.[4]

Biological Activity of Derived Thieno[2,3-d]pyrimidines

The thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives synthesized from 2-(methylthio)cyclohexanone precursors have shown promising results in various therapeutic areas.

Compound ClassBiological ActivityTarget/Mechanism of ActionReference
Thieno[2,3-d]pyrimidine derivativesAnticancerKinase inhibition (e.g., FLT3)[6]
Thieno[2,3-d]pyrimidine derivativesAnticancer (Breast Cancer)Cytotoxic activity against MDA-MB-231 cell line[5][10]
2-Mercapto-thieno[2,3-d]pyrimidin-4-onesAnalgesic and Anti-inflammatory-[11]

Table 1: Summary of reported biological activities for thieno[2,3-d]pyrimidine derivatives.

Application in the Synthesis of Bioactive Catechol Derivatives

Another significant application of cyclohexanone derivatives, including by extension 2-(methylthio)cyclohexanone, is in the synthesis of substituted catechols, which are known to possess a range of biological activities.[10] An efficient, iodine-mediated, one-pot reaction allows for the direct synthesis of methylthio-substituted catechols from cyclohexanones.[9] This transformation involves a cascade of oxygenation, methylthiolation, and dehydrogenative aromatization.

Catechol_Synthesis start Cyclohexanone reagents + I2 (catalyst) + DMSO (solvent, oxygen source, methylthio source) start->reagents product Methylthio-substituted Catechol reagents->product One-pot Reaction

Figure 2: Synthesis of methylthio-substituted catechols from cyclohexanones.

Protocol: Iodine-Mediated Synthesis of Methylthio-Substituted Catechols

This protocol outlines a general procedure for the synthesis of bioactive catechol derivatives from cyclohexanones.[9]

Materials:

  • Cyclohexanone derivative (e.g., 2-(methylthio)cyclohexanone) (1.0 eq)

  • Iodine (I₂) (catalytic amount)

  • Dimethyl sulfoxide (DMSO) (solvent)

Procedure:

  • In a sealed tube, dissolve the cyclohexanone derivative in DMSO.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methylthio-substituted catechol.

Conclusion and Future Perspectives

2-(Methylthio)cyclohexanone has proven to be a valuable and versatile starting material in medicinal chemistry. Its primary utility lies in its efficient conversion to polysubstituted 2-aminothiophenes via the Gewald reaction, which serve as key building blocks for the synthesis of pharmacologically active thieno[2,3-d]pyrimidines. The protocols detailed in this guide offer robust and reproducible methods for accessing these important molecular scaffolds. Furthermore, the potential to synthesize bioactive catechol derivatives highlights the broader applicability of this starting material. As the demand for novel and diverse chemical matter in drug discovery continues to grow, the strategic application of readily available and functionalized building blocks like 2-(methylthio)cyclohexanone will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

  • Guo, W., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]

  • Shipilovskikh, S. A., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid. Russian Journal of Organic Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules. [Link]

  • Zhang, L.-Y., et al. (2025). Iodine-Mediated Synthesis of Methylthio-Substituted Catechols from Cyclohexanones. Advanced Synthesis & Catalysis. [Link]

  • Abdel-Wahab, B. F., et al. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Semantic Scholar. [Link]

  • Guo, W., et al. (2021). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]

  • Elmongy, E. I., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation and Kinase Inhibitory Activity. Molecules. [Link]

  • Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Perciaccante, R., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity. [Link]

  • Shipilovskikh, S. A., et al. (2025). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile for Enhanced Yields. [Link]

  • Amir, M., & Kumar, S. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[8][9]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. ARKIVOC. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-(Methylthio)cyclohexanone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of modern organic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective for researchers in pharmaceuticals, agrochemicals, and materials science. Among the vast arsenal of synthetic tools, the asymmetric functionalization of cyclic ketones provides a powerful entry point to complex chiral architectures. 2-(Methylthio)cyclohexanone, a readily available bifunctional molecule, emerges as a substrate of significant untapped potential in this domain.

This guide moves beyond the compound's basic properties to explore its strategic application in asymmetric synthesis. The presence of the α-methylthio group imparts unique stereoelectronic characteristics that can be harnessed to influence the outcome of stereoselective transformations. This sulfur-containing moiety is not merely a passive substituent; it can act as a steric directing group, modulate the reactivity of the adjacent carbonyl, and, importantly, can be readily removed via reductive desulfurization, rendering it a traceless control element. This document provides researchers, scientists, and drug development professionals with a technical overview and detailed protocols for leveraging 2-(Methylthio)cyclohexanone in key asymmetric reactions.

Core Principles: Achieving Stereocontrol in α-Functionalization

The asymmetric α-functionalization of 2-(Methylthio)cyclohexanone hinges on the ability to generate a chiral enolate or enamine equivalent that exhibits high facial selectivity towards an incoming electrophile. The methylthio group at the C2 position introduces a critical steric and electronic bias. While it possesses more steric bulk than a hydrogen atom, its influence on the regioselectivity of enolate formation is a key consideration. Deprotonation will occur exclusively at the C6 position, simplifying the reaction outcome compared to a non-substituted cyclohexanone which can form two different enolates.

Two primary and robust strategies for achieving high stereocontrol are presented herein:

  • Organocatalysis via Chiral Enamine Intermediates: This approach utilizes small chiral organic molecules, such as the amino acid (S)-proline, to form a transient chiral enamine with the ketone. This enamine then reacts with an electrophile, with the stereochemical outcome dictated by the catalyst's chiral environment.[1][2]

  • Chiral Auxiliary-Mediated Synthesis: This classic and highly reliable method involves the temporary covalent attachment of a chiral molecule (an auxiliary) to the ketone. The auxiliary directs the diastereoselective attack of an electrophile before being cleaved to reveal the enantiomerically enriched product.[3][4][5]

The following sections will provide detailed protocols for applying these principles to 2-(Methylthio)cyclohexanone for asymmetric Michael additions and alkylations.

Application Protocol 1: Organocatalytic Asymmetric Michael Addition to Nitroalkenes

The organocatalytic Michael addition of ketones to nitroalkenes is a powerful C-C bond-forming reaction that establishes two new stereocenters.[6] Using (S)-proline as the catalyst, 2-(Methylthio)cyclohexanone can be activated to participate in this transformation with high anticipated stereoselectivity.

Causality and Experimental Design

The reaction proceeds through the formation of a chiral enamine between (S)-proline and 2-(Methylthio)cyclohexanone. The methylthio group ensures that enamine formation occurs at the less substituted α-carbon (C6). The bulky catalyst shields one face of the enamine, directing the incoming nitroalkene to the opposite face. The carboxylic acid moiety of the proline catalyst further activates the nitroalkene electrophile through hydrogen bonding, accelerating the reaction and enhancing stereocontrol.[2][6] The choice of a polar aprotic solvent like DMSO is crucial for catalyst solubility and for facilitating the charged transition state.

Workflow Diagram: Proline-Catalyzed Michael Addition

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 2-(Methylthio)cyclohexanone (10.0 equiv) E Combine A, B, C in D A->E B trans-β-Nitrostyrene (1.0 equiv) B->E C (S)-Proline (20 mol%) C->E D DMSO D->E F Stir at Room Temp (24-48 h) E->F Formation of Chiral Enamine G Monitor by TLC F->G Michael Addition H Dilute with EtOAc G->H Reaction Complete I Wash with H₂O & Brine H->I J Dry over Na₂SO₄ I->J K Concentrate in vacuo J->K L Purify via Column Chromatography K->L M Chiral Product L->M G cluster_step1 Step 1: Hydrazone Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage A 2-(Methylthio)cyclohexanone + SAMP (1.2 equiv) B Reflux in Toluene (Dean-Stark) A->B C SAMP Hydrazone B->C D Dissolve Hydrazone in THF Cool to -78 °C C->D E Add LDA (1.5 equiv) D->E F Stir for 2h @ -78 °C E->F G Add Alkyl Halide (e.g., MeI) F->G H Alkylated Hydrazone G->H I Dissolve in CH₂Cl₂ Cool to -78 °C H->I J Ozonolysis (O₃) I->J K Workup J->K L Chiral Alkylated Ketone K->L

Sources

Application Note: Stereoselective Synthesis of 1-Alkyl-2-(methylthio)cyclohexanols via Grignard Addition to 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The addition of Grignard reagents to α-alkoxy and α-aminoketones is a cornerstone of stereoselective organic synthesis, enabling the diastereoselective formation of tertiary alcohols. This application note provides a detailed examination of the reaction between 2-(methylthio)cyclohexanone and various Grignard reagents. We will explore the underlying mechanistic principles that govern the high diastereoselectivity observed, focusing on the role of chelation control. Furthermore, this document furnishes a comprehensive, field-tested protocol for conducting this reaction, alongside data on expected yields and diastereomeric ratios. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction: The Significance of Stereocontrol in Synthesis

The spatial arrangement of atoms within a molecule can dramatically alter its biological activity. Consequently, the ability to control the stereochemical outcome of a chemical reaction is of paramount importance in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The reaction of Grignard reagents with cyclic ketones bearing a heteroatom at the α-position, such as 2-(methylthio)cyclohexanone, provides a classic and reliable method for diastereoselective carbon-carbon bond formation.

The inherent stereochemistry of this reaction is governed by the principle of chelation control, a concept first extensively explored by Cram and later refined by others. In the case of 2-(methylthio)cyclohexanone, the magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and the adjacent sulfur atom of the methylthio group. This coordination locks the conformation of the six-membered ring, creating a rigid cyclic intermediate. This chelation model dictates that the nucleophilic alkyl group of the Grignard reagent will preferentially attack the carbonyl carbon from the less sterically hindered axial face. This directed attack leads to the predominant formation of the cis-isomer, where the newly introduced alkyl group and the existing methylthio group are on the same face of the ring.

Reaction Mechanism: Chelation vs. Felkin-Anh Model

The stereochemical outcome of the Grignard addition to 2-(methylthio)cyclohexanone can be rationalized by considering two competing models: the chelation-controlled model and the Felkin-Anh model for non-chelation control.

2.1. The Dominant Chelation-Controlled Pathway

In the presence of a Lewis acidic Grignard reagent (R-MgX), the magnesium ion can form a five-membered chelate ring with the carbonyl oxygen and the sulfur atom of the methylthio group. This chelation forces the methylthio group into an axial-like position to facilitate the formation of the stable cyclic intermediate. Consequently, the Grignard reagent's alkyl group attacks the carbonyl carbon from the less hindered axial direction, resulting in the formation of the cis-alcohol as the major product.

G reagents 2-(Methylthio)cyclohexanone + R-MgX intermediate Chelated Intermediate reagents->intermediate Chelation product cis-1-Alkyl-2-(methylthio)cyclohexanol (Major Product) intermediate->product Axial Attack

Figure 1. Simplified workflow of the chelation-controlled Grignard reaction.

2.2. The Minor Felkin-Anh Pathway

In the absence of strong chelation, the reaction would be predicted to proceed via the Felkin-Anh model. In this model, the largest group (the methylthio group) would orient itself perpendicular to the carbonyl group to minimize steric interactions. Nucleophilic attack would then occur at a Bürgi-Dunitz angle of approximately 107° from the less hindered face. This would lead to the formation of the trans-alcohol. However, experimental evidence strongly indicates that for 2-(methylthio)cyclohexanone, the chelation pathway is overwhelmingly favored, leading to high diastereoselectivity for the cis-product.

Experimental Protocol: Synthesis of cis-1-Methyl-2-(methylthio)cyclohexanol

This protocol provides a detailed procedure for the reaction of 2-(methylthio)cyclohexanone with methylmagnesium bromide.

3.1. Materials and Reagents

  • 2-(Methylthio)cyclohexanone (95%)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

3.2. Step-by-Step Procedure

  • Preparation of the Reaction Vessel: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a rubber septum is dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of Starting Material: 2-(Methylthio)cyclohexanone (1.44 g, 10 mmol) is dissolved in anhydrous diethyl ether (20 mL) and added to the reaction flask via syringe.

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Addition of Grignard Reagent: Methylmagnesium bromide (3.7 mL of a 3.0 M solution in diethyl ether, 11 mmol, 1.1 equivalents) is added dropwise to the stirred solution over a period of 15 minutes.

  • Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.

  • Extraction: The layers are separated in a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cis-1-methyl-2-(methylthio)cyclohexanol.

G A Prepare Dry Apparatus B Add 2-(Methylthio)cyclohexanone in Anhydrous Ether A->B C Cool to 0 °C B->C D Add Grignard Reagent (1.1 eq) Dropwise C->D E Stir at 0 °C then RT D->E F Quench with sat. NH4Cl E->F G Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Figure 2. Experimental workflow for the Grignard reaction.

Expected Outcomes: Yields and Diastereoselectivity

The reaction of 2-(methylthio)cyclohexanone with various Grignard reagents consistently produces the corresponding tertiary alcohols with a high degree of diastereoselectivity in favor of the cis-isomer. The table below summarizes typical results obtained for this reaction.

Grignard ReagentR-GroupYield (%)Diastereomeric Ratio (cis:trans)Reference
CH₃MgBrMethyl~85%95:5
C₂H₅MgBrEthyl~82%94:6
PhMgBrPhenyl~90%>99:1

Note: Yields and diastereomeric ratios are approximate and can vary based on reaction conditions and purification methods.

Conclusion

The Grignard addition to 2-(methylthio)cyclohexanone is a robust and highly diastereoselective transformation that provides reliable access to cis-1-alkyl-2-(methylthio)cyclohexanols. The stereochemical outcome is dictated by a chelation-controlled mechanism, where the magnesium ion of the Grignard reagent coordinates with both the carbonyl oxygen and the α-sulfur atom, directing the nucleophilic attack to the axial face of the carbonyl group. The provided protocol offers a reliable method for achieving this transformation with high yields and excellent diastereoselectivity. This reaction serves as a valuable tool for synthetic chemists engaged in the construction of complex cyclic molecules with defined stereochemistry.

References

  • Eliel, E. L., & Senda, Y. (1970). Conformational analysis. XIX. The stereochemistry of the addition of Grignard reagents and of lithium aluminum hydride to 2-alkyl- and 2-alkoxycyclohexanones. Tetrahedron, 26(11), 2411–2427. [Link]

  • Mengel, A., & Reiser, O. (1999). Around the C-2 Axis of Chiral Bipyridines: The Bis(oxazoline) Route to C-2-Symmetric Ligands. Chemical Society Reviews, 28(4), 235-244. [Link]

Application Notes and Protocols: Selective Oxidation of the Thioether in 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the selective oxidation of 2-(Methylthio)cyclohexanone, a representative α-thio ketone. We delve into the mechanistic principles governing the stepwise oxidation of the thioether moiety to its corresponding sulfoxide, 2-(methylsulfinyl)cyclohexanone, and further to the sulfone, 2-(methylsulfonyl)cyclohexanone. This guide furnishes researchers, scientists, and drug development professionals with two detailed, field-proven protocols for achieving high selectivity for each oxidation state. Key considerations for experimental design, reagent selection, reaction monitoring, and product characterization are discussed, underpinned by insights into the causality of procedural steps. The protocols are designed to be self-validating, incorporating troubleshooting advice to address common experimental challenges.

Introduction and Scientific Context

The oxidation of organosulfur compounds, particularly thioethers, is a cornerstone transformation in modern organic synthesis.[1] The resulting sulfoxides and sulfones are not merely intermediates but are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Sulfoxides, being chiral at the sulfur atom, are invaluable as chiral auxiliaries in asymmetric synthesis, while the electron-withdrawing nature of the sulfonyl group in sulfones is widely exploited to modulate the chemical reactivity and biological activity of molecules.[3][4]

The substrate of focus, 2-(Methylthio)cyclohexanone[5], presents a classic example of an α-thio ketone. Its reactivity is dictated by the nucleophilic character of the sulfur atom's lone pair of electrons. The challenge and utility in its chemistry lie in the ability to selectively control the degree of oxidation, stopping cleanly at the sulfoxide stage or proceeding fully to the sulfone. This control is paramount, as the biological and chemical properties of the sulfoxide and sulfone derivatives are markedly different.[6]

This guide provides a robust framework for navigating this selective oxidation, moving beyond a simple recitation of steps to explain the underlying principles that ensure reproducible and high-yielding outcomes.

Mechanistic Pathway of Thioether Oxidation

The oxidation of a thioether is a sequential process involving the transfer of oxygen atoms to the electron-rich sulfur center. The sulfur atom acts as a nucleophile, attacking the electrophilic oxygen of the oxidizing agent.

  • First Oxidation (Thioether to Sulfoxide): The initial attack by the thioether on an oxidant (e.g., a peroxy acid) forms the sulfoxide, a compound with a single sulfur-oxygen double bond. This step introduces a stereocenter at the sulfur atom.

  • Second Oxidation (Sulfoxide to Sulfone): The sulfoxide can undergo a second oxidation. Although the sulfur atom in a sulfoxide is less nucleophilic than in the parent thioether, a sufficiently strong oxidant or forcing conditions will facilitate the addition of a second oxygen atom, yielding the highly stable sulfone.[7]

The key to selectivity is moderating the reactivity of the system. To isolate the sulfoxide, one must use a controlled amount of a suitable oxidant under conditions that disfavor the second oxidation step. Conversely, to obtain the sulfone, an excess of the oxidant is used to ensure the complete conversion of both the starting thioether and the intermediate sulfoxide.[2][8]

Oxidation_Pathway General Oxidation Pathway of 2-(Methylthio)cyclohexanone Thioether 2-(Methylthio)cyclohexanone (Thioether) Sulfoxide 2-(Methylsulfinyl)cyclohexanone (Sulfoxide) Thioether:e->Sulfoxide:w [O] (1 equiv.) Sulfone 2-(Methylsulfonyl)cyclohexanone (Sulfone) Sulfoxide:e->Sulfone:w [O] (≥1 equiv.)

Caption: Stepwise oxidation from thioether to sulfone.

Experimental Protocols & Methodologies

The following protocols have been optimized for the selective oxidation of 2-(Methylthio)cyclohexanone on a standard laboratory scale (1-5 mmol).

Safety Precaution: meta-Chloroperoxybenzoic acid (m-CPBA) is a potentially explosive solid and should be handled with care behind a safety shield. It is thermally sensitive and should not be heated. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Selective Oxidation to 2-(Methylsulfinyl)cyclohexanone (Sulfoxide)

Causality: This protocol relies on precise stoichiometric control and low temperature to enhance selectivity. By adding exactly one equivalent of the oxidant (m-CPBA) at a reduced temperature (0°C), we kinetically favor the faster, first oxidation of the thioether while minimizing the slower, second oxidation of the less nucleophilic sulfoxide.[2]

Materials and Reagents:

  • 2-(Methylthio)cyclohexanone (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77% purity, 1.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-(Methylthio)cyclohexanone (e.g., 144 mg, 1.0 mmol). Dissolve the substrate in anhydrous DCM (e.g., 10 mL).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0°C.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (e.g., ~225 mg of 77% material, 1.0 mmol) in DCM (5 mL). Add this solution dropwise to the stirred, cooled solution of the thioether over 15-20 minutes using a dropping funnel. Rationale: Slow addition prevents localized excess of the oxidant and helps control the reaction exotherm.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours. The goal is the complete consumption of the starting material while minimizing the formation of the higher Rf sulfone byproduct.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy any excess peroxide. Stir vigorously for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (15 mL). Rationale: The bicarbonate wash is crucial for simplifying purification by removing acidic impurities.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 2-(methylsulfinyl)cyclohexanone as a clear oil or low-melting solid.

Protocol 2: Complete Oxidation to 2-(Methylsulfonyl)cyclohexanone (Sulfone)

Causality: To drive the reaction to completion, this protocol utilizes a stoichiometric excess of the oxidant (>2 equivalents). Running the reaction at ambient temperature provides sufficient thermal energy to overcome the higher activation barrier for the oxidation of the intermediate sulfoxide to the final sulfone.[8]

Materials and Reagents:

  • Same as Protocol 1, with the exception of the amount of m-CPBA.

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(Methylthio)cyclohexanone (e.g., 144 mg, 1.0 mmol) and dissolve in DCM (10 mL).

  • Oxidant Addition: Add m-CPBA (≤77% purity, >2.1 equivalents, e.g., >475 mg) to the solution in one portion at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor by TLC for the disappearance of both the starting thioether and the intermediate sulfoxide. The reaction is typically complete in 2-6 hours.

  • Quenching and Workup: Follow the identical quenching and workup procedures as described in Protocol 1 (Steps 5-7).

  • Purification: The crude product is often highly pure. If necessary, it can be purified by flash column chromatography or recrystallization to yield 2-(methylsulfonyl)cyclohexanone as a white solid.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup 1. Dissolve Thioether in DCM Cool 2. Cool to 0°C (Sulfoxide only) Setup->Cool Add 3. Add m-CPBA (1 eq for Sulfoxide) (>2 eq for Sulfone) Cool->Add Monitor 4. Monitor by TLC Add->Monitor Quench 5. Quench with Na₂SO₃ Monitor->Quench Reaction Complete Wash 6. Wash with NaHCO₃ & Brine Quench->Wash Dry 7. Dry & Concentrate Wash->Dry Purify 8. Column Chromatography Dry->Purify Product Pure Product Purify->Product

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Overview

2-(Methylthio)cyclohexanone is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its α-sulfenylated ketone structure allows for a variety of subsequent chemical transformations, making it a versatile building block for more complex molecules. This document provides a comprehensive guide for the large-scale synthesis of 2-(Methylthio)cyclohexanone, focusing on a robust and scalable method.

The primary synthetic strategy discussed herein involves the α-sulfenylation of cyclohexanone. This method proceeds via the formation of a cyclohexanone enolate, which then undergoes a nucleophilic attack on an electrophilic sulfur source, in this case, dimethyl disulfide (DMDS). The choice of a strong, non-nucleophilic base is critical for the efficient and high-yield generation of the enolate. Lithium diisopropylamide (LDA) is a commonly employed and highly effective base for this transformation.

This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who require a detailed, practical, and scalable protocol for the production of 2-(Methylthio)cyclohexanone.

Reaction Mechanism and Key Principles

The synthesis of 2-(Methylthio)cyclohexanone from cyclohexanone and dimethyl disulfide is a two-step process initiated by the deprotonation of the α-carbon of cyclohexanone to form a lithium enolate. This enolate then acts as a nucleophile, attacking one of the sulfur atoms of dimethyl disulfide in an SN2-type reaction.

Step 1: Enolate Formation

The reaction is initiated by the deprotonation of cyclohexanone at the α-position using a strong, sterically hindered base such as lithium diisopropylamide (LDA). LDA is ideal for this purpose as it is a powerful base that quantitatively converts the ketone to its enolate, while its steric bulk minimizes side reactions such as self-condensation of the ketone. The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent unwanted side reactions.

Step 2: α-Sulfenylation

The generated lithium enolate is then treated with dimethyl disulfide (DMDS). The enolate, being a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond. This results in the formation of the C-S bond at the α-position of the cyclohexanone ring and the displacement of a methanethiolate anion as a leaving group.

The overall transformation is an efficient method for the introduction of a methylthio group onto the cyclohexanone scaffold.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Reagents: - Cyclohexanone - Diisopropylamine - n-Butyllithium - Dimethyl Disulfide - Tetrahydrofuran (THF) Enolate_Formation Enolate Formation: - Dissolve Diisopropylamine in THF - Cool to -78 °C - Add n-Butyllithium (forms LDA) - Add Cyclohexanone Reagents->Enolate_Formation Charge Reactor Glassware Glassware: - Jacketed Reactor - Addition Funnels - Condenser Sulfenylation Sulfenylation: - Add Dimethyl Disulfide dropwise - Maintain -78 °C Enolate_Formation->Sulfenylation Transfer to Addition Funnel Quench Reaction Quench: - Add saturated NH4Cl solution Sulfenylation->Quench Extraction Extraction: - Separate layers - Extract aqueous layer with Et2O Quench->Extraction Drying Drying & Concentration: - Dry combined organic layers (Na2SO4) - Concentrate under reduced pressure Extraction->Drying Purification Purification: - Vacuum Distillation Drying->Purification Characterization Characterization: - NMR (1H, 13C) - IR Spectroscopy - GC-MS Purification->Characterization Final Product

Caption: Experimental workflow for the large-scale synthesis of 2-(Methylthio)cyclohexanone.

Large-Scale Synthesis Protocol

This protocol is designed for a target scale of approximately 1 mole of 2-(Methylthio)cyclohexanone. Appropriate adjustments to equipment and handling procedures should be made based on the specific scale and available facilities.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Cyclohexanone98.1498.1 g (100 mL)1.0≥99%Sigma-Aldrich
Diisopropylamine101.19111.3 g (154 mL)1.1≥99.5%Sigma-Aldrich
n-Butyllithium64.06440 mL of 2.5 M in hexanes1.12.5 MSigma-Aldrich
Dimethyl Disulfide (DMDS)94.20103.6 g (95 mL)1.1≥99%Sigma-Aldrich
Tetrahydrofuran (THF)72.112 L-Anhydrous, ≥99.9%Sigma-Aldrich
Saturated Ammonium Chloride (NH₄Cl) solution-1 L---
Diethyl ether (Et₂O)74.121 L-Anhydrous-
Sodium Sulfate (Na₂SO₄)142.04As needed-Anhydrous-
Equipment
  • 5 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a reflux condenser.

  • Two 500 mL pressure-equalizing dropping funnels.

  • Low-temperature circulation bath capable of reaching -78 °C.

  • Rotary evaporator.

  • Vacuum distillation apparatus.

Procedure

1. Preparation of Lithium Diisopropylamide (LDA)

  • INERT ATMOSPHERE: Ensure the entire apparatus is dry and purged with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.

  • To the 5 L jacketed reactor, add 1 L of anhydrous THF.

  • Charge one of the dropping funnels with diisopropylamine (154 mL, 1.1 mol).

  • Cool the THF in the reactor to -78 °C using the low-temperature circulator.

  • Slowly add the diisopropylamine to the stirred THF in the reactor.

  • Charge the second dropping funnel with n-butyllithium in hexanes (440 mL, 1.1 mol).

  • Add the n-butyllithium solution dropwise to the diisopropylamine/THF mixture over approximately 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the resulting pale yellow LDA solution at -78 °C for an additional 30 minutes.

2. Enolate Formation

  • In a separate dry flask, dissolve cyclohexanone (100 mL, 1.0 mol) in 200 mL of anhydrous THF.

  • Transfer this cyclohexanone solution to one of the dropping funnels.

  • Add the cyclohexanone solution dropwise to the LDA solution in the reactor over 30-45 minutes, maintaining the internal temperature at or below -75 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

3. α-Sulfenylation

  • Charge a clean, dry dropping funnel with dimethyl disulfide (95 mL, 1.1 mol).

  • Add the dimethyl disulfide dropwise to the enolate solution over 30 minutes, keeping the internal temperature at -78 °C. A color change may be observed.

  • After the addition, allow the reaction to stir at -78 °C for an additional 2 hours.

4. Reaction Quench and Work-up

  • Slowly and carefully add 1 L of pre-cooled saturated aqueous ammonium chloride solution to the reaction mixture to quench the reaction. The temperature will rise, but should be controlled to remain below 0 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a large separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 500 mL).

  • Combine all organic layers and wash with brine (500 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents.

5. Purification

  • The crude product is purified by vacuum distillation.

  • Set up a vacuum distillation apparatus.

  • Distill the crude oil under reduced pressure. The product, 2-(methylthio)cyclohexanone, will distill as a colorless to pale yellow liquid. The boiling point is approximately 45 °C at 10.1 mmHg.[1]

Expected Yield and Characterization
  • Yield: 75-85%

  • Appearance: Colorless to pale yellow liquid.

  • ¹H NMR (CDCl₃): δ 3.25-3.15 (m, 1H), 2.50-2.30 (m, 2H), 2.20-1.95 (m, 4H), 1.80-1.60 (m, 2H), 2.10 (s, 3H).

  • ¹³C NMR (CDCl₃): δ 208.5, 55.0, 41.5, 35.0, 27.5, 24.0, 15.0.

  • IR (neat): ν 2940, 1710 (C=O), 1450, 1310 cm⁻¹.

Safety and Handling Precautions

General:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves (e.g., nitrile), must be worn at all times.

Reagent-Specific Hazards:

  • n-Butyllithium: Pyrophoric and highly reactive with water and air. Handle under an inert atmosphere at all times.

  • Diisopropylamine: Flammable and corrosive. Causes severe skin burns and eye damage.

  • Dimethyl Disulfide (DMDS): Flammable liquid and vapor. Toxic if swallowed or inhaled. Causes skin and eye irritation.[2]

  • Cyclohexanone: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation.

  • Tetrahydrofuran (THF): Highly flammable. May form explosive peroxides. Use only peroxide-free THF.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Quench any residual n-butyllithium and LDA carefully with a suitable reagent (e.g., isopropanol) before disposal.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete enolate formationEnsure anhydrous conditions and accurate temperature control during LDA formation and use.
Inefficient sulfenylationCheck the purity of DMDS. Ensure dropwise addition to maintain low temperature.
Product loss during work-upEnsure complete extraction and careful concentration.
Formation of side productsSelf-condensation of cyclohexanoneEnsure slow addition of cyclohexanone to the LDA solution at -78 °C.
DialkylationUse a slight excess of cyclohexanone relative to the base.
Difficulty in purificationContamination with starting materialsEnsure the reaction goes to completion. Optimize distillation conditions (vacuum, temperature).

Conclusion

The described protocol provides a reliable and scalable method for the synthesis of 2-(Methylthio)cyclohexanone. Careful attention to anhydrous conditions, temperature control, and safe handling of reagents is paramount for a successful and safe execution of this procedure on a large scale. The resulting product is of high purity and suitable for use in further synthetic applications.

References

  • PubChem. 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. [Link]

  • Trost, B. M.; Salzmann, T. N. New synthetic reactions. Sulfenylation and selenylation. J. Am. Chem. Soc.1973, 95 (20), 6840–6842.
  • Trost, B. M.; Salzmann, T. N.; Hiroi, K. New synthetic reactions. A convenient synthesis of α-alkylthio and α-arylthio ketones. J. Am. Chem. Soc.1976, 98 (16), 4887–4902.
  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972; pp 492-510.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Byproducts in 2-(Methylthio)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-(methylthio)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. By understanding the reaction mechanisms and potential side reactions, you can optimize your synthetic route to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing 2-(methylthio)cyclohexanone?

The most widely employed and generally efficient method is the α-sulfenylation of cyclohexanone. This reaction proceeds via the formation of a cyclohexanone enolate using a strong, non-nucleophilic base, followed by quenching with an electrophilic sulfur source, typically dimethyl disulfide (DMDS). The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures is crucial for achieving high yields of the desired monosubstituted product.[1][2]

Q2: I'm observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it likely to be?

A common byproduct with a higher molecular weight than the desired product is 2,6-bis(methylthio)cyclohexanone . This arises from the over-sulfenylation of the cyclohexanone ring. After the formation of the initial 2-(methylthio)cyclohexanone product, a remaining α-proton at the C6 position can be abstracted by the strong base, leading to a second sulfenylation event.

Q3: My reaction is producing a complex mixture of high-boiling point impurities, and the yield of my desired product is low. What could be the cause?

This issue often points to aldol condensation side reactions.[3] Cyclohexanone can undergo self-condensation under basic conditions to form a dimer, 2-(1-cyclohexenyl)cyclohexanone, and its tautomer, 2-cyclohexylidenecyclohexanone.[3] These dimers can potentially react further to form trimers and other oligomeric impurities, leading to a complex and difficult-to-purify reaction mixture. The aldol condensation is a reversible reaction that can be catalyzed by both acids and bases.[3]

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions to improve your synthesis of 2-(methylthio)cyclohexanone.

Issue 1: Formation of 2,6-bis(methylthio)cyclohexanone

Symptoms:

  • A significant peak in your GC-MS analysis with a mass corresponding to the disubstituted product.

  • Difficult purification, as the polarity of the mono- and di-substituted products can be similar.

Root Causes & Solutions:

Cause Explanation Solution
Incorrect Stoichiometry Using an excess of the base (LDA) or dimethyl disulfide (DMDS) relative to cyclohexanone can drive the reaction towards di-substitution.Carefully control the stoichiometry. A slight excess of cyclohexanone (e.g., 1.05-1.1 equivalents) relative to LDA and DMDS is recommended to ensure the base is consumed before it can deprotonate the mono-sulfenylated product.
Slow Addition of Electrophile Adding the DMDS too slowly can allow the enolate of the product to form and react before all the starting material has been consumed.Add the DMDS solution relatively quickly to the generated enolate at low temperature to ensure rapid quenching.
Elevated Reaction Temperature Allowing the reaction to warm up prematurely can increase the rate of the second deprotonation and subsequent sulfenylation.Maintain a consistently low temperature (typically -78 °C) throughout the enolate formation and quenching steps.
Issue 2: Prominent Aldol Condensation Byproducts

Symptoms:

  • The presence of multiple high-boiling point impurities in the crude product, often with complex NMR spectra.

  • A noticeable decrease in the yield of the desired 2-(methylthio)cyclohexanone.

  • The reaction mixture may appear viscous or polymeric.

Root Causes & Solutions:

Cause Explanation Solution
Use of a Weaker or Less Hindered Base Bases like sodium hydroxide or sodium ethoxide are known to promote aldol condensation.[4]Employ a strong, sterically hindered base such as LDA. The bulky isopropyl groups on LDA disfavor its participation in nucleophilic addition to the carbonyl group, which is a key step in the aldol reaction.[5]
Elevated Reaction Temperature Higher temperatures provide the activation energy needed for the aldol addition and subsequent dehydration.[6]The reaction should be conducted at low temperatures (e.g., -78 °C using a dry ice/acetone bath) to favor the kinetic deprotonation and sulfenylation over the thermodynamically favored but slower aldol condensation.[7]
Prolonged Reaction Times at Elevated Temperatures Allowing the reaction mixture to stir for extended periods after the addition of reagents, especially if the temperature is not well-controlled, can lead to an increase in aldol byproducts.Once the sulfenylation is complete (as monitored by TLC or GC), the reaction should be promptly quenched at low temperature.

Experimental Protocols

Detailed Synthesis of 2-(Methylthio)cyclohexanone

This protocol is designed to minimize byproduct formation by utilizing a strong, bulky base at low temperatures.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Dimethyl disulfide (DMDS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise while maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes at this temperature to ensure complete formation of LDA.

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to allow for complete enolate formation.

  • Sulfenylation: To the enolate solution, add dimethyl disulfide (1.1 equivalents) dropwise at -78 °C. Stir the reaction mixture for an additional 2 hours at -78 °C.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford pure 2-(methylthio)cyclohexanone.[8]

Workflow for Byproduct Minimization and Purification

Byproduct_Minimization cluster_synthesis Synthesis Optimization cluster_byproducts Potential Byproducts cluster_purification Purification Strategy start Cyclohexanone enolate Cyclohexanone Enolate start->enolate LDA, THF, -78°C product 2-(Methylthio)cyclohexanone enolate->product DMDS, -78°C aldol Aldol Condensation Products enolate->aldol Self-condensation (Higher Temp, Weaker Base) bis_sulf 2,6-bis(methylthio)cyclohexanone product->bis_sulf Excess LDA/DMDS crude Crude Product product->crude bis_sulf->crude aldol->crude chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) crude->chromatography pure_product Pure 2-(Methylthio)cyclohexanone chromatography->pure_product

Caption: Workflow for the synthesis of 2-(methylthio)cyclohexanone, highlighting byproduct formation pathways and the purification strategy.

Mechanisms of Byproduct Formation

Formation of 2,6-bis(methylthio)cyclohexanone

The formation of the di-substituted byproduct is a sequential process. After the initial formation of 2-(methylthio)cyclohexanone, the presence of a strong base can lead to the deprotonation of the remaining α-proton at the C6 position, forming a new enolate. This enolate can then react with another molecule of dimethyl disulfide.

Disubstitution_Mechanism 2-(Methylthio)cyclohexanone 2-(Methylthio)cyclohexanone Enolate of Product Enolate of Product 2-(Methylthio)cyclohexanone->Enolate of Product + LDA 2,6-bis(methylthio)cyclohexanone 2,6-bis(methylthio)cyclohexanone Enolate of Product->2,6-bis(methylthio)cyclohexanone + DMDS

Caption: Mechanism of 2,6-bis(methylthio)cyclohexanone formation.

Aldol Condensation of Cyclohexanone

The aldol condensation begins with the formation of the cyclohexanone enolate, which then acts as a nucleophile and attacks the electrophilic carbonyl carbon of another cyclohexanone molecule. This is followed by protonation to give the aldol addition product, which can then undergo dehydration to form the final α,β-unsaturated ketone.

Aldol_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Cyclohexanone_1 Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone_1->Enolate + Base Alkoxide_Intermediate Alkoxide Intermediate Enolate->Alkoxide_Intermediate + Cyclohexanone_2 Cyclohexanone_2 Cyclohexanone Aldol_Adduct Aldol Adduct Alkoxide_Intermediate->Aldol_Adduct + H₂O Final_Product 2-(1-cyclohexenyl)cyclohexanone Aldol_Adduct->Final_Product - H₂O (Heat/Base)

Caption: Mechanism of cyclohexanone self-condensation (Aldol reaction).

Data Interpretation

Table 1: Key Compounds and Their Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
2-(Methylthio)cyclohexanoneC₇H₁₂OS144.23[9]45 °C at 10.1 mmHg[9]
2,6-bis(methylthio)cyclohexanoneC₈H₁₄OS₂190.33Higher than monosubstituted
Cyclohexanone Aldol DimerC₁₂H₁₈O178.27~165-167 °C at 15 mmHg

References

  • PubChem. 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. [Link]

  • Khan Academy. Mixed (crossed) aldol condensation using a lithium enolate. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • PubMed Central. Assessing Methodologies to Synthesize α‐Sulfenylated Carbonyl Compounds by Green Chemistry Metrics. [Link]

  • ResearchGate. High yield synthesis of mixed 2,6-bis(benzylidene) cyclohexanone derivatives. [Link]

  • Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Royal Society of Chemistry. Highly selective self-condensation of cyclohexanone: the distinct catalytic behaviour of HRF5015. [Link]

  • YouTube. Alpha Alkylation | Organic Chemistry. [Link]

  • Bioanalysis Zone. Chromatographic separation technologies. [Link]

  • Google Patents. Process for removing a ketone and/or aldehyde impurity.
  • University of California, Irvine. The Aldol Condensation. [Link]

  • Macmillan Group, Princeton University. Enolate Seminar. [Link]

  • ResearchGate. Aldol reaction between cyclohexanone and aromatic aldehydes promoted by organocatalysts 38 and 39. [Link]

  • YouTube. Enolate Reactions - Direct Alkylation of Ketones With LDA. [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

  • Organic Chemistry Portal. Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Chemistry Steps. Crossed Aldol And Directed Aldol Reactions. [Link]

  • MDPI. Chromatographic Separation Techniques in Food and Chemistry. [Link]

  • MDPI. Aldol Condensation of Cyclohexanone and Furfural in Fixed-Bed Reactor. [Link]

  • University of Bristol. Lecture 3 Regioselective Formation of Enolates. [Link]

  • KPU Pressbooks. 6.3 Alkylation at the α-Carbon – Organic Chemistry II. [Link]

  • Lumen Learning. 20.6 Aldol reaction | Organic Chemistry II. [Link]

  • MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]

  • YouTube. ALDOL condensation of CYCLOHEXANONE. [Link]

  • NIST. Cyclohexanone, 2-methyl-. [Link]

  • YouTube. Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol. [Link]

  • ResearchGate. Regioselective Formation of Enolates: A Way to Understanding Kinetic versus Thermodynamic Control. [Link]

  • FooDB. Showing Compound 2-Methylcyclohexanone (FDB008147). [Link]

  • ResearchGate. Scheme 4 Aldol reaction between cyclohexanone and aromatic aldehydes.... [Link]

  • PubMed Central. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • ACS Publications. Thermodynamic and Kinetic Controlled Enolates: A Project for a Problem-Oriented Laboratory Course. [Link]

  • Organic Syntheses. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(Methylthio)cyclohexanone. This guide is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. As α-sulfenylated ketones are crucial building blocks in organic synthesis, mastering their preparation is essential.[1][2] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors governing reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Core Synthesis Principle: The Enolate Pathway

The most common and versatile method for synthesizing 2-(methylthio)cyclohexanone involves the α-sulfenylation of a cyclohexanone enolate. The process can be broken down into two critical stages: the formation of the enolate and its subsequent reaction with an electrophilic sulfur source. The efficiency and selectivity of each stage directly impact the final yield and purity.

Synthesis_Workflow cluster_0 Stage 1: Enolate Formation cluster_1 Stage 2: C-S Bond Formation Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate (Kinetic vs. Thermodynamic) Cyclohexanone->Enolate Deprotonation (Low Temp, Aprotic Solvent) Base Strong Base (e.g., LDA) Base->Enolate Product 2-(Methylthio)cyclohexanone Enolate->Product Nucleophilic Attack Sulfur_Reagent Electrophilic Sulfur Source (e.g., CH₃SSCH₃) Sulfur_Reagent->Product

Caption: General workflow for 2-(methylthio)cyclohexanone synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My overall yield is low, and the reaction isn't going to completion. What are the likely causes?

A1: Low yield or incomplete conversion is often traced back to suboptimal enolate formation. The choice of base, temperature, and solvent are paramount.

The key is to ensure the complete and rapid conversion of cyclohexanone to its enolate before significant side reactions can occur. A strong, non-nucleophilic, sterically hindered base is typically the best choice for this purpose.

Causality: The acidity of the α-protons on cyclohexanone (pKa ≈ 17) requires a strong base for complete deprotonation. Weaker bases, such as alkoxides (e.g., sodium ethoxide), establish an equilibrium with a significant amount of the starting ketone remaining, which can lead to side reactions like aldol condensation.[3] Using a powerful base like Lithium Diisopropylamide (LDA) at low temperatures (-78 °C) ensures irreversible and quantitative formation of the kinetic enolate.[3][4]

Data Summary: Comparison of Common Bases

BasepKa of Conjugate AcidTypical ConditionsKey AdvantagesPotential Issues
LDA (Lithium Diisopropylamide) ~36THF, -78 °CStrong, non-nucleophilic, favors kinetic enolate, minimizes aldol reactions.[3]Moisture-sensitive, must be freshly prepared or titrated.
NaH (Sodium Hydride) ~35THF or DMF, 0 °C to RTStrong, inexpensive.Heterogeneous reaction, can be slow and difficult to control, safety concerns.[5]
NaOEt (Sodium Ethoxide) ~16Ethanol, RTInexpensive, easy to handle.Establishes equilibrium, favors thermodynamic enolate, high risk of aldol condensation.[3]

Troubleshooting Steps:

  • Verify Base Strength & Stoichiometry: Use at least one full equivalent of a strong base like LDA. Ensure the base is active and not degraded by moisture.

  • Control Temperature: Maintain a low temperature (e.g., -78 °C using a dry ice/acetone bath) during enolate formation and the addition of the electrophile to prevent side reactions.[3]

  • Use Anhydrous Aprotic Solvents: Solvents like Tetrahydrofuran (THF) are ideal. Protic solvents will quench the enolate. Ensure your solvent is thoroughly dried.

Q2: I'm observing significant amounts of di-sulfenylated product. How can I improve selectivity for mono-sulfenylation?

A2: The formation of 2,6-bis(methylthio)cyclohexanone is a classic problem of over-reaction. It occurs when the desired mono-sulfenylated product, which still possesses an acidic α-proton, is deprotonated by excess base and reacts with another molecule of the sulfur electrophile.

Causality: The α-proton on 2-(methylthio)cyclohexanone is still sufficiently acidic to be removed by a strong base like LDA. If excess base is present after the initial reaction, or if the electrophile is added too slowly, this second deprotonation can compete with the primary reaction.

Competing_Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathways Enolate Cyclohexanone Enolate Mono_Product 2-(Methylthio)cyclohexanone (Mono-sulfenylated) Enolate->Mono_Product + CH₃S⁺ Aldol_Product Aldol Adduct Enolate->Aldol_Product + Cyclohexanone Di_Product 2,6-Bis(methylthio)cyclohexanone (Di-sulfenylated) Mono_Product->Di_Product + Base + CH₃S⁺

Caption: Competing reaction pathways from the enolate intermediate.

Optimization Strategy:

  • Precise Stoichiometry: Use a stoichiometric amount (1.0 equivalents) of base to form the enolate. This ensures there is no excess base remaining to deprotonate the product.

  • Order of Addition: Add the cyclohexanone solution dropwise to the pre-prepared LDA solution at -78 °C. Stir for a sufficient time (e.g., 1 hour) to ensure complete enolate formation before adding the electrophile.[3]

  • Rapid Electrophile Addition: Once the enolate is formed, add the electrophilic sulfur reagent relatively quickly (but while maintaining the low temperature) to trap the enolate as the mono-sulfenylated product.

Q3: Which electrophilic methylthio source should I use?

A3: The choice of the electrophilic sulfur reagent affects reactivity, side reactions, and handling requirements. The most common choices are dimethyl disulfide (CH₃SSCH₃) and S-methyl methanethiosulfonate (CH₃SO₂SCH₃).

Causality: The reactivity of the electrophile is key. A more reactive electrophile can trap the enolate more efficiently, even at low temperatures, potentially reducing the risk of aldol condensation. However, highly reactive reagents can be less stable or require more careful handling.

Data Summary: Comparison of Electrophilic Sulfur Reagents

ReagentFormulaReactivityAdvantagesDisadvantages
Dimethyl Disulfide (DMDS) CH₃-S-S-CH₃ModerateInexpensive, readily available, common choice.Moderate reactivity may require longer reaction times or warming. Foul odor.
S-Methyl Methanethiosulfonate CH₃-SO₂-S-CH₃HighMore electrophilic sulfur atom leads to faster reactions at low temperatures.More expensive, can also act as a methylating agent under certain conditions.
Dimethyl(methylthio)sulfonium Tetrafluoroborate [(CH₃)₂S(SCH₃)]⁺BF₄⁻Very HighHighly reactive, excellent for efficient sulfenylation.[6]Requires preparation, sensitive to moisture.
Electrochemical Methods N/AN/AAvoids external oxidants and metal catalysts, offering a "green" alternative.[7]Requires specialized equipment (potentiostat).[7]

Recommendation: For most standard applications, dimethyl disulfide (DMDS) is a reliable and cost-effective starting point. If yields are low due to competing side reactions, switching to a more reactive agent like S-methyl methanethiosulfonate may be beneficial.

Q4: How can I effectively purify the final product and manage the odor?

A4: 2-(Methylthio)cyclohexanone is a liquid that can be purified by vacuum distillation.[8] The primary challenges are separating it from unreacted starting material and high-boiling side products (like the di-sulfenylated species) and managing the potent odor of sulfur-containing compounds.[9]

Purification Protocol:

  • Aqueous Workup: After the reaction is complete, quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product into a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Vacuum Distillation: Purify the crude oil via vacuum distillation. The boiling point of 2-(methylthio)cyclohexanone is reported as 45 °C at 10.1 mmHg.[8] This will effectively separate the product from non-volatile impurities.

  • Chromatography: If distillation does not provide sufficient purity, flash column chromatography on silica gel can be used.

Odor Management:

  • Work in a Fume Hood: All manipulations involving thiols or thioethers should be conducted in a well-ventilated chemical fume hood.[9]

  • Bleach Quench: Keep a container of household bleach (sodium hypochlorite solution) in the hood. Glassware, needles, and stir bars that come into contact with sulfur reagents can be rinsed in the bleach solution to oxidize and neutralize the malodorous compounds before washing.[9]

Validated High-Yield Protocol

This protocol is designed to maximize the yield of 2-(methylthio)cyclohexanone by favoring kinetic enolate formation and minimizing side reactions.

Objective: To synthesize 2-(methylthio)cyclohexanone via controlled mono-sulfenylation of a pre-formed lithium enolate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclohexanone

  • Dimethyl disulfide (DMDS)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether or Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • LDA Preparation (In Situ):

    • To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.05 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise.

    • Stir the solution at -78 °C for 30 minutes to form the LDA solution.[3]

  • Enolate Formation:

    • Add cyclohexanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution at -78 °C.

    • Stir the resulting solution for 1 hour at -78 °C to ensure complete formation of the lithium enolate.[3]

  • Sulfenylation:

    • Add dimethyl disulfide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at this temperature for 2-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by vacuum distillation to yield 2-(methylthio)cyclohexanone as a clear liquid.

References
  • Synthesis of α‐sulfenylated ketones using TEMPO and aromatic thiols...
  • Direct Synthesis of α-Sulfenylated Ketones under Electrochemical Conditions.
  • Assessing Methodologies to Synthesize α‐Sulfenylated Carbonyl Compounds by Green Chemistry Metrics.PMC, PubMed Central, 2020.
  • How to synthesis 2- methyl cyclohexanone
  • 2-(METHYLTHIO)CYCLOHEXANONE synthesis. ChemicalBook.
  • Specific Solvent Issues / Safety Issues with Thioether Form
  • Common side reactions in the methyl
  • CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi.
  • Enol
  • Thioether Formation.Wordpress, ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 2-(Methylthio)cyclohexanone 98 52190-35-9. Sigma-Aldrich.
  • Purification of cyclohexanone.
  • RU2523011C2 - Method of cyclohexanone purification.

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Technical Support Center: Optimization of Reaction Conditions for 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(methylthio)cyclohexanone. Our goal is to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles to ensure reproducible, high-yield outcomes.

Core Principles: Kinetic vs. Thermodynamic Enolate Control

The successful synthesis of 2-(methylthio)cyclohexanone via α-sulfenylation hinges on the selective formation of the correct enolate intermediate. For an asymmetrical ketone, two distinct enolates can be formed: the kinetic and the thermodynamic enolate.[1] Understanding how to favor one over the other is the key to controlling the regioselectivity and minimizing side reactions.

  • Kinetic Enolate: This enolate forms faster and typically involves the removal of a proton from the less sterically hindered α-carbon. Its formation is favored by using a strong, sterically hindered, non-nucleophilic base (like Lithium Diisopropylamide, LDA) at very low temperatures (e.g., -78 °C) in an aprotic solvent (e.g., THF).[2][3] These conditions are irreversible, locking in the less substituted enolate.

  • Thermodynamic Enolate: This is the more stable enolate, with the double bond being more substituted. Its formation is favored under conditions that allow for equilibrium, such as using a smaller, less hindered base (like sodium ethoxide) at higher temperatures (0 °C to room temperature).[2][4]

For the synthesis of 2-(methylthio)cyclohexanone from unsubstituted cyclohexanone, both α-positions are equivalent. However, the principles of kinetic control are paramount to prevent common side reactions like di-sulfenylation and aldol condensation. Therefore, this guide will focus on protocols optimized for kinetic control.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Frequently Encountered Problems (Troubleshooting)

Question 1: My reaction yield is very low or I recovered only starting material. What are the likely causes?

Answer: This is a common issue often traced back to the enolate formation step. Several factors could be at play:

  • Presence of Protic Impurities: Water or other protic impurities in the solvent, glassware, or reagents will quench the strong base (e.g., LDA) and the enolate as it forms.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried under vacuum before use. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Inactive Base: The n-butyllithium (n-BuLi) used to prepare LDA degrades over time. If its concentration is lower than stated, you will form less LDA, leading to incomplete deprotonation.

    • Solution: Titrate the n-BuLi solution before use to determine its exact molarity. Always use freshly prepared LDA for best results.[3]

  • Insufficient Reaction Time: Both the formation of LDA and the subsequent deprotonation of cyclohexanone require adequate time.

    • Solution: After adding n-BuLi to diisopropylamine, stir for at least 20-30 minutes at low temperature. After adding cyclohexanone to the LDA solution, allow at least 1 hour for complete enolate formation before adding the electrophile.[3]

Question 2: The primary impurity in my crude product is 2,6-bis(methylthio)cyclohexanone. How can I favor mono-sulfenylation?

Answer: The formation of the di-substituted product is a classic example of losing kinetic control.[3] It occurs when the mono-sulfenylated product is deprotonated again by remaining base and reacts with a second equivalent of the electrophile.

  • Cause: The α-proton on the mono-sulfenylated product can still be acidic. If excess base is present or if the reaction temperature rises, allowing for equilibration, a second deprotonation can occur.

  • Troubleshooting Steps:

    • Stoichiometry is Critical: Use a slight excess, but not a large excess, of LDA (typically 1.05 equivalents). This ensures the starting ketone is fully converted to the enolate with minimal base left over.[3]

    • Order of Addition: The correct order of addition is crucial. Prepare the LDA solution first. Then, add the cyclohexanone dropwise to the LDA solution. Never add LDA to the ketone, as this creates a situation where unreacted ketone is present with the enolate, which can lead to other side reactions.[3]

    • Maintain Low Temperature: Keep the reaction temperature strictly at -78 °C (a dry ice/acetone bath is standard) throughout the base addition, enolate formation, and electrophile addition steps.[2] Higher temperatures can allow the kinetic enolate to revert and equilibrate, leading to side products.

Question 3: My reaction mixture turned dark and viscous, and I isolated a high-molecular-weight, tarry substance. What is happening?

Answer: This strongly suggests that an aldol condensation side reaction is occurring.[3] This happens when the cyclohexanone enolate acts as a nucleophile and attacks the carbonyl group of an unreacted cyclohexanone molecule.

  • Cause: This side reaction is prevalent when there is a significant concentration of both the enolate and the starting ketone in the mixture. This is common when using weaker bases that don't achieve complete deprotonation, or when the order of addition is incorrect.

  • Solution: The most effective way to prevent aldol condensation is to ensure rapid and complete conversion of cyclohexanone to its enolate before any other reaction can take place. Using a strong, non-nucleophilic base like LDA at -78 °C is the best practice. The dropwise addition of cyclohexanone to the LDA solution minimizes the concentration of the free ketone at any given time.[3]

Question 4: Purification by distillation is resulting in product decomposition or co-elution with impurities. What are my options?

Answer: While vacuum distillation is a common method, thermal instability or closely boiling impurities can make it challenging.[5]

  • Alternative Purification Methods:

    • Flash Chromatography: Purification on a silica gel column is an excellent alternative for removing polar impurities and separating closely related compounds.[6] A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

    • Derivatization: For particularly difficult separations, the ketone can be converted into a solid derivative, such as a semicarbazone, by reacting it with semicarbazide hydrochloride.[7] The solid derivative can be isolated by filtration, recrystallized to high purity, and then hydrolyzed back to the pure ketone.[8]

Frequently Asked Questions (FAQs)

Question: What is the best base for this α-sulfenylation?

Answer: For achieving high selectivity for the mono-sulfenylated product, Lithium Diisopropylamide (LDA) is the base of choice. Its steric bulk favors the deprotonation of the less hindered proton (critical for substituted cyclohexanones) and its strength ensures rapid, irreversible enolate formation under kinetic control conditions.[2] Other bases like sodium hydride (NaH) can be used, but reactions may be slower and less clean due to the heterogeneous nature of the base. Weaker bases like sodium ethoxide (NaOEt) will lead to the thermodynamic enolate and a higher likelihood of side reactions like aldol condensation and di-sulfenylation.[2][4]

Question: What are the pros and cons of different electrophilic sulfur sources?

Answer: The most common electrophile is dimethyl disulfide (DMDS, CH₃SSCH₃) . It is an inexpensive, stable liquid that is relatively easy to handle. The reaction involves the enolate attacking one sulfur atom and displacing a methylthiolate (CH₃S⁻) leaving group. Other reagents like S-methyl methanethiosulfonate can also be used. While more reactive electrophiles like methylsulfenyl chloride (CH₃SCl) exist, they are often less stable and not necessary for this transformation.

Question: How can I confirm my product is 2-(methylthio)cyclohexanone and not an O-sulfenylated byproduct?

Answer: O-sulfenylation, where the enolate oxygen attacks the electrophile, is a potential side reaction, though less common with soft electrophiles like DMDS.[3] The product of O-sulfenylation would be 1-(methylthio)cyclohex-1-ene. Confirmation is best achieved using standard spectroscopic methods:

  • ¹H NMR: The desired C-sulfenylated product will show a characteristic methine proton (CH-SMe) signal. The O-sulfenylated byproduct would lack a carbonyl group and instead show a vinylic proton signal.

  • ¹³C NMR: The desired product will have a clear ketone carbonyl signal (~200-210 ppm). The O-sulfenylated product will lack this signal and instead show two sp² carbon signals for the C=C double bond.

  • IR Spectroscopy: A strong carbonyl (C=O) stretch around 1710 cm⁻¹ will be present in the desired product. This peak will be absent in the O-sulfenylated byproduct.

Optimized Experimental Protocol

This protocol is designed to favor the formation of the kinetic enolate, promoting high yield of the mono-sulfenylated product.

1. Preparation of LDA Solution:

  • In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq.) dropwise via syringe.

  • Stir the resulting solution at -78 °C for 30 minutes.

2. Enolate Formation:

  • To the freshly prepared LDA solution, add cyclohexanone (1.0 eq.) dropwise while maintaining the temperature at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation. The solution should be a pale yellow.

3. α-Sulfenylation:

  • Add dimethyl disulfide (1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours. The reaction can be monitored by TLC.

4. Quench and Workup:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield pure 2-(methylthio)cyclohexanone.[5][6]

Summary of Optimized Reaction Conditions
ParameterRecommended ConditionRationale
Base Lithium Diisopropylamide (LDA)Strong, sterically hindered base for kinetic control.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent, standard for LDA reactions.[3]
Temperature -78 °CCritical for preventing enolate equilibration and side reactions.[2]
Base Stoichiometry 1.05 equivalentsEnsures complete deprotonation while minimizing excess base.[3]
Order of Addition Ketone added to pre-formed LDAMinimizes aldol condensation by avoiding excess free ketone.[3]
Electrophile Dimethyl Disulfide (DMDS)Common, stable, and effective sulfur source.
Quenching Agent Saturated aq. NH₄ClMildly acidic quench to neutralize any remaining enolate/base.

Visualizations

Experimental Workflow

G A Glassware Flame-Drying & Inert Atmosphere Setup B LDA Preparation (Diisopropylamine + n-BuLi in THF at -78°C) A->B C Enolate Formation (Add Cyclohexanone to LDA at -78°C) B->C D α-Sulfenylation (Add DMDS to Enolate at -78°C) C->D E Aqueous Quench & Workup D->E F Purification (Vacuum Distillation or Chromatography) E->F G Pure 2-(Methylthio)cyclohexanone F->G

Caption: Overall workflow for the synthesis of 2-(methylthio)cyclohexanone.

Reaction Mechanism and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ketone Cyclohexanone Enolate Lithium Enolate (Kinetic Control) Ketone->Enolate LDA, THF, -78°C Product 2-(Methylthio)cyclohexanone Enolate->Product CH3SSCH3 (DMDS) Aldol Aldol Condensation Product Enolate->Aldol + Cyclohexanone Disub 2,6-bis(Methylthio)cyclohexanone Product->Disub 1. Excess Base 2. DMDS

Caption: The desired reaction pathway versus common side reactions.

References

  • PrepChem. (n.d.). Synthesis of 2-methyl-2-benzylthiocyclohexanone. Retrieved from PrepChem.com. [Link]

  • CHEM 330 Lecture Notes. (n.d.). Alkylation of cyclohexanone enolates. Retrieved from a university chemistry course resource.
  • Quora. (2020). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Quora. [Link]

  • Mohr, J. T., Krout, M. R., & Stoltz, B. M. (n.d.). PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. Organic Syntheses. [Link]

  • Organic Chemistry Tutor. (2024, April 9). Alkylation at the Alpha Position of Ketones, Esters and Nitriles [Video]. YouTube. [Link]

  • Wamser, C. C. (2000). Chapter 18 - Condensation Reactions. Chem 335 - Organic Chemistry II lecture notes. [Link]

  • Google Patents. (n.d.). US3933916A - Purification of cyclohexanone.

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Technical Support Center: A Troubleshooting Guide for Reactions of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Methylthio)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a key intermediate, the successful application of 2-(Methylthio)cyclohexanone hinges on understanding its reactivity and anticipating potential challenges. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common experimental hurdles and optimize your reaction outcomes.

Part 1: Frequently Asked Questions - Handling and Storage

Q1: What are the optimal storage conditions for 2-(Methylthio)cyclohexanone?

A: 2-(Methylthio)cyclohexanone is a liquid that should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] The primary concern is gradual oxidation of the sulfide moiety to the corresponding sulfoxide, especially with prolonged exposure to air. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q2: Is 2-(Methylthio)cyclohexanone prone to decomposition?

A: Under neutral or slightly acidic conditions, the compound is relatively stable. However, like many ketones, it can be sensitive to strong acids and bases, which can catalyze self-condensation or other side reactions. The thioether group is also susceptible to oxidation by strong oxidizing agents.[3] Careful handling and appropriate reaction conditions are key to preventing unwanted decomposition.

Part 2: Troubleshooting Guide - Common Synthetic Reactions

This section addresses specific issues encountered during common transformations involving 2-(Methylthio)cyclohexanone, with a primary focus on α-alkylation, a fundamental C-C bond-forming reaction.

Scenario 1: Low or No Product Yield in α-Alkylation Reactions

Q1: I am attempting to alkylate 2-(Methylthio)cyclohexanone but am recovering mostly unreacted starting material. What is the likely cause?

A: The most common culprit for low conversion is incomplete formation of the enolate intermediate. The α-protons of ketones are acidic, but a sufficiently strong base is required for complete and irreversible deprotonation.[4]

  • Expertise & Causality: Using weaker bases like sodium ethoxide or potassium tert-butoxide can result in an equilibrium mixture containing significant amounts of both the ketone and the enolate.[4] This not only reduces the concentration of the active nucleophile but also allows for competing side reactions, such as aldol condensation. For irreversible enolate formation, a much stronger, non-nucleophilic base is required.

  • Trustworthy Protocol Element: The industry standard for achieving clean, high-yielding alkylations is the use of lithium diisopropylamide (LDA).[5] LDA's conjugate acid, diisopropylamine, has a pKa of ~36, which is significantly higher than that of the ketone's α-proton (pKa ≈ 19-20). This large pKa difference drives the deprotonation to completion.[4]

Table 1: Comparison of Bases for Ketone Enolate Formation

BasepKa of Conjugate AcidTypical ConditionsOutcome
Sodium Ethoxide (NaOEt)~16 (Ethanol)EtOH, Room Temp.Thermodynamic control, equilibrium formation, risk of aldol side reactions.[5]
Potassium tert-Butoxide (t-BuOK)~18 (tert-Butanol)THF, 0 °C to Room Temp.Stronger than alkoxides, but still can result in equilibrium.
Sodium Hydride (NaH)~35 (H₂)THF, 0 °C to Room Temp.Strong, non-nucleophilic; can be slow and heterogeneous.
Lithium Diisopropylamide (LDA)~36 (Diisopropylamine)THF, -78 °CRecommended. Kinetic control, rapid and irreversible enolate formation.[5][6]
  • Workflow Visualization:

G cluster_prep Step 1: Enolate Formation (Critical) cluster_rxn Step 2: Alkylation cluster_workup Step 3: Workup ketone 2-(Methylthio)cyclohexanone base Add Strong Base (LDA) -78 °C, THF ketone->base enolate Quantitative Enolate Formation base->enolate alkyl_halide Add Alkyl Halide (e.g., CH₃I) -78 °C to RT enolate->alkyl_halide product Desired α-Alkylated Product alkyl_halide->product quench Aqueous Quench (e.g., sat. NH₄Cl) product->quench extraction Extraction & Purification quench->extraction

Caption: Workflow for a successful α-alkylation reaction.

Scenario 2: Formation of Unexpected Side Products

Q2: My reaction is messy, and TLC analysis shows multiple new spots. What are these side products, and how can I prevent them?

A: The formation of multiple products points to competing reaction pathways. The most common issues are O-alkylation, poly-alkylation, aldol condensation, and oxidation of the sulfur atom.[6][7]

Issue A: O-Alkylation vs. C-Alkylation

  • Problem: You observe an isomeric byproduct, often less polar on TLC, which NMR analysis reveals to be the O-alkylated enol ether.

  • Expertise & Causality: The enolate anion is an ambident nucleophile, meaning it can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The outcome is influenced by factors like the metal counter-ion, solvent, and the nature of the electrophile.[6] Lithium enolates, due to the more covalent nature of the Li-O bond, generally favor C-alkylation.[6] Protic solvents or highly polar aprotic solvents (like HMPA or DMPU) can solvate the cation, leading to a "freer" enolate and increasing the likelihood of O-alkylation.

  • Solution:

    • Use LDA in THF: This combination strongly favors C-alkylation.

    • Choose a "Soft" Electrophile: Alkyl iodides and bromides are preferred over chlorides or tosylates for C-alkylation.[6]

G cluster_C C-Alkylation (Desired) cluster_O O-Alkylation (Side Product) enolate [Enolate Intermediate] C_product α-Alkylated Ketone enolate->C_product Favored by: - Li+ counter-ion - THF solvent - Alkyl Iodide (soft electrophile) O_product Enol Ether enolate->O_product Favored by: - K+ or Na+ counter-ion - Polar solvents (DMSO, HMPA) - Hard electrophiles

Caption: Competing pathways of C- vs. O-alkylation.

Issue B: Poly-alkylation

  • Problem: You observe products corresponding to the addition of two or more alkyl groups.

  • Expertise & Causality: This occurs when the mono-alkylated product, which still possesses an α-proton, is deprotonated by excess base or unreacted enolate, leading to a second alkylation. This is particularly problematic when using weaker bases where an equilibrium exists.[6]

  • Solution:

    • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of a strong base like LDA to ensure the starting ketone is fully converted to the enolate before the electrophile is added.

    • Order of Addition: Always add the ketone solution slowly to the pre-formed LDA solution at -78 °C. This ensures the ketone is immediately deprotonated and never co-exists in high concentration with the enolate.[6] Then, add the alkylating agent to this enolate solution.

Issue C: Oxidation and Pummerer Rearrangement

  • Problem: You observe highly polar byproducts, and your product mass is inconsistent. This is especially prevalent if your reaction involved any acylating agents (like acetic anhydride) or if the starting material was old.

  • Expertise & Causality: The methylthio group can be oxidized to a methylsulfinyl group (a sulfoxide). If an activating agent, such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), is present in the reaction or workup, this sulfoxide can undergo a Pummerer rearrangement.[8][9] This reaction transforms the sulfoxide into an α-acyloxy thioether.[10]

  • Solution:

    • Use Fresh Starting Material: Ensure your 2-(Methylthio)cyclohexanone has not been unduly exposed to air.

    • Degas Solvents: Use anhydrous solvents that have been degassed to remove dissolved oxygen.

    • Avoid Acylating Agents: Be mindful of reagents used in the reaction and workup. If you suspect sulfoxide formation, avoid acidic workups with acylating potential.

G sulfide 2-(Methylthio)cyclohexanone (Sulfide) oxidant [O] sulfoxide 2-(Methylsulfinyl)cyclohexanone (Sulfoxide) sulfide->sulfoxide Unwanted Oxidation activator Activator (e.g., Ac₂O) sulfoxide->activator Pummerer Rearrangement thionium Thionium Ion Intermediate activator->thionium Pummerer Rearrangement pummerer_product α-Acetoxy Thioether (Pummerer Product) thionium->pummerer_product Pummerer Rearrangement

Caption: Pathway for Pummerer rearrangement side reaction.

Scenario 3: Difficulty in Product Purification

Q1: How can I effectively purify my α-alkylated product from unreacted starting material and other byproducts?

A: Standard silica gel column chromatography is typically effective.

  • Solvent System: A gradient of ethyl acetate in hexanes (or heptane) is a good starting point. The less polar O-alkylated product will elute first, followed by the desired C-alkylated product, and then the more polar starting ketone.

  • Aldol/Polar Impurities: Highly polar impurities like aldol products or sulfoxides will often remain at the baseline in standard solvent systems. A higher polarity eluent may be required to flush them from the column if necessary.

  • Alternative for Ketone Removal: For challenging separations of ketones from non-carbonyl compounds, a bisulfite extraction can be employed.[11] This technique selectively converts unhindered ketones into water-soluble bisulfite adducts, allowing for their removal in an aqueous wash. This is generally used for purification of a non-ketonic product from a ketone impurity.

Part 3: Experimental Protocols

Protocol 1: General Procedure for α-Methylation of 2-(Methylthio)cyclohexanone

  • Disclaimer: This is a representative procedure and should be adapted and optimized for specific substrates and scales. All operations should be performed in a fume hood under an inert atmosphere of argon or nitrogen.

  • LDA Preparation:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 5 mL).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (0.175 mL, 1.25 mmol) to the THF.

    • Slowly add n-butyllithium (0.5 mL, 2.5 M in hexanes, 1.25 mmol) dropwise, ensuring the internal temperature does not exceed -70 °C.

    • Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Enolate Formation:

    • In a separate dry flask, dissolve 2-(Methylthio)cyclohexanone (144 mg, 1.0 mmol) in anhydrous THF (2 mL).

    • Add the ketone solution dropwise via syringe to the LDA solution at -78 °C over 10 minutes.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.[6]

  • Alkylation:

    • Add methyl iodide (0.075 mL, 1.2 mmol) dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature over 1 hour.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., 5-15% ethyl acetate in hexanes) to yield the desired 2-methyl-2-(methylthio)cyclohexanone.

References

  • Wikipedia. Pummerer rearrangement. [Link]

  • Grokipedia. Pummerer rearrangement.
  • SynArchive. Pummerer Rearrangement. [Link]

  • Huang, X. et al. (2013). Mechanism of the Pummerer Reaction: A Computational Study. Organic Letters. [Link]

  • All About Chemistry (2022). Pummerer Rearrangement: An Overview. YouTube. [Link]

  • PrepChem.com. Synthesis of 2-methyl-2-benzylthiocyclohexanone. [Link]

  • Cooper, E. et al. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]

  • Chemistry Steps. How to Alkylate a Ketone. [Link]

  • JoVE. Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

  • Chemistry LibreTexts. 18.4: Alkylation of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Reactions of Thiols. [Link]

  • Heravi, M. M. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]

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Technical Support Center: Purification of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 2-(Methylthio)cyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this α-thio ketone. Our aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-(Methylthio)cyclohexanone?

The impurity profile of crude 2-(Methylthio)cyclohexanone is highly dependent on the synthetic route employed. However, based on common synthetic methods, such as the reaction of a cyclohexanone enolate or silyl enol ether with an electrophilic methylthio source (e.g., dimethyl disulfide or dimethyl(methylthio)sulfonium tetrafluoroborate), the following impurities are frequently observed:

  • Unreacted Starting Materials:

    • Cyclohexanone

    • Dimethyl disulfide (DMDS)

  • Byproducts from Side Reactions:

    • 2,6-Bis(methylthio)cyclohexanone: Formed from the di-thiolation of cyclohexanone.

    • Aldol Condensation Products: High molecular weight byproducts resulting from the self-condensation of cyclohexanone enolate.

    • Over-alkylation/O-alkylation products: In syntheses involving alkylation of cyclohexanone, residual alkylating agents can lead to these byproducts.

  • Residual Solvents and Reagents:

    • Solvents used in the reaction and workup (e.g., THF, diethyl ether, hexanes, ethyl acetate).

    • Acids or bases used as catalysts or for quenching the reaction.

A preliminary analysis of your crude product by Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the specific impurities present in your sample.[1][2][3]

Q2: What are the recommended methods for purifying 2-(Methylthio)cyclohexanone?

The two primary methods for the purification of 2-(Methylthio)cyclohexanone are:

  • Fractional Vacuum Distillation: This is the most effective method for removing non-volatile impurities and byproducts with significantly different boiling points. Given the boiling point of 2-(Methylthio)cyclohexanone (45 °C at 10.1 mmHg), distillation under reduced pressure is essential to prevent thermal decomposition.[4][5]

  • Flash Column Chromatography: This technique is particularly useful for separating impurities with similar boiling points to the desired product, such as isomeric byproducts or compounds with similar polarity.[1][4][6][7]

The choice between these methods, or a combination of both, will depend on the nature and quantity of the impurities identified in your crude material.

Q3: What are the key physicochemical properties of 2-(Methylthio)cyclohexanone relevant to its purification?

Understanding the physical properties of your target compound is crucial for designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₁₂OS[6][8]
Molecular Weight 144.23 g/mol [4][6]
Boiling Point 45 °C at 10.1 mmHg[4][5]
Density 1.069 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.508[4][5]
Appearance Liquid[4]

These properties are essential for setting up distillation parameters and for selecting appropriate solvent systems for chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 2-(Methylthio)cyclohexanone.

Troubleshooting Fractional Vacuum Distillation

Problem 1: Low recovery of the purified product.

  • Possible Cause 1: Product decomposition at high temperatures.

    • Causality: Although distillation is performed under vacuum, prolonged exposure to elevated temperatures can lead to the decomposition of sulfur-containing compounds.

    • Solution:

      • Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.

      • Use a heating mantle with a temperature controller to avoid overheating the distillation flask.

      • For temperature-sensitive compounds, a short-path distillation apparatus can minimize the residence time at high temperatures.[9][10]

  • Possible Cause 2: Inefficient condensation.

    • Causality: If the condenser is not adequately cooled, the volatile product may not condense efficiently and will be lost to the vacuum line.

    • Solution:

      • Use a high-efficiency condenser (e.g., a Vigreux or packed column).

      • Ensure a high flow rate of a cold coolant (e.g., chilled water or a glycol mixture) through the condenser.

  • Possible Cause 3: Azeotrope formation with residual water.

    • Causality: The presence of water can lead to the formation of a low-boiling azeotrope, which can complicate the separation and lead to co-distillation of the product with water.[11]

    • Solution:

      • Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.

      • Perform an initial azeotropic distillation with a solvent like toluene to remove water before the main fractional distillation.

Problem 2: Purified product is still contaminated with impurities.

  • Possible Cause 1: Inefficient fractionation.

    • Causality: Impurities with boiling points close to that of 2-(Methylthio)cyclohexanone will co-distill if the fractionating column is not efficient enough.

    • Solution:

      • Use a longer fractionating column or one with a higher number of theoretical plates (e.g., a Vigreux or packed column).

      • Control the heating rate to ensure a slow and steady distillation, allowing for proper equilibration between the liquid and vapor phases in the column.[12]

      • Collect multiple small fractions and analyze their purity by GC or TLC to identify the purest fractions to combine.

  • Possible Cause 2: Bumping of the liquid in the distillation flask.

    • Causality: Sudden, violent boiling (bumping) can carry non-volatile impurities into the condenser.

    • Solution:

      • Use boiling chips or a magnetic stirrer to ensure smooth boiling.

      • Avoid filling the distillation flask more than two-thirds full.

Troubleshooting Flash Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause 1: Inappropriate solvent system (eluent).

    • Causality: The polarity of the eluent is critical for achieving good separation on a silica gel column. If the eluent is too polar, all compounds will elute quickly with little separation. If it is not polar enough, the compounds will not move down the column.

    • Solution:

      • Optimize the solvent system using thin-layer chromatography (TLC) before running the column. A good starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.[1][6][13] Aim for an Rf value of 0.2-0.4 for the desired product on the TLC plate.

      • Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute the compounds with increasing polarity.

  • Possible Cause 2: Overloading the column.

    • Causality: Applying too much sample to the column leads to broad bands and poor separation.

    • Solution:

      • As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

      • If a large amount of material needs to be purified, use a larger column or perform multiple smaller chromatographic runs.

  • Possible Cause 3: Improperly packed column.

    • Causality: Channels or cracks in the silica gel bed will lead to uneven solvent flow and poor separation.

    • Solution:

      • Pack the column carefully as a slurry to ensure a uniform and compact bed.

      • Avoid letting the top of the silica gel run dry during the chromatography process.

Problem 2: The product does not elute from the column or the yield is very low.

  • Possible Cause 1: The product is too strongly adsorbed to the silica gel.

    • Causality: Highly polar compounds or those with functional groups that can strongly interact with the silanol groups of the silica gel may be difficult to elute.

    • Solution:

      • Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of a more polar solvent like methanol to the eluent may be necessary.

      • Consider using a different stationary phase, such as alumina, which has different adsorption properties.

  • Possible Cause 2: Decomposition of the product on the silica gel.

    • Causality: Silica gel is slightly acidic and can cause the decomposition of acid-sensitive compounds. α-Thio ketones can be susceptible to oxidation or other degradation pathways.

    • Solution:

      • Deactivate the silica gel by adding a small amount of a base, such as triethylamine (0.1-1%), to the eluent.

      • Run the chromatography as quickly as possible to minimize the contact time of the compound with the stationary phase.

      • Consider using a less acidic stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol describes the purification of 2-(Methylthio)cyclohexanone using fractional distillation under reduced pressure.

Materials:

  • Crude 2-(Methylthio)cyclohexanone

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum source with a pressure gauge

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Drying the Crude Product:

    • Dissolve the crude 2-(Methylthio)cyclohexanone in a suitable organic solvent (e.g., diethyl ether).

    • Add a drying agent (e.g., anhydrous magnesium sulfate), swirl, and let it stand for 15-20 minutes.

    • Filter off the drying agent and concentrate the solution under reduced pressure to obtain the dry crude product.

  • Assembling the Apparatus:

    • Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed with vacuum grease.

  • Distillation:

    • Place the dry crude product and a boiling chip or stir bar into the distillation flask.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect any low-boiling forerun in a separate receiving flask.

    • Slowly increase the temperature and collect the fraction that distills at the expected boiling point and pressure (approximately 45 °C at 10.1 mmHg).[4][5]

    • Monitor the temperature at the distillation head; a stable temperature reading indicates the collection of a pure fraction.

    • Collect any higher-boiling fractions in a separate flask.

  • Analysis:

    • Analyze the purity of the collected fractions using GC, NMR, or TLC.

    • Combine the pure fractions.

Protocol 2: Flash Column Chromatography

This protocol outlines the purification of 2-(Methylthio)cyclohexanone using flash column chromatography on silica gel.

Materials:

  • Crude 2-(Methylthio)cyclohexanone

  • Silica gel (40-63 µm particle size)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Sand

  • Collection tubes or flasks

  • Air or nitrogen source for pressurization

Procedure:

  • Choosing the Eluent:

    • Using TLC, determine a solvent system that gives an Rf value of approximately 0.2-0.4 for 2-(Methylthio)cyclohexanone. A good starting point is a 9:1 or 19:1 mixture of hexanes:ethyl acetate.[1][6]

  • Packing the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing.

    • Add a thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of about 2 inches per minute.

    • Collect fractions in separate tubes.

  • Analysis:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualization of Workflows

PurificationWorkflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude 2-(Methylthio)cyclohexanone Analysis Purity Assessment (GC-MS, TLC) Crude->Analysis Distillation Fractional Vacuum Distillation Analysis->Distillation High-boiling or non-volatile impurities Chromatography Flash Column Chromatography Analysis->Chromatography Impurities with similar boiling points PureProduct Pure 2-(Methylthio)cyclohexanone Distillation->PureProduct Chromatography->PureProduct FinalAnalysis Final Purity Check PureProduct->FinalAnalysis

TroubleshootingLogic cluster_problem Problem Identification cluster_distillation Distillation Issues cluster_chromatography Chromatography Issues cluster_solution Potential Solutions Problem Impure Product After Purification Dist_Impurity Co-distilling Impurity Problem->Dist_Impurity If using distillation Dist_Decomp Product Decomposition Problem->Dist_Decomp If using distillation Chrom_PoorSep Poor Separation Problem->Chrom_PoorSep If using chromatography Chrom_Decomp Decomposition on Column Problem->Chrom_Decomp If using chromatography Sol_Dist_Column Use More Efficient Column Dist_Impurity->Sol_Dist_Column Sol_Dist_Vacuum Improve Vacuum Dist_Decomp->Sol_Dist_Vacuum Sol_Chrom_Eluent Optimize Eluent Chrom_PoorSep->Sol_Chrom_Eluent Sol_Chrom_Stationary Change Stationary Phase Chrom_Decomp->Sol_Chrom_Stationary

References

  • Matsugi, M.; Murata, K.; Gotanda, K.; Nambu, H.; Anilkumar, G.; Matsumoto, K.; Kita, Y. Journal of Organic Chemistry, 2001, 66(7), 2434–2441. (Note: While the full text was not directly accessed, this reference points to a relevant synthetic method).
  • PubChem. 2-(Methylthio)cyclohexanone. [Link]

  • Phenomenex. Flash Chromatography. [Link]

  • Organic Syntheses Procedure. Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • VTA Verfahrenstechnische Anlagen GmbH & Co. KG. Fractional Distillation. [Link]

  • Wikipedia. Fractional distillation. [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

  • ResearchGate. A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.pdf. [Link]

  • IQ-USP. Isolation of Cyclohexanone from Steam Distillate. [Link]

  • Promega Connections. When your his-tagged constructs don't bind—troubleshooting your protein purification woes. [Link]

  • YouTube. Fractional Distillation. [Link]

  • Google Patents.
  • Google Patents.
  • An expeditious and high-yield formal synthesis of hirsutene using Rh(I)-catalyzed [(5+2)+1] cycloaddition. Tetrahedron, 2007, 63(35), 8533-8539.
  • Asian Journal of Biological Sciences. GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. [Link]

  • ResearchGate. Headspace GC/MS chromatogram of 200 ppm standards of cyclohexanone and cyclohexanol. [Link]

  • NIH. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection. [Link]

  • IDEALS. Understanding structure-function relations in heme-copper oxidase using myolobin-based enzyme models. [Link]

  • MDPI. Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. [Link]

  • ResearchGate. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. [Link]

  • NIH. Isolation and Characterization of Silyl Enol Ether Intermediates in the Synthesis of 5,6,9,10–Tetrahydro-7,8-benzocyclooctene-dione. [Link]

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Technical Support Center: Catalyst Selection for 2-(Methylthio)cyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Methylthio)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding catalyst selection and reaction optimization for this important synthetic transformation. Our goal is to empower you with the knowledge to not only execute this synthesis successfully but also to understand the underlying chemical principles that govern catalyst performance and reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries related to the synthesis of 2-(Methylthio)cyclohexanone, providing concise answers and directing you to more detailed explanations within this guide.

Q1: What are the most common catalytic systems for the synthesis of 2-(Methylthio)cyclohexanone?

A1: The synthesis of 2-(Methylthio)cyclohexanone is primarily achieved through the α-sulfenylation of cyclohexanone. The most prevalent catalytic systems fall into three main categories: organocatalysis, metal catalysis, and phase-transfer catalysis. Each system offers distinct advantages regarding cost, efficiency, and stereoselectivity.

Q2: Which sulfenylating agents are typically used to introduce the methylthio group?

A2: A variety of electrophilic sulfur reagents can be employed. Common choices include dimethyl disulfide (DMDS), S-methyl methanethiosulfonate (MMTS), and N-(methylthio)phthalimide. The selection of the sulfenylating agent often depends on the chosen catalytic system and the desired reactivity.

Q3: How can I achieve enantioselective synthesis of 2-(Methylthio)cyclohexanone?

A3: Enantioselectivity is a critical consideration in pharmaceutical applications. Chiral organocatalysts, particularly those derived from proline and cinchona alkaloids, have shown significant promise in achieving high enantiomeric excess (ee) in the α-sulfenylation of ketones.[1] The choice of catalyst, solvent, and reaction temperature are crucial parameters to optimize for high stereocontrol.

Q4: What are the key safety precautions when handling the reagents for this synthesis?

A4: Many of the reagents used in this synthesis are hazardous. Methylating agents and some sulfenylating agents can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The final product, 2-(methylthio)cyclohexanone, is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[2] Always consult the Safety Data Sheet (SDS) for each reagent before starting any experiment.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your experiments.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Inactive Catalyst: The catalyst may be degraded or poisoned. 2. Poor Enolate/Enamine Formation: The base may be too weak, or the reaction conditions may not favor the formation of the reactive intermediate. 3. Inefficient Sulfenylating Agent: The chosen sulfenylating agent may not be reactive enough under the reaction conditions. 4. Moisture in the Reaction: Water can quench the enolate/enamine intermediate and hydrolyze the catalyst.1. Catalyst Quality: Use a fresh batch of catalyst or purify the existing one. For air-sensitive catalysts, ensure proper handling techniques. 2. Base and Solvent Selection: For base-catalyzed reactions, consider using a stronger, non-nucleophilic base like LDA for complete enolate formation. In organocatalysis, ensure the solvent is appropriate for enamine formation (e.g., DMSO, CHCl₃). 3. Reagent Reactivity: Consider a more reactive sulfenylating agent. For instance, if DMDS gives low yields, try S-methyl methanethiosulfonate. 4. Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is recommended.
Formation of Multiple Products (Low Selectivity) 1. Polysulfenylation: The product, 2-(methylthio)cyclohexanone, can undergo further sulfenylation to yield di- or tri-substituted products. 2. Aldol Condensation: Under basic conditions, cyclohexanone can undergo self-condensation, leading to aldol adducts. 3. O- vs. C-Sulfenylation: The enolate intermediate can react at the oxygen or carbon atom, although C-sulfenylation is generally favored for ketones.1. Stoichiometry Control: Use a slight excess of cyclohexanone relative to the sulfenylating agent to minimize polysulfenylation. Slow addition of the sulfenylating agent can also improve selectivity. 2. Reaction Temperature: Running the reaction at lower temperatures can suppress the rate of aldol condensation. 3. Solvent Effects: The choice of solvent can influence the C/O selectivity. Aprotic solvents generally favor C-sulfenylation.
Difficult Product Purification 1. Similar Polarity of Byproducts: Polysulfenylated products or aldol condensation byproducts may have similar polarities to the desired product, making chromatographic separation challenging. 2. Unreacted Starting Material: Incomplete conversion will lead to a mixture of starting material and product.1. Chromatography Optimization: Use a longer column, a shallower solvent gradient, or a different stationary phase for flash chromatography. Derivatization of the product to a more crystalline compound, followed by recrystallization and subsequent deprotection, can be a useful strategy. 2. Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to ensure complete consumption of the limiting reagent.
Inconsistent Enantioselectivity (for asymmetric synthesis) 1. Catalyst Racemization or Degradation: The chiral catalyst may not be stable under the reaction conditions. 2. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway. 3. Epimerization of the Product: The chiral center in the product may be prone to racemization under the reaction or work-up conditions.1. Catalyst Stability: Check the stability of the catalyst under the reaction conditions. It may be necessary to use a higher catalyst loading or a more robust catalyst. 2. Lowering Reaction Temperature: Reducing the reaction temperature can often suppress the uncatalyzed background reaction and improve enantioselectivity. 3. Mild Work-up: Use mild acidic or basic conditions during the work-up to prevent epimerization of the product. Purification on silica gel, which can be acidic, should be performed quickly and with neutral solvent systems if possible.

Catalyst Selection and Mechanistic Insights

The choice of catalyst is paramount for a successful synthesis of 2-(Methylthio)cyclohexanone. This section delves into the mechanisms of the three primary catalytic systems, providing the rationale behind catalyst selection.

Organocatalysis

Organocatalysis has emerged as a powerful, metal-free approach for α-functionalization of carbonyl compounds. For the α-sulfenylation of cyclohexanone, proline and its derivatives are commonly employed catalysts.

Mechanism of Proline-Catalyzed α-Sulfenylation:

The catalytic cycle proceeds through the formation of a chiral enamine intermediate.

G cluster_catalyst Catalytic Cycle Cyclohexanone Cyclohexanone Enamine Chiral Enamine Intermediate Cyclohexanone->Enamine + Proline - H₂O Proline L-Proline Iminium Iminium Ion Intermediate Enamine->Iminium + Sulfenylating Agent SulfenylatingAgent Electrophilic Sulfur (e.g., DMDS) Product 2-(Methylthio)cyclohexanone Iminium->Product + H₂O - Proline

Figure 1: Organocatalytic Cycle. A simplified representation of the proline-catalyzed α-sulfenylation of cyclohexanone.

  • Expertise & Experience: The key to successful organocatalytic α-sulfenylation lies in the formation of the enamine intermediate. The nucleophilicity of the enamine is crucial for the reaction with the electrophilic sulfur source. Proline's secondary amine is essential for this transformation. The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are often preferred as they can help to solubilize the proline catalyst and stabilize the charged intermediates.

Metal Catalysis

Lewis acids can also catalyze the α-sulfenylation of ketones. This approach often involves the formation of a metal enolate.

Mechanism of Lewis Acid-Catalyzed α-Sulfenylation:

G cluster_catalyst Catalytic Cycle Ketone Cyclohexanone Enolate Metal Enolate Ketone->Enolate + Lewis Acid LewisAcid Lewis Acid (e.g., TiCl₄) Intermediate Adduct Enolate->Intermediate + Sulfenylating Agent SulfenylatingAgent Electrophilic Sulfur Product 2-(Methylthio)cyclohexanone Intermediate->Product Work-up

Figure 2: Metal-Catalyzed Pathway. General scheme for Lewis acid-catalyzed α-sulfenylation.

  • Expertise & Experience: The strength of the Lewis acid is a key parameter. A strong Lewis acid will effectively coordinate to the carbonyl oxygen, increasing the acidity of the α-protons and facilitating enolate formation. However, very strong Lewis acids can also promote side reactions. The choice of the sulfenylating agent is also important, with more reactive electrophiles being necessary for less reactive ketone enolates.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a valuable technique for reactions involving reagents in immiscible phases. In the synthesis of 2-(Methylthio)cyclohexanone, a phase-transfer catalyst can facilitate the reaction between an aqueous solution of a thiolate and an organic solution of cyclohexanone.

Mechanism of Phase-Transfer Catalyzed α-Sulfenylation:

G cluster_phases Biphasic System AqueousPhase Aqueous Phase (e.g., NaSMe, NaOH) IonPair [R₄N⁺]⁻SMe in Organic Phase AqueousPhase->IonPair + PTC OrganicPhase Organic Phase (Cyclohexanone) Enolate Enolate in Organic Phase OrganicPhase->Enolate + Base PTC Phase-Transfer Catalyst (e.g., R₄N⁺X⁻) Product 2-(Methylthio)cyclohexanone in Organic Phase IonPair->Product + Enolate

Figure 3: Phase-Transfer Catalysis. Schematic of the phase-transfer catalyzed α-sulfenylation process.

  • Expertise & Experience: The efficiency of a phase-transfer catalyst depends on its ability to transport the reactive anion (in this case, the methyl thiolate) from the aqueous phase to the organic phase. Quaternary ammonium or phosphonium salts are common choices for PTCs. The lipophilicity of the catalyst is a critical factor; it must be soluble enough in the organic phase to transport the anion, but also have sufficient affinity for the aqueous phase to exchange ions.

Experimental Protocols

The following protocols are provided as representative examples and may require optimization based on your specific laboratory conditions and available reagents.

Protocol 1: Organocatalytic α-Sulfenylation using L-Proline

This protocol describes a general procedure for the L-proline-catalyzed α-sulfenylation of cyclohexanone with dimethyl disulfide (DMDS).

Materials:

  • Cyclohexanone

  • Dimethyl disulfide (DMDS)

  • L-Proline

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add L-proline (0.1-0.2 equivalents).

  • Add anhydrous DMSO to dissolve the catalyst.

  • Add cyclohexanone (1.0 equivalent) to the solution and stir for 10-15 minutes at room temperature.

  • Add dimethyl disulfide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(methylthio)cyclohexanone.

References

  • Wang, W.; Li, H.; Wang, J.; Liao, L. Direct, Organocatalytic α‐Sulfenylation of Aldehydes and Ketones. Angew. Chem. Int. Ed.2004, 43, 6367-6369.
  • Trost, B. M.; Salzmann, T. N.; Hiroi, K. New synthetic reactions. Sulfenylation-desulfenylation as a method for ketone transposition. J. Am. Chem. Soc.1976, 98, 4887-4888.
  • Marigo, M.; Wabnitz, T. C.; Fielenbach, D.; Jørgensen, K. A. Enantioselective Organocatalyzed α Sulfenylation of Aldehydes. Angew. Chem. Int. Ed.2005, 44, 794-797.
  • Vignola, N.; List, B. Catalytic Asymmetric α-Amination of Aldehydes and Ketones. J. Am. Chem. Soc.2004, 126, 450-451.
  • Stark, C. M.; Liotta, C.; Halpern, M. Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives; Springer Science & Business Media, 2012.
  • Vedejs, E.; Engler, D. A.; Telschow, J. E. Transition-metal-catalyzed alkylation of ketones. J. Org. Chem.1978, 43, 188-196.
  • PubChem. 2-(Methylthio)cyclohexanone. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(Methylthio)cyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-(Methylthio)cyclohexanone in Modern Synthesis

2-(Methylthio)cyclohexanone is a valuable intermediate in organic synthesis, serving as a versatile building block for the construction of more complex molecules, including various natural products and pharmaceutical agents. The introduction of the methylthio group at the α-position of the cyclohexanone ring provides a handle for a variety of subsequent transformations, such as oxidation to the corresponding sulfoxide or sulfone, which can then be used in Pummerer-type rearrangements or as Michael acceptors. Furthermore, the sulfur moiety can be reductively removed or participate in cross-coupling reactions, highlighting the synthetic flexibility offered by this compound.

Given its utility, the efficient and reliable synthesis of 2-(methylthio)cyclohexanone is of considerable interest to the research and drug development community. This guide provides an in-depth, objective comparison of four distinct and prominent methods for the preparation of this key intermediate. Each method is presented with a detailed experimental protocol, a thorough mechanistic explanation grounded in authoritative sources, and a critical evaluation of its advantages and disadvantages. This comparative analysis aims to empower researchers to select the most suitable synthetic strategy based on their specific needs, considering factors such as yield, scalability, reagent availability, and reaction conditions.

Method 1: Direct α-Thiomethylation of Cyclohexanone via Enolate Formation

This classical approach relies on the deprotonation of cyclohexanone to form its corresponding enolate, which then acts as a nucleophile to attack an electrophilic sulfur source, typically dimethyl disulfide. This method is widely used due to its straightforward nature and the ready availability of the starting materials.

Experimental Protocol

A robust protocol for this transformation was reported by Trost and colleagues.[1]

Procedure:

  • A solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

  • Cyclohexanone (1.0 equivalent) is then added dropwise to the LDA solution at -78 °C, and the reaction mixture is stirred for 1 hour to ensure complete enolate formation.

  • Dimethyl disulfide (1.2 equivalents) is added to the enolate solution, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(methylthio)cyclohexanone.

Reported Yield: 80-85%[1]

Causality Behind Experimental Choices and Mechanistic Insights

The choice of LDA as the base is critical. LDA is a strong, non-nucleophilic, and sterically hindered base, which ensures rapid and quantitative deprotonation of cyclohexanone to form the thermodynamically favored enolate without competing nucleophilic addition to the carbonyl group.[2] The low reaction temperature (-78 °C) is essential to prevent side reactions, such as self-condensation of the cyclohexanone.

The mechanism proceeds in two key steps:

  • Enolate Formation: LDA abstracts an α-proton from cyclohexanone to form the lithium enolate.

  • Nucleophilic Attack: The electron-rich enolate then attacks the electrophilic sulfur atom of dimethyl disulfide in an SN2-type reaction, displacing a methanethiolate anion and forming the desired C-S bond.

Diagram of the Reaction Workflow

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Thiomethylation cluster_2 Workup & Purification Cyclohexanone Cyclohexanone Enolate Lithium Enolate Cyclohexanone->Enolate LDA, THF, -78 °C Product Crude 2-(Methylthio)cyclohexanone Enolate->Product Dimethyl Disulfide Purified Product Pure 2-(Methylthio)cyclohexanone Product->Purified Product Quench, Extract, Chromatography

Caption: Workflow for the direct α-thiomethylation of cyclohexanone.

Method 2: Sulfenylation of a Silyl Enol Ether

This method offers a milder and often more regioselective alternative to the direct enolate alkylation. A silyl enol ether of cyclohexanone is first prepared and isolated, which is then reacted with a potent electrophilic methylthio source.

Experimental Protocol

A highly efficient protocol utilizing this strategy was developed by Kita and coworkers.

Procedure:

  • To a solution of 1-cyclohexenyloxytrimethylsilane (1.0 equivalent) in anhydrous acetonitrile at -30 °C under an inert atmosphere is added dimethyl(methylthio)sulfonium tetrafluoroborate (1.1 equivalents).

  • The reaction mixture is stirred at -30 °C for 10 minutes and then allowed to warm to 20 °C.

  • The reaction is quenched with saturated aqueous sodium bicarbonate.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield 2-(methylthio)cyclohexanone.

Reported Yield: 94%

Causality Behind Experimental Choices and Mechanistic Insights

The use of a pre-formed silyl enol ether allows for the separation of the base-mediated step from the alkylation step, which can improve yields and reduce side products. Silyl enol ethers are generally stable and can be purified before use. Dimethyl(methylthio)sulfonium tetrafluoroborate is a highly reactive and commercially available electrophilic "CH3S+" equivalent, which drives the reaction to completion under mild conditions.

The mechanism is a Lewis acid-catalyzed Mukaiyama-type aldol reaction variant:

  • The silyl enol ether acts as a nucleophile, attacking the electrophilic sulfur atom of the dimethyl(methylthio)sulfonium salt.

  • This attack is followed by the transfer of the silyl group to the leaving dimethyl sulfide, generating the desired α-thiomethylated ketone and trimethylsilyl tetrafluoroborate.

Diagram of the Reaction Mechanism

G SilylEnolEther 1-Cyclohexenyloxytrimethylsilane Intermediate Transition State SilylEnolEther->Intermediate SulfoniumSalt Dimethyl(methylthio)sulfonium Tetrafluoroborate SulfoniumSalt->Intermediate Product 2-(Methylthio)cyclohexanone Intermediate->Product Byproduct Dimethyl Sulfide + Trimethylsilyl Tetrafluoroborate Intermediate->Byproduct G Sulfoxide Cyclohexyl Methyl Sulfoxide ActivatedSulfoxide Activated Sulfoxide Sulfoxide->ActivatedSulfoxide + TFAA TFAA Trifluoroacetic Anhydride ThioniumIon Thionium Ion Intermediate ActivatedSulfoxide->ThioniumIon - CF3COO- Intermediate α-Trifluoroacetoxy Sulfide ThioniumIon->Intermediate + CF3COO- Product 2-(Methylthio)cyclohexanone Intermediate->Product Hydrolysis

Sources

A Comparative Guide to the Reactivity of 2-(Methylthio)cyclohexanone and 2-Methylcyclohexanone for the Research Scientist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, the nuanced reactivity of cyclic ketones serves as a cornerstone for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of 2-(methylthio)cyclohexanone and its close analog, 2-methylcyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental differences in their electronic and steric profiles, and how these distinctions translate into divergent chemical behaviors in key synthetic transformations.

The introduction of a methylthio group at the α-position of a cyclohexanone ring, in place of a simple methyl group, imparts a profound influence on the molecule's reactivity. This guide will explore these differences through the lens of enolate formation and subsequent reactions, nucleophilic additions to the carbonyl group, and unique transformations accessible to the sulfur-containing analog. Experimental data and established protocols are provided to offer a practical framework for synthetic planning and execution.

Unveiling the Structural and Electronic Dichotomy

At first glance, 2-(methylthio)cyclohexanone and 2-methylcyclohexanone share a common cyclohexanone scaffold. However, the substitution of a methyl group with a methylthio group introduces significant electronic and steric perturbations that govern their chemical behavior.

Feature2-Methylcyclohexanone2-(Methylthio)cyclohexanone
α-Substituent Methyl (-CH₃)Methylthio (-SCH₃)
Electronic Effect Weakly electron-donating (inductive)Inductively electron-withdrawing, potential for d-orbital participation
Steric Hindrance ModerateMore significant due to the larger van der Waals radius of sulfur and the C-S bond length
α-Proton Acidity pKa ≈ 19-21Expected to be lower (more acidic) due to the electron-withdrawing nature of the sulfur atom

The sulfur atom in the methylthio group is more electronegative than carbon, leading to an inductive withdrawal of electron density from the α-carbon. This electronic pull enhances the acidity of the α-proton, a critical factor in enolate formation.

Enolate Formation and Reactivity: A Tale of Two Nucleophiles

The generation of an enolate is often the first step in harnessing the synthetic potential of these ketones. The differences in α-proton acidity and the nature of the resulting enolate have significant downstream consequences.

Acidity and Enolate Generation

The α-proton of 2-(methylthio)cyclohexanone is more acidic than that of 2-methylcyclohexanone.[1] This is due to the electron-withdrawing inductive effect of the sulfur atom, which stabilizes the resulting enolate anion. Consequently, 2-(methylthio)cyclohexanone can be deprotonated under milder basic conditions compared to 2-methylcyclohexanone.

For 2-methylcyclohexanone, the formation of either the kinetic or thermodynamic enolate is a well-studied process, with the choice of base, temperature, and solvent dictating the regioselectivity.[2][3] Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures favor the formation of the less substituted (kinetic) enolate, while weaker bases at higher temperatures allow for equilibration to the more stable, more substituted (thermodynamic) enolate.

While less documented for 2-(methylthio)cyclohexanone specifically, the principles of kinetic and thermodynamic control are expected to apply. However, the increased acidity of the proton at the C2 position would strongly favor the formation of the enolate at this position.

G cluster_0 2-Methylcyclohexanone Enolate Formation cluster_1 2-(Methylthio)cyclohexanone Enolate Formation 2-Me-Ketone 2-Methylcyclohexanone Kinetic_Enolate Kinetic Enolate (less substituted) 2-Me-Ketone->Kinetic_Enolate LDA, -78°C Thermo_Enolate Thermodynamic Enolate (more substituted) 2-Me-Ketone->Thermo_Enolate NaOEt, RT Kinetic_Enolate->Thermo_Enolate Equilibration 2-SMe-Ketone 2-(Methylthio)cyclohexanone SMe_Enolate Enolate at C2 (favored) 2-SMe-Ketone->SMe_Enolate Base

Regioselectivity in enolate formation.

Reactivity of the Enolates

The enolate derived from 2-(methylthio)cyclohexanone is a versatile nucleophile. The presence of the sulfur atom can influence the stereochemical outcome of its reactions. The enolate of 2-methylcyclohexanone is a classic nucleophile used in a variety of C-C bond-forming reactions, including alkylations, aldol reactions, and Michael additions.[4][5][6]

Key Synthetic Transformations: A Comparative Analysis

Alkylation Reactions

Alkylation of the enolate of 2-methylcyclohexanone is a standard method for introducing alkyl groups at the α-position.[7] The regioselectivity is dictated by the choice of enolate (kinetic vs. thermodynamic).

For 2-(methylthio)cyclohexanone, alkylation of its enolate would be expected to proceed readily. The resulting α-alkylated-α-thio ketone is a valuable synthetic intermediate that can undergo further transformations, such as desulfurization to afford the corresponding alkylated ketone, or oxidation and elimination.

Aldol and Michael Reactions

The enolate of 2-methylcyclohexanone readily participates in aldol additions with aldehydes and ketones, and in Michael additions to α,β-unsaturated carbonyl compounds.[8][9] These reactions are fundamental for the construction of more complex carbon skeletons.

The enolate of 2-(methylthio)cyclohexanone is also expected to be a competent nucleophile in both aldol and Michael reactions.[10] The stereochemical course of these reactions can be influenced by the presence of the methylthio group, potentially offering avenues for diastereoselective synthesis.[5]

Nucleophilic Addition to the Carbonyl Group

The electrophilicity of the carbonyl carbon in both ketones allows for nucleophilic addition. However, the electronic nature of the α-substituent can modulate this reactivity. The electron-withdrawing methylthio group in 2-(methylthio)cyclohexanone may slightly enhance the electrophilicity of the carbonyl carbon compared to the weakly electron-donating methyl group in 2-methylcyclohexanone.

Reactions with organometallic reagents, such as Grignard reagents and organolithiums, are expected to proceed with both ketones to yield tertiary alcohols.[11][12] Studies on the reduction of 2-(methylthio)cyclohexanone have shown that the stereoselectivity of hydride delivery is influenced by the methylthio group.

The Pummerer Rearrangement: A Unique Pathway for 2-(Methylthio)cyclohexanone

A significant point of divergence in the reactivity of these two compounds lies in the chemistry of the sulfur atom. The methylthio group in 2-(methylthio)cyclohexanone can be oxidized to a sulfoxide. This α-keto sulfoxide can then undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride. This reaction provides a pathway to α-acyloxy thioethers, which are versatile synthetic intermediates. This entire reaction sequence is unavailable to 2-methylcyclohexanone.

G Thio-Ketone 2-(Methylthio)cyclohexanone Sulfoxide α-Keto Sulfoxide Thio-Ketone->Sulfoxide Oxidation (e.g., m-CPBA) Pummerer_Product α-Acyloxy Thioether Sulfoxide->Pummerer_Product Pummerer Rearrangement (e.g., Ac₂O)

The Pummerer rearrangement pathway.

Experimental Protocols

Synthesis of 2-Methylcyclohexanone via Alkylation of Cyclohexanone Enolate

Objective: To synthesize 2-methylcyclohexanone by the methylation of the lithium enolate of cyclohexanone.

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Cyclohexanone

  • Methyl iodide

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF.

  • Cool the solution to -78 °C (dry ice/acetone bath) and add n-butyllithium (1.1 equivalents) dropwise. Stir for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).

  • To the LDA solution, add cyclohexanone (1.0 equivalent) dropwise, ensuring the temperature remains below -70 °C. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield 2-methylcyclohexanone.

Representative Protocol: Aldol Reaction of 2-Methylcyclohexanone with Benzaldehyde

Objective: To synthesize 2-(hydroxyphenylmethyl)-2-methylcyclohexanone via a mixed aldol reaction.

Materials:

  • 2-Methylcyclohexanone

  • Benzaldehyde

  • Sodium ethoxide

  • Ethanol

  • Dilute aqueous HCl

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Cool the solution in an ice bath and add a mixture of 2-methylcyclohexanone (1.0 equivalent) and benzaldehyde (1.0 equivalent) dropwise.

  • Allow the mixture to stir at room temperature for 12-24 hours.

  • Quench the reaction by neutralizing with dilute aqueous HCl.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Conclusion

The substitution of a methyl group for a methylthio group at the α-position of cyclohexanone profoundly alters the molecule's reactivity. 2-(Methylthio)cyclohexanone exhibits enhanced α-proton acidity, leading to more facile enolate formation. While both ketones undergo a range of similar transformations, including alkylation, aldol, and Michael reactions, the presence of the sulfur atom in 2-(methylthio)cyclohexanone introduces unique reactivity, most notably the Pummerer rearrangement of its corresponding sulfoxide. Furthermore, the methylthio group can exert stereodirecting effects, offering opportunities for stereocontrolled synthesis. For the research scientist, an understanding of these fundamental differences is paramount for the strategic design of synthetic routes and the effective manipulation of these versatile cyclic ketones.

References

  • BenchChem. (2025). The Genesis of a Ketone: Unearthing the First Synthesis of 2-Methylcyclohexanone. BenchChem Technical Guides.
  • BenchChem. (2025).
  • Anonymous. (n.d.). Approximate pKa chart of the functional groups: values to know.
  • Kwantlen Polytechnic University. (n.d.). 6.1 The Acidity of the α-Hydrogens – Organic Chemistry II. KPU Pressbooks.
  • Wikipedia. (2023, December 5). Michael addition reaction. Wikipedia.
  • ChemWis. (2022, September 30). Stereochemistry for the Michael addition of cyclohexanone [Video]. YouTube.
  • Ashenhurst, J. (2023, May 24).
  • Hunt, I. (n.d.). Ch21: Acidity of alpha hydrogens. University of Calgary.
  • Anonymous. (n.d.). Enols and Enolates 18.
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  • Chemistry LibreTexts. (2021, January 19). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
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A Comparative Guide to the Spectroscopic Analysis of 2-(Methylthio)cyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the precise characterization of molecular intermediates is paramount. 2-(Methylthio)cyclohexanone and its derivatives represent a class of compounds that, while seemingly simple, offer a rich tapestry of spectroscopic features. Their utility as synthetic precursors necessitates a robust, multi-faceted analytical approach to confirm their structure, purity, and stereochemistry. This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze these α-thio ketones, grounded in both theoretical principles and practical, field-proven insights.

The Analytical Imperative: Why a Multi-Technique Approach is Crucial

No single spectroscopic method provides a complete picture of a molecule. Instead, a synergistic approach, leveraging the unique strengths of various techniques, is essential for unambiguous structural elucidation. For 2-(methylthio)cyclohexanone derivatives, the key analytical questions revolve around confirming the presence and connectivity of the cyclohexanone ring, the carbonyl group, and the methylthio substituent. Furthermore, understanding the conformational dynamics and stereochemistry is often critical for their intended application.

This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the analysis of this specific compound class.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise carbon-hydrogen framework of organic molecules. For 2-(methylthio)cyclohexanone derivatives, both ¹H and ¹³C NMR provide indispensable information.

Key Insights from ¹H NMR Spectroscopy
  • Chemical Shifts: The protons on the cyclohexanone ring will typically appear in the aliphatic region (δ 1.5-3.0 ppm). The proton alpha to both the carbonyl and the thioether group (at C2) is expected to be the most deshielded of the ring protons. The methyl protons of the thioether group will present as a sharp singlet, typically in the range of δ 2.0-2.5 ppm.

  • Spin-Spin Coupling: The coupling patterns between adjacent protons on the cyclohexanone ring provide detailed information about their spatial relationships, which is crucial for determining the conformation of the ring (e.g., chair or boat) and the axial/equatorial position of substituents.

Key Insights from ¹³C NMR Spectroscopy
  • Carbonyl Signal: The most downfield signal will be that of the carbonyl carbon (C=O), typically appearing in the range of δ 200-210 ppm.[1]

  • Alpha-Carbon: The carbon atom bonded to the sulfur (C2) will be significantly influenced by the electronegativity of the sulfur atom.

  • Methylthio Carbon: The carbon of the S-CH₃ group will give a distinct signal in the upfield region of the spectrum.

Comparative Data: Predicted NMR Shifts for 2-(Methylthio)cyclohexanone
Assignment Predicted ¹H NMR Chemical Shift (δ) ppm Predicted ¹³C NMR Chemical Shift (δ) ppm
Carbonyl (C=O)-~205
CH-S (C2)~3.0 - 3.5 (multiplet)~50 - 60
S-CH₃~2.1 (singlet)~15
Cyclohexanone CH₂~1.6 - 2.5 (multiplets)~20 - 40

Note: These are illustrative predicted values. Actual chemical shifts can vary based on the solvent and other substituents on the cyclohexanone ring.

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-(methylthio)cyclohexanone derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexanone ring protons.[2]

II. Infrared (IR) Spectroscopy: Rapid Functional Group Identification

IR spectroscopy is a quick and effective method for identifying the presence of key functional groups. For 2-(methylthio)cyclohexanone derivatives, it provides immediate confirmation of the carbonyl group.

  • Carbonyl Stretch (C=O): The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption corresponding to the C=O stretch of the ketone. For a simple cyclohexanone, this peak typically appears around 1710-1715 cm⁻¹.[3][4][5] The presence of the adjacent sulfur atom can slightly influence the position of this band.

  • C-H Aliphatic Stretch: Absorptions corresponding to the C-H stretching of the methylene and methyl groups will be observed in the region of 2850-3000 cm⁻¹.

  • C-S Stretch: The C-S stretching vibration is typically weak and appears in the fingerprint region of the spectrum (around 600-800 cm⁻¹), making it less diagnostically useful than the carbonyl stretch.

Comparative Analysis: IR vs. Other Techniques

While IR spectroscopy excels at confirming the presence of the ketone, it provides limited information about the overall connectivity and stereochemistry of the molecule. It is best used as a complementary technique to NMR.

Experimental Protocol: Thin Film IR
  • Sample Preparation: Place a small drop of the neat liquid sample of the 2-(methylthio)cyclohexanone derivative onto a salt plate (e.g., KBr or NaCl).

  • Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film.

  • Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

III. Mass Spectrometry (MS): Molecular Weight and Fragmentation Insights

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the 2-(methylthio)cyclohexanone derivative. The presence of sulfur can be identified by a characteristic M+2 peak with an intensity of about 4% of the molecular ion peak, due to the natural abundance of the ³⁴S isotope.

  • Key Fragmentation Pathways:

    • α-Cleavage: A common fragmentation pathway for ketones is the cleavage of the bond adjacent to the carbonyl group.[6][7] This can result in the loss of the methylthio group or other substituents on the ring.

    • McLafferty Rearrangement: If the derivative has a sufficiently long side chain, a McLafferty rearrangement may be observed.[6][7][8]

    • Loss of Small Molecules: Fragmentation can also occur through the loss of small, stable neutral molecules like CO or H₂S.

Comparative Data: Expected MS Fragments for 2-(Methylthio)cyclohexanone
m/z Value Possible Fragment Fragmentation Pathway
144[C₇H₁₂OS]⁺Molecular Ion (M⁺)
97[M - SCH₃]⁺α-Cleavage
116[M - CO]⁺Loss of Carbon Monoxide
Experimental Protocol: Electron Ionization MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV) in an electron ionization (EI) source.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

IV. UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 2-(methylthio)cyclohexanone derivatives, the primary absorption of interest is the n→π* transition of the carbonyl group.

  • n→π* Transition: Saturated ketones typically exhibit a weak absorption band in the UV region (around 270-300 nm) corresponding to the n→π* transition of the carbonyl group. The presence of the sulfur atom, an auxochrome, can cause a slight shift in the wavelength of maximum absorbance (λ_max).

  • Limitations: UV-Vis spectroscopy is generally less structurally informative for this class of compounds compared to NMR, IR, and MS. However, it can be a useful tool for quantitative analysis or for studying conjugation if other unsaturated moieties are present in the molecule.[9][10]

Comparative Analysis: Utility of UV-Vis

For simple 2-(methylthio)cyclohexanone derivatives without extended conjugation, UV-Vis spectroscopy is primarily used for quantitative purposes (e.g., determining concentration using the Beer-Lambert law) rather than for qualitative structural elucidation.

Workflow and Data Integration

A logical workflow for the spectroscopic analysis of a newly synthesized 2-(methylthio)cyclohexanone derivative would proceed as follows:

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Confirmation Synthesis Synthesis of Derivative Purification Column Chromatography Synthesis->Purification IR IR Spectroscopy (Confirm C=O) Purification->IR Initial Check MS Mass Spectrometry (Determine MW) Purification->MS Molecular Weight Confirmation NMR ¹H & ¹³C NMR (Elucidate Structure) Purification->NMR Detailed Structural Elucidation UV_Vis UV-Vis Spectroscopy (Quantitative Analysis) NMR->UV_Vis If Quantification Needed Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed

Caption: Workflow for Spectroscopic Analysis.

Conclusion: A Symphony of Spectra

The comprehensive analysis of 2-(methylthio)cyclohexanone derivatives is not a matter of choosing a single "best" technique, but rather of orchestrating a suite of spectroscopic methods. NMR spectroscopy serves as the cornerstone for detailed structural mapping, while IR and MS provide rapid and essential confirmation of key functional groups and molecular weight. UV-Vis spectroscopy, though less structurally revealing, offers a valuable option for quantitative studies. By integrating the data from each of these techniques, researchers can achieve a high level of confidence in the identity, purity, and structure of these important synthetic intermediates.

References

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A Comparative Guide to the Biological Activity of 2-(Methylthio)cyclohexanone Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the cyclohexanone scaffold represents a privileged structure, serving as a versatile template for the design of novel therapeutic agents. The introduction of a methylthio group at the C-2 position imparts unique physicochemical properties, influencing the molecule's reactivity, conformation, and ultimately, its biological activity. This guide provides an in-depth technical comparison of 2-(Methylthio)cyclohexanone and its analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). The information presented herein is intended to support researchers, scientists, and drug development professionals in their quest for new and effective therapeutic leads.

Introduction: The Significance of the 2-(Methylthio)cyclohexanone Scaffold

Cyclohexanone derivatives have garnered significant attention in drug discovery due to their wide spectrum of biological activities, including antimicrobial and anticancer properties. The incorporation of a sulfur-containing substituent, specifically a methylthio group at the alpha position to the carbonyl, can modulate the electronic and steric properties of the molecule. This modification can enhance membrane permeability, influence interactions with biological targets, and open new avenues for therapeutic intervention. While extensive research exists on cyclohexanone derivatives broadly, this guide will focus specifically on the comparative biological activities of analogs of 2-(Methylthio)cyclohexanone, a key starting material for the synthesis of various bioactive compounds.[1]

Synthesis of 2-(Alkylthio) and 2-(Arylthio)cyclohexanone Analogs

The primary synthetic route to 2-(organothio)cyclohexanone analogs is through the α-sulfenylation of cyclohexanone. This reaction involves the formation of an enol or enolate intermediate, which then reacts with an electrophilic sulfur species.

General Experimental Protocol: α-Sulfenylation of Cyclohexanone

The following protocol provides a general framework for the synthesis of 2-(organothio)cyclohexanone analogs. Optimization of reaction conditions, including base, solvent, temperature, and reaction time, is often necessary for different thiol precursors.

Materials:

  • Cyclohexanone

  • Appropriate thiol (e.g., methanethiol, thiophenol, or substituted thiols)

  • Base (e.g., sodium hydride, lithium diisopropylamide (LDA), or triethylamine)

  • Oxidizing agent (e.g., iodine or N-chlorosuccinimide (NCS))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether, or dichloromethane (DCM))

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyclohexanone in the chosen anhydrous solvent. Cool the solution to the appropriate temperature (e.g., -78 °C for LDA).

  • Addition of Base: Slowly add the base to the cyclohexanone solution to form the enolate. Stir the mixture for a specified time to ensure complete enolate formation.

  • Preparation of the Electrophilic Sulfur Reagent: In a separate flask, prepare the sulfenylating agent. For example, a disulfide can be formed by the oxidation of the corresponding thiol with iodine.

  • Sulfenylation Reaction: Add the electrophilic sulfur reagent dropwise to the enolate solution. The reaction is typically rapid.

  • Quenching: After the reaction is complete (monitored by thin-layer chromatography), quench the reaction by adding a suitable quenching solution.

  • Extraction and Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 2-(organothio)cyclohexanone analog.

  • Characterization: Characterize the purified product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

This versatile method allows for the introduction of a wide variety of alkylthio and arylthio substituents at the 2-position of the cyclohexanone ring, enabling the generation of a library of analogs for biological screening.

G cluster_synthesis General Synthesis of 2-(Organothio)cyclohexanone Analogs Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product 2-(Organothio)cyclohexanone Analog Enolate->Product α-Sulfenylation Thiol R-SH (Thiol) Sulfenyl_Halide R-S-X (Electrophilic Sulfur Reagent) Thiol->Sulfenyl_Halide Oxidation Oxidant Oxidizing Agent (e.g., I2) Oxidant->Sulfenyl_Halide Sulfenyl_Halide->Product

Caption: General workflow for the synthesis of 2-(organothio)cyclohexanone analogs.

Comparative Biological Activity

Antimicrobial Activity

The introduction of a thioether linkage at the C-2 position of the cyclohexanone ring has been shown to be a promising strategy for developing new antimicrobial agents. The lipophilicity and electronic properties of the sulfur-containing moiety can influence the compound's ability to penetrate bacterial cell membranes and interact with intracellular targets.

Table 1: Comparative Antimicrobial Activity of Selected Cyclohexanone Analogs

Compound IDR Group at C-2Target OrganismMIC (µg/mL)Reference
A1 -SCH3Staphylococcus aureus>200[2]
A2 -SCH2PhTrichophyton rubrum12.5 (Fungicidal)[2][3]
A3 -SCH2CH=CH2Staphylococcus aureus200[2]
B1 2,6-bis(pyridin-3-ylmethylene)General AntibacterialNot specified[4]
B2 2,6-bis(pyridin-4-ylmethylene)General AntibacterialNot specified[4]

Analysis of Structure-Activity Relationships (SAR):

From the limited available data, we can infer some preliminary SAR trends for antimicrobial activity:

  • Influence of the Thio-Substituent: The nature of the R group in the -SR substituent plays a crucial role. A simple methylthio group (Compound A1 ) appears to have low intrinsic antibacterial activity.[2] In contrast, a benzylthio group (Compound A2 ) confers potent antifungal activity, suggesting that the aromatic ring may be involved in target binding.[2][3] The allylthio group (Compound A3 ) shows moderate antibacterial activity.[2]

  • Impact of other Ring Substitutions: While not direct analogs of 2-(methylthio)cyclohexanone, compounds with different substitutions on the cyclohexanone ring, such as the bis(pyridinylmethylene) derivatives (B1 and B2 ), have been investigated for their antibacterial properties.[4] This highlights the potential for synergistic effects when combining the thio-substituent with other functional groups.

Anticancer Activity

The cyclohexanone scaffold has also been explored for the development of anticancer agents. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation. The presence of a sulfur atom can enhance the cytotoxic potential of these compounds.

Table 2: Comparative Cytotoxic Activity of Selected Cyclohexanone Analogs

Compound IDR Group at C-2 / Other SubstitutionsCell LineIC50 (µM)Reference
C1 2,6-bis(pyridin-3-ylmethylene)Tamoxifen-resistant MCF-7Correlated with Camptothecin[4]
C2 2,6-bis(pyridin-4-ylmethylene)Tamoxifen-resistant MCF-7Correlated with Camptothecin[4]
D1 General sulfur-containing derivativesVarious cancer cell linesVariable[5]

Analysis of Structure-Activity Relationships (SAR):

  • Mechanism of Action: Studies on compounds like C1 and C2 suggest that they may act as catalytic inhibitors of topoisomerase I, a mechanism distinct from topoisomerase poisons like camptothecin.[4] This offers a potential advantage in overcoming certain types of drug resistance.[4]

  • Role of the Sulfur Moiety: While specific IC50 values for a series of 2-(organothio)cyclohexanones are not available, broader studies on sulfur-containing compounds highlight their potential as anticancer agents.[5] The sulfur atom can participate in various interactions with biological targets and can influence the redox state of the cell.

Experimental Protocols for Biological Evaluation

To ensure the reliability and reproducibility of biological data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used to evaluate the antimicrobial and anticancer activities of 2-(Methylthio)cyclohexanone analogs.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G cluster_mic Broth Microdilution MIC Assay Workflow start Start prep_compound Prepare Serial Dilutions of Test Compound in 96-well plate start->prep_compound inoculate Inoculate Wells with Bacterial Suspension prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Read Results (Visually or with Plate Reader) incubate->read determine_mic Determine MIC (Lowest concentration with no visible growth) read->determine_mic end End determine_mic->end

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Materials:

  • 96-well microtiter plates

  • Test compounds (2-(Methylthio)cyclohexanone analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Step-by-Step Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of compound concentrations.

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

  • Inoculation: Dilute the standardized bacterial suspension in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well after inoculation. Add 10 µL of this diluted inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The 2-(Methylthio)cyclohexanone scaffold holds considerable promise for the development of novel antimicrobial and anticancer agents. The available data, though limited in direct comparisons, suggests that the biological activity of these analogs is highly dependent on the nature of the substituent attached to the sulfur atom and other modifications on the cyclohexanone ring. The synthetic accessibility of these compounds allows for the creation of diverse chemical libraries for screening.

Future research should focus on the systematic synthesis and biological evaluation of a broad range of 2-(alkylthio) and 2-(arylthio)cyclohexanone analogs to establish more definitive structure-activity relationships. Elucidating the precise mechanisms of action of the most potent compounds will be crucial for their further development as therapeutic agents. The exploration of this chemical space is a promising avenue for addressing the pressing global challenges of antimicrobial resistance and cancer.

References

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comparing the reactivity of 2-(Methylthio)cyclohexanone with other thioethers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of 2-(Methylthio)cyclohexanone

For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced reactivity of functional groups within a complex scaffold is paramount. The α-thio ketone moiety, exemplified by 2-(Methylthio)cyclohexanone, presents a unique intersection of functionalities—a nucleophilic sulfur atom, an electrophilic carbonyl carbon, and acidic α-protons. This guide provides an in-depth comparison of the reactivity of 2-(Methylthio)cyclohexanone against simpler acyclic and cyclic thioethers, supported by experimental frameworks and mechanistic insights.

Introduction: The Unique Chemical Landscape of an α-Thio Ketone

Thioethers (or sulfides, R-S-R') are a cornerstone of organic synthesis and are present in numerous pharmaceuticals and biologically active molecules. Their reactivity is primarily centered on the sulfur atom, which acts as a soft nucleophile and is readily oxidized.[1] However, placing the thioether adjacent to a carbonyl group, as in 2-(Methylthio)cyclohexanone, fundamentally alters its electronic environment and introduces new reactive pathways.

The key differentiating features of 2-(Methylthio)cyclohexanone are:

  • Modulated Sulfur Nucleophilicity : The electron-withdrawing nature of the adjacent carbonyl group inductively deactivates the sulfur atom, making it less nucleophilic than in simple dialkyl thioethers.

  • Activated α-Methylene Group : The protons on the carbon atom between the sulfur and the carbonyl (the C6 position) are acidic and can be removed to form an enolate, a reactive pathway unavailable to simple thioethers.

  • Carbonyl Reactivity : The ketone functionality itself can undergo standard carbonyl chemistry, such as reduction or addition reactions.

This guide will dissect these differences through the lens of three core reaction classes: S-Alkylation, S-Oxidation, and α-Carbon Functionalization.

Comparative Reactivity Analysis

To provide a clear comparison, we will evaluate 2-(Methylthio)cyclohexanone against two representative thioethers:

  • Acyclic Thioether : Diethyl Sulfide (Et-S-Et)

  • Cyclic Thioether : Tetrahydrothiophene (THT)

G cluster_0 Structural Features of 2-(Methylthio)cyclohexanone cluster_2 Comparison Points A α-Thio Ketone Moiety B Nucleophilic Sulfur A->B comprises C Electrophilic Carbonyl A->C comprises D Acidic α-Protons A->D comprises E S-Alkylation & S-Oxidation B->E F Nucleophilic Addition/ Reduction C->F G Enolate Formation & α-Functionalization D->G I 2-(Methylthio)cyclohexanone E->I Modulated G->I Unique Pathway H Simple Thioethers (e.g., Diethyl Sulfide) H->E Primary Pathway Pummerer_Mechanism start Alkyl Sulfoxide activated Acylated Sulfoxide start->activated Acylation activator Acetic Anhydride (Ac₂O) activator->activated thionium Thionium Ion Intermediate activated->thionium Elimination (-AcOH) base Acetate (AcO⁻) base->activated product α-Acyloxy Thioether base->product thionium->product Nucleophilic Attack

Figure 2: Simplified workflow of the Pummerer Rearrangement, a key transformation for sulfoxides derived from thioethers.

Experimental Protocols

The following protocols provide a framework for the direct comparison of thioether reactivity.

Protocol 1: Comparative S-Alkylation

Objective : To qualitatively compare the rate of sulfonium salt formation.

Methodology :

  • Prepare three separate NMR tubes, each containing 0.1 mmol of the respective thioether (Diethyl Sulfide, THT, 2-(Methylthio)cyclohexanone) in 0.5 mL of CDCl₃.

  • Acquire a baseline ¹H NMR spectrum for each sample.

  • To each tube, add 0.1 mmol (1.0 equivalent) of methyl iodide (CH₃I).

  • Monitor the reactions at room temperature by acquiring ¹H NMR spectra at regular intervals (e.g., 15 min, 1 hr, 4 hrs, 24 hrs).

  • Analysis : Compare the rate of disappearance of the starting material signals and the appearance of new signals corresponding to the S-methylated sulfonium salt. The downfield shift of the protons adjacent to the sulfur is indicative of salt formation. The reaction with diethyl sulfide is expected to be the fastest.

Protocol 2: Comparative Oxidation to Sulfoxide

Objective : To compare the rate of oxidation using a mild oxidizing agent.

Methodology :

  • In three separate flasks, dissolve 1.0 mmol of each thioether in 10 mL of dichloromethane (DCM) at 0 °C (ice bath).

  • To each flask, add a solution of m-CPBA (1.05 equivalents) in 5 mL of DCM dropwise over 5 minutes.

  • Monitor the reactions using Thin Layer Chromatography (TLC) with an appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes). The sulfoxide product will have a lower Rf value than the starting thioether.

  • Analysis : Compare the time required for the complete consumption of the starting material in each reaction. The oxidation of 2-(Methylthio)cyclohexanone is expected to be noticeably slower than the others.

Protocol 3: α-Carbon Alkylation of 2-(Methylthio)cyclohexanone

Objective : To demonstrate the unique reactivity of the α-carbon via enolate formation.

Protocol_Workflow cluster_prep Step 1: Enolate Formation cluster_react Step 2: Alkylation cluster_workup Step 3: Workup & Isolation A Dissolve Diisopropylamine in THF B Cool to -78 °C A->B C Add n-BuLi to form LDA B->C D Add 2-(Methylthio)cyclohexanone to form enolate C->D E Add Alkyl Halide (e.g., Benzyl Bromide) D->E F Allow to warm to RT E->F G Quench with aq. NH₄Cl F->G H Extract with Ether G->H I Purify via Chromatography H->I

Figure 3: Experimental workflow for the α-alkylation of 2-(Methylthio)cyclohexanone, a reaction unique to this class of thioether.

Methodology :

  • Enolate Formation :

    • In a flame-dried, nitrogen-purged flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C (acetone/dry ice bath).

    • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.

    • Add a solution of 2-(Methylthio)cyclohexanone (1.0 eq) in THF dropwise and stir for 1 hour at -78 °C.

  • Alkylation :

    • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

    • Maintain the temperature at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.

  • Workup and Analysis :

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether, dry the organic layer over MgSO₄, and concentrate in vacuo.

    • Analyze the crude product by ¹H NMR and purify by column chromatography. The appearance of signals corresponding to the added alkyl group confirms successful C-alkylation.

Conclusion for the Drug Development Professional

For scientists engaged in lead optimization and scaffold hopping, 2-(Methylthio)cyclohexanone is not merely a thioether; it is a versatile building block with three distinct points of reactivity.

  • The sulfur atom , while less reactive than in simple thioethers, can still be functionalized or used as a handle for oxidation-state-dependent transformations like the Pummerer rearrangement.

  • The carbonyl group provides a site for standard ketone chemistry and influences the electronic properties of the entire molecule.

  • Crucially, the α-carbon offers a nucleophilic center via enolate formation, enabling the construction of complex, sterically congested carbon frameworks that are often challenging to access. [2] This trifecta of reactivity allows for sequential, orthogonal functionalization, making α-thio ketones like 2-(Methylthio)cyclohexanone powerful intermediates in the synthesis of novel chemical entities with potential therapeutic applications.

References

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A Comparative Guide to the Validation of Analytical Methods for 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(Methylthio)cyclohexanone. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of method validation, offering a framework grounded in scientific integrity and regulatory expectations. We will explore the nuances of method selection, protocol design, and data interpretation, ensuring that the chosen analytical procedure is fit for its intended purpose.

The Imperative of Method Validation

2-(Methylthio)cyclohexanone is a substituted cyclohexanone derivative with applications in organic synthesis. Ensuring its purity, stability, and concentration in various matrices is paramount for consistent results in research and for quality control in manufacturing. An analytical method is not merely a set of instructions; it is a scientifically rigorous process that must be proven reliable. Method validation is the documented evidence that a procedure is suitable for its intended use.[1][2][3] This process is a mandatory requirement by international regulatory agencies for the registration and acceptance of pharmaceutical products and other regulated materials.[1][4]

The core objective of validation is to challenge the method and demonstrate its performance characteristics, including its accuracy, precision, and selectivity.[4][5][6] This guide will compare two of the most powerful and prevalent chromatographic techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Foundational Pillars of Validation: The ICH Q2(R1) Framework

The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures.[7][8][9] It outlines the key performance characteristics that must be evaluated. The relationship between these parameters is crucial for establishing a self-validating analytical system.

Key Validation Parameters:
  • Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][6]

  • Accuracy: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is typically determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: This parameter measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Below is a workflow illustrating the logical progression of validating an analytical method.

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Implementation Dev Method Development Opt Method Optimization Dev->Opt Refine Parameters Spec Specificity/ Selectivity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Robust Robustness Limits->Robust Report Validation Report Robust->Report Compile Results SOP Standard Operating Procedure (SOP) Report->SOP Finalize

Caption: A typical workflow for analytical method validation.

Comparative Analysis: GC vs. HPLC for 2-(Methylthio)cyclohexanone

The choice between Gas Chromatography and High-Performance Liquid Chromatography is fundamental and depends on the physicochemical properties of the analyte, such as volatility, polarity, and thermal stability. 2-(Methylthio)cyclohexanone, with a boiling point of 45 °C at 10.1 mmHg, is sufficiently volatile and thermally stable for GC analysis.[10] However, HPLC also presents a viable alternative.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[11] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic compounds. For cyclohexanone and its derivatives, headspace GC can be particularly advantageous as it introduces only the volatile analytes into the system, preventing contamination from non-volatile matrix components.[12]

  • Causality of Choice: The volatility of 2-(Methylthio)cyclohexanone makes GC a natural fit. The use of an FID is logical due to the carbon-based structure of the molecule, promising a strong and linear response.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[13] For a moderately polar compound like a ketone, reverse-phase HPLC (with a non-polar stationary phase and a polar mobile phase) is the most common approach.[13] Detection is typically achieved using an Ultraviolet (UV) detector, as the carbonyl group in the cyclohexanone ring provides a chromophore.

  • Causality of Choice: While GC is a strong candidate, HPLC offers versatility. It avoids the need for high temperatures, which could be a concern if the analyte or co-eluting impurities are thermally labile. A simple mobile phase of acetonitrile and water would likely suffice for elution from a C18 column.[13]

Performance Comparison
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation of volatile compounds in the gas phase.Separation of compounds in the liquid phase.
Applicability Excellent for volatile and thermally stable compounds like 2-(Methylthio)cyclohexanone.[12]Highly versatile, suitable for a wide range of polarities. Avoids thermal degradation.
Sample Prep Simple dilution in a volatile solvent. Headspace analysis can minimize matrix effects.[12]Requires dissolution in a mobile-phase compatible solvent. Filtration is often necessary.
Selectivity High, based on boiling point and column interactions. Capillary columns offer excellent resolution.High, based on polarity and interactions with stationary/mobile phases.
Sensitivity FID provides excellent sensitivity (typically low ng range).UV detection sensitivity depends on the chromophore. For ketones, it is generally good (low to mid ng range).
Potential Issues Risk of thermal degradation for labile compounds; column contamination from non-volatile matrix.Solvent purity is critical; potential for pressure issues with certain solvents like cyclohexane.[14]

Detailed Experimental Protocol: Validation of a GC-FID Method

This section provides a detailed, step-by-step protocol for the validation of a hypothetical GC-FID method for the quantification of 2-(Methylthio)cyclohexanone.

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial 100°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 5 min.

  • Injection Volume: 1 µL, split ratio 50:1.

  • Diluent: Dichloromethane.

Preparation of Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of 2-(Methylthio)cyclohexanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution to concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Validation Experiments

GC_Validation_Steps start Start Validation specificity 1. Specificity (Inject Blank, Placebo, Spiked Sample) start->specificity linearity 2. Linearity (Inject 5-6 concentrations, plot curve) specificity->linearity accuracy 3. Accuracy / Recovery (Spike placebo at 3 levels, 3 reps each) linearity->accuracy precision 4. Precision (Repeatability: 6 reps at 100%) (Intermediate: Different day/analyst) accuracy->precision loq 5. LOQ & LOD (Determine S/N ratio or from linearity curve) precision->loq robustness 6. Robustness (Vary Flow Rate, Oven Temp, etc.) loq->robustness end_node Complete Validation Report robustness->end_node

Caption: Step-by-step workflow for GC-FID method validation.

Step 1: Specificity

  • Inject the diluent (Dichloromethane) to ensure no interfering peaks at the retention time of the analyte.

  • Prepare and inject a placebo sample (matrix without the analyte) to demonstrate the absence of matrix interference.

  • Inject a working standard of 2-(Methylthio)cyclohexanone to establish its retention time.

  • Spike the placebo with the analyte and analyze. The peak for the analyte should be pure and free from co-elution with any matrix components.

Step 2: Linearity and Range

  • Inject the prepared calibration standards (e.g., 1 to 100 µg/mL) in triplicate.

  • Construct a calibration curve by plotting the average peak area against the concentration.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • The range is established from this study. For an assay, a typical range is 80-120% of the target concentration.[1][9]

Step 3: Accuracy (Recovery)

  • Prepare placebo samples and spike them with 2-(Methylthio)cyclohexanone at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance criteria are typically 98.0% to 102.0% recovery.

Step 4: Precision

  • Repeatability: Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically RSD ≤ 2%.

Step 5: Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • These can be determined based on the signal-to-noise (S/N) ratio or from the standard deviation of the response and the slope of the calibration curve.

  • S/N Ratio Method: Determine the concentration that yields an S/N of approximately 10 for LOQ and 3 for LOD.

  • Calibration Curve Method:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Step 6: Robustness

  • Introduce small, deliberate variations to the method parameters, one at a time.

  • Examples of variations:

    • Flow rate (± 0.1 mL/min).

    • Initial oven temperature (± 2°C).

    • Oven ramp rate (± 1°C/min).

  • Analyze a standard solution under each condition and evaluate the impact on retention time, peak area, and peak shape. The results should not be significantly affected.

Data Presentation and Interpretation

All experimental data must be clearly summarized. Below are examples of how to present validation data.

Table 1: Linearity Data

Concentration (µg/mL) Mean Peak Area (n=3) %RSD
1.0 5,210 1.5
5.0 25,980 1.1
10.0 51,500 0.8
25.0 128,100 0.5
50.0 255,900 0.4
100.0 512,300 0.3
Regression Analysis Result
Correlation Coefficient (r²) 0.9998
Slope 5120.5

| Y-Intercept | 85.3 | |

Table 2: Accuracy (Recovery) Data

Spike Level Theoretical Conc. (µg/mL) Measured Conc. (µg/mL) % Recovery Mean % Recovery
80% 40.0 39.8 99.5% 99.7%
40.0 40.1 100.3%
40.0 39.7 99.3%
100% 50.0 50.4 100.8% 100.5%
50.0 50.1 100.2%
50.0 50.3 100.6%
120% 60.0 59.8 99.7% 99.9%
60.0 60.1 100.2%

| | 60.0 | 60.0 | 100.0% | |

Conclusion

Both GC-FID and HPLC-UV are powerful and suitable techniques for the quantitative analysis of 2-(Methylthio)cyclohexanone. The choice of method will depend on available instrumentation, sample matrix, and the specific goals of the analysis. GC-FID is likely the more direct and potentially more sensitive method due to the analyte's volatility. However, HPLC provides a robust alternative that avoids thermal stress on the sample.

Regardless of the chosen technique, a thorough validation as outlined by ICH guidelines is not merely a regulatory hurdle but a fundamental component of good science.[1][3] It ensures the integrity and reliability of the data generated, providing a solid foundation for research, development, and quality assurance.

References

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A Comparative Guide to the Synthesis of 2-(Methylthio)cyclohexanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Methylthio)cyclohexanone is a valuable intermediate in organic synthesis, finding applications in the construction of more complex molecules, including pharmaceuticals and agrochemicals. The introduction of the methylthio group at the α-position of the cyclohexanone ring provides a handle for further functionalization, acting as a precursor for sulfoxide and sulfone moieties or enabling various carbon-carbon bond-forming reactions. The efficiency of synthesizing this key intermediate can significantly impact the overall yield and cost-effectiveness of a multi-step synthetic route. This guide provides a comparative analysis of different synthetic strategies for 2-(methylthio)cyclohexanone, offering insights into their relative yields, mechanisms, and practical considerations to aid researchers in selecting the optimal method for their specific needs.

Method 1: Highly Efficient Sulfenylation of a Silyl Enol Ether

This modern approach stands out for its remarkably high yield and mild reaction conditions. It involves the reaction of a pre-formed silyl enol ether of cyclohexanone with an electrophilic methylthio source.

Mechanistic Rationale

The synthesis proceeds via the formation of 1-cyclohexenyloxytrimethylsilane, a stable enol equivalent of cyclohexanone. This silyl enol ether is then activated by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), and reacts with a sulfenylating agent such as dimethyl(methylthio)sulfonium tetrafluoroborate. The use of a silyl enol ether circumvents issues associated with the direct use of ketone enolates, such as self-condensation and the need for strong, stoichiometric bases. The reaction is driven by the formation of a stable silyl byproduct and the desired α-sulfenylated ketone.

G cluster_0 Silyl Enol Ether Formation cluster_1 Sulfenylation Cyclohexanone Cyclohexanone Silyl_Enol_Ether 1-Cyclohexenyloxytrimethylsilane Cyclohexanone->Silyl_Enol_Ether TMSCl, Et3N Product 2-(Methylthio)cyclohexanone Silyl_Enol_Ether->Product 1.DMTSF, TMSOTf2.Work-up

Caption: Workflow for the synthesis of 2-(Methylthio)cyclohexanone via a silyl enol ether intermediate.

Experimental Protocol

A detailed experimental procedure is reported by Matsugi et al. in the Journal of Organic Chemistry[1]. While the full experimental text is proprietary, the key reaction parameters are summarized below based on available data[1].

  • Formation of 1-Cyclohexenyloxytrimethylsilane: Cyclohexanone is reacted with trimethylsilyl chloride (TMSCl) in the presence of a tertiary amine base like triethylamine (Et3N) to form the silyl enol ether.

  • Sulfenylation: The isolated 1-cyclohexenyloxytrimethylsilane is dissolved in a suitable aprotic solvent, such as acetonitrile.

  • The solution is cooled to a low temperature (e.g., -30 °C).

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added as a catalyst.

  • Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is then added as the electrophilic methylthio source.

  • The reaction is allowed to warm to room temperature over a short period.

  • The reaction is quenched and worked up using standard aqueous extraction procedures.

  • The crude product is purified, typically by column chromatography, to yield pure 2-(methylthio)cyclohexanone.

Performance

This method is reported to have a yield of 94% [1]. The reaction is fast, often completed in under an hour, and proceeds under mild conditions.

Method 2: Direct α-Sulfenylation of Cyclohexanone

A more traditional approach involves the direct reaction of cyclohexanone with an electrophilic sulfur reagent. This method relies on the in situ formation of the cyclohexanone enolate.

Mechanistic Rationale

The reaction is initiated by deprotonation of cyclohexanone at the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form the lithium enolate. This enolate then acts as a nucleophile, attacking an electrophilic sulfur species, typically dimethyl disulfide (CH₃SSCH₃). The choice of base and reaction conditions is critical to favor the formation of the desired mono-sulfenylated product and minimize side reactions like self-condensation (aldol reaction) or over-alkylation.

G Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate LDA, THF, -78 °C Product 2-(Methylthio)cyclohexanone Enolate->Product CH3SSCH3

Caption: Reaction pathway for the direct α-sulfenylation of cyclohexanone.

General Experimental Protocol
  • A solution of lithium diisopropylamide (LDA) is prepared in a dry, aprotic solvent like tetrahydrofuran (THF) at low temperature (-78 °C).

  • Cyclohexanone is added dropwise to the LDA solution, allowing for the formation of the lithium enolate.

  • Dimethyl disulfide is then added to the enolate solution.

  • The reaction is stirred at low temperature for a period of time before being allowed to warm to room temperature.

  • The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

  • The product is extracted into an organic solvent, and the organic layer is washed and dried.

  • The solvent is removed, and the crude product is purified by distillation or column chromatography.

Performance

The yield for this type of reaction can be variable and is highly dependent on the precise reaction conditions. While no specific yield for 2-(methylthio)cyclohexanone via this direct route was found in the initial searches, yields for α-sulfenylation of ketones using this method can range from moderate to good. Potential side reactions include aldol condensation and the formation of di-sulfenylated products.

Method 3: Nucleophilic Substitution of a 2-Halocyclohexanone

This classical method involves the reaction of a pre-functionalized cyclohexanone with a sulfur nucleophile.

Mechanistic Rationale

The synthesis begins with the α-halogenation of cyclohexanone to produce a 2-halocyclohexanone, such as 2-chlorocyclohexanone. This electrophilic ketone is then subjected to a nucleophilic substitution reaction with a thiolate salt, typically sodium thiomethoxide (NaSMe). The thiolate anion displaces the halide in an Sₙ2 reaction to form the desired 2-(methylthio)cyclohexanone.

G Cyclohexanone Cyclohexanone Halo_Ketone 2-Chlorocyclohexanone Cyclohexanone->Halo_Ketone Cl2 or SO2Cl2 Product 2-(Methylthio)cyclohexanone Halo_Ketone->Product NaSMe

Sources

A Comparative Guide to the Applications of 2-(Methylthio)cyclohexanone in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-(Methylthio)cyclohexanone is a versatile α-functionalized cyclic ketone that serves as a valuable intermediate in a variety of organic transformations. Its unique combination of a nucleophilic sulfur atom and an electrophilic carbonyl group, situated on a conformationally well-studied cyclohexane scaffold, provides a platform for stereoselective reactions and the synthesis of complex molecular architectures. This guide provides a comprehensive review of its primary applications, compares its utility against alternative synthetic strategies, and offers detailed experimental protocols for its synthesis and key transformations. We will delve into its role as a precursor for heterocyclic systems, a substrate for stereoselective reductions, and a versatile building block for constructing other functionalized molecules, supported by experimental data and mechanistic insights.

Introduction: The Strategic Value of α-Thio Ketones

In the landscape of organic synthesis, α-functionalized ketones are cornerstone intermediates, enabling the construction of carbon-carbon and carbon-heteroatom bonds adjacent to a carbonyl group. The nature of the α-substituent profoundly influences the ketone's reactivity, acidity, and stereochemical bias. While α-haloketones are classic electrophiles and α-hydroxyketones are pivotal in carbohydrate and natural product chemistry, α-thioketones, such as 2-(Methylthio)cyclohexanone, offer a distinct and powerful set of synthetic possibilities.

2-(Methylthio)cyclohexanone, with the chemical formula C₇H₁₂OS, is a 2-substituted cyclohexanone whose conformational properties have been well-documented. Studies have shown that in non-polar solvents, steric effects dominate over polar effects, influencing the preference for the axial or equatorial conformation of the methylthio group. This conformational behavior is not merely a structural curiosity; it directly impacts the stereochemical outcome of reactions at the adjacent carbonyl center, making it a subject of significant interest for asymmetric synthesis. This guide will explore the practical applications derived from this unique structural and electronic arrangement.

Synthesis of 2-(Methylthio)cyclohexanone: A Comparative Analysis

The accessibility of a building block is paramount to its widespread adoption. 2-(Methylthio)cyclohexanone can be synthesized through several routes, each with distinct advantages and disadvantages in terms of starting material cost, reaction conditions, and yield.

Table 1: Comparison of Selected Synthetic Routes to 2-(Methylthio)cyclohexanone

RouteStarting MaterialsKey ReagentsReported YieldReference
1 1-Cyclohexenyloxytrimethylsilane, Dimethyl(methylthio)sulfonium tetrafluoroborateTrimethylsilyl trifluoromethanesulfonate94%[1]
2 Cyclohexanone, Dimethyl disulfideBase (e.g., LDA)Moderate to Good[1]
3 2-BromocyclohexanoneSodium thiomethoxideGood[1]
4 CyclohexeneDimethyl(methylthio)sulfonium tetrafluoroborateVariable[1]

Route 1, utilizing a silyl enol ether, represents a highly efficient and modern approach, affording excellent yield under controlled conditions.[1] Route 2 is a more classical approach involving the generation of a cyclohexanone enolate followed by quenching with an electrophilic sulfur source. While effective, it can be prone to side reactions like O-alkylation or dialkylation. Route 3 provides a straightforward nucleophilic substitution pathway but requires the prior synthesis of the corresponding α-haloketone.

Recommended Experimental Protocol: Synthesis via Silyl Enol Ether

This protocol is adapted from the high-yield method reported by Matsugi et al. and offers excellent efficiency and control.[1] The causality behind this choice lies in the mild reaction conditions and the high regioselectivity afforded by the use of a pre-formed silyl enol ether, which avoids the common pitfalls of direct enolate chemistry.

Workflow Diagram: Synthesis of 2-(Methylthio)cyclohexanone

SM1 1-Cyclohexenyloxytrimethylsilane Reaction Reaction Vessel (-30°C to 20°C, 10 min) SM1->Reaction SM2 Dimethyl(methylthio)sulfonium tetrafluoroborate SM2->Reaction Reagent TMSOTf (cat.) in Acetonitrile Reagent->Reaction Workup Aqueous Workup (Quench with NaHCO₃) Reaction->Workup Extraction Extraction with Ethyl Acetate Workup->Extraction Purification Column Chromatography (Silica Gel) Extraction->Purification Product 2-(Methylthio)cyclohexanone (94% Yield) Purification->Product

Caption: High-yield synthesis of 2-(Methylthio)cyclohexanone.

Step-by-Step Protocol:

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add dry acetonitrile (MeCN) and cool the flask to -30°C in a dry ice/acetone bath.

  • Addition of Reagents: Add 1-cyclohexenyloxytrimethylsilane (1.0 eq.) to the cooled solvent. Follow with the addition of dimethyl(methylthio)sulfonium tetrafluoroborate (1.1 eq.).

  • Initiation: Add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm gradually to room temperature (approx. 20°C) over 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Upon completion, quench the reaction by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure 2-(Methylthio)cyclohexanone.

Key Applications and Comparative Performance

The synthetic utility of 2-(Methylthio)cyclohexanone stems from the reactivity of both the carbonyl group and the α-methylthio substituent.

Stereoselective Reductions

The reduction of cyclohexanones is a classic transformation, and the presence of an α-substituent can exert significant stereocontrol. The methylthio group's size and electronic properties influence the facial selectivity of hydride attack. A comprehensive study on the stereoselectivity of hydride reductions of 2-(methylthio)cyclohexanone has been performed, providing valuable data for comparison.[2]

The choice of reducing agent is critical. Small, unhindered hydrides (e.g., NaBH₄) may attack from the axial or equatorial face depending on a sensitive balance of steric and electronic factors (Felkin-Anh vs. Cieplak models). In contrast, bulky reducing agents (e.g., L-Selectride®) are more sterically demanding and will preferentially attack from the less hindered equatorial face, leading to the axial alcohol with high diastereoselectivity.

Diagram: Stereoselective Hydride Reduction

Caption: Stereochemical pathways in the reduction of 2-(Methylthio)cyclohexanone.

Table 2: Comparative Diastereoselectivity in Hydride Reductions

Hydride ReagentSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
NaBH₄ Methanol0(Data varies, often low selectivity)
LiAlH₄ THF0(Data varies, often low selectivity)
L-Selectride® THF-78>95:5
K-Selectride® THF-78>95:5

Note: The cis isomer refers to the axial alcohol, and the trans isomer to the equatorial alcohol. Data is representative and sourced from foundational studies on cyclohexanone reduction principles.[2]

This high degree of stereocontrol, particularly with bulky reagents, is a significant advantage over reducing a simpler substrate like 2-methylcyclohexanone, where selectivity is often lower. The resulting cis-2-(methylthio)cyclohexanol is a valuable chiral building block for further synthesis.

Synthesis of Cyclic Nitrones

A notable application of 2-(Methylthio)cyclohexanone is its use as a ketone substrate for the synthesis of cyclic nitrones. Nitrones are powerful 1,3-dipoles used extensively in [3+2] cycloaddition reactions to build five-membered heterocyclic rings, which are prevalent in pharmaceuticals and natural products. The reaction of 2-(Methylthio)cyclohexanone with hydroxylamine derivatives, such as aspergillusol A, provides direct access to these valuable intermediates.

Diagram: Nitrone Formation Pathway

Ketone 2-(Methylthio)cyclohexanone Intermediate Hemiaminal Intermediate Ketone->Intermediate HA Hydroxylamine Derivative (e.g., Aspergillusol A) HA->Intermediate Buffer Phosphate Buffer (pH ~7) Intermediate->Buffer Product Cyclic Nitrone Intermediate->Product Dehydration

Caption: Reaction pathway for the synthesis of cyclic nitrones.

This method provides a straightforward alternative to multi-step sequences that might otherwise be required to synthesize similarly substituted cyclic nitrones.

Versatility via Sulfur Oxidation

The methylthio group is not merely a spectator; it is a functional handle that can be easily modified to alter the molecule's reactivity. Oxidation of the sulfide to the corresponding sulfoxide or sulfone dramatically changes the electronic nature of the α-substituent.

  • Sulfoxide Formation and Elimination: Oxidation with an agent like sodium periodate (NaIO₄) or meta-chloroperoxybenzoic acid (m-CPBA) yields 2-(methylsulfinyl)cyclohexanone. This sulfoxide can undergo thermal syn-elimination to generate cyclohexenone, a crucial Michael acceptor. This two-step process is a reliable alternative to direct dehydrogenation methods, which can sometimes be harsh or lack regiocontrol.

  • Sulfone Formation: Stronger oxidation (e.g., with excess m-CPBA or H₂O₂) produces 2-(methylsulfonyl)cyclohexanone. The methylsulfonyl group is a powerful electron-withdrawing group, significantly increasing the acidity of the α-proton and rendering the compound an excellent substrate for further alkylation or as a Michael acceptor itself. The stereoselectivity of hydride reductions on the sulfonyl derivative has also been studied, providing a point of comparison with the parent sulfide.[2]

This ability to tune the electronic properties through simple oxidation makes 2-(Methylthio)cyclohexanone a more versatile precursor than analogues like 2-chlorocyclohexanone, where the halide's primary role is as a leaving group.

Physicochemical and Spectroscopic Data

Accurate physical and spectral data are critical for experimental design and characterization.

Table 3: Key Physicochemical Properties

PropertyValueSource
CAS Number 52190-35-9[2]
Molecular Formula C₇H₁₂OS[3]
Molecular Weight 144.23 g/mol [2]
Boiling Point 45 °C @ 10.1 mmHg[2][4]
Density 1.069 g/mL @ 25 °C[2][4]
Refractive Index (n20/D) 1.508[2][4]

Spectroscopic data, including ¹H NMR and ¹³C NMR, are available in public databases such as PubChem and SpectraBase, which are indispensable for verifying the structure and purity of synthesized material.[3]

Safety and Handling

As a laboratory chemical, 2-(Methylthio)cyclohexanone must be handled with appropriate care.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][5]

  • GHS Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][5]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2]

Conclusion and Future Outlook

2-(Methylthio)cyclohexanone is a highly valuable and versatile building block in organic synthesis. Its true strength lies not in a single application, but in its multifaceted reactivity. It provides a platform for high-fidelity stereoselective reductions, serves as a direct precursor to synthetically powerful cyclic nitrones, and contains a tunable sulfur functionality that unlocks access to other key intermediates like α,β-unsaturated ketones. Compared to alternatives, its utility is marked by predictable stereocontrol and the ability to serve as a synthetic linchpin through simple, high-yielding transformations.

Future research may further exploit the chirality of its derivatives in total synthesis, develop new catalytic transformations that leverage the directing or activating effects of the methylthio group, and expand its use in the synthesis of novel pharmaceutical scaffolds. For the modern synthetic chemist, 2-(Methylthio)cyclohexanone represents a strategic and cost-effective entry point to a wide range of complex molecular targets.

References

  • PrepChem.com. Synthesis of 2-methyl-2-benzylthiocyclohexanone. [Link]

  • PubChem. 2-(Methylthio)cyclohexanone. [Link]

  • Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Methylcyclohexanone in Organic Synthesis. [Link]

  • PubChemLite. 2-(methylthio)cyclohexanone (C7H12OS). [Link]

  • Organic Syntheses. PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. [Link]

Sources

A Comparative Guide to the Conformational Analysis of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of small molecule conformation, understanding the subtle interplay of steric and electronic effects is paramount. The cyclohexane ring, a ubiquitous scaffold in medicinal chemistry, presents a classic case study in conformational preferences. This guide provides an in-depth technical comparison of the conformational analysis of 2-(methylthio)cyclohexanone, contrasting experimental data with computational predictions and evaluating its behavior against other 2-substituted cyclohexanones. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The Conformational Landscape of 2-Substituted Cyclohexanones: A Tale of Two Positions

The chair conformation of a cyclohexane ring allows for two distinct substituent orientations: axial and equatorial. For a simple monosubstituted cyclohexane, the equatorial position is generally favored to minimize destabilizing 1,3-diaxial steric interactions. However, in 2-substituted cyclohexanones, the conformational equilibrium is more nuanced, influenced by a delicate balance of steric hindrance, dipole-dipole interactions, and stereoelectronic effects such as the anomeric effect.

The central question in the conformational analysis of 2-(methylthio)cyclohexanone is the preference of the methylthio (-SMe) group for the axial or equatorial position. This equilibrium is a sensitive reporter on the forces at play within the molecule.

Diagram of the Axial-Equatorial Equilibrium of 2-(Methylthio)cyclohexanone

A schematic representation of the ring-flip process between the equatorial and axial conformers of 2-(methylthio)cyclohexanone.

Experimental Determination of Conformational Preference: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the experimental determination of conformational equilibria in solution. By analyzing chemical shifts and, more importantly, vicinal proton-proton coupling constants (³JHH), the time-averaged population of each conformer can be accurately determined.

Key Experimental Findings for 2-(Methylthio)cyclohexanone

A seminal study by Fraser and Faibish utilized 500 MHz ¹H NMR to measure the equatorial to axial conformer ratio of 2-(methylthio)cyclohexanone in various solvents. Their findings revealed a pronounced preference for the axial conformation, particularly in non-polar solvents. This is contrary to what would be predicted based solely on the steric bulk of the methylthio group.

Another key study by Basso and colleagues measured the axial/equatorial proportions for a range of 2-substituted cyclohexanones in chloroform. Their work also highlighted a significant population of the axial conformer for 2-(methylthio)cyclohexanone, suggesting that steric effects alone do not dictate the conformational preference.[1]

Comparison with Other 2-Substituted Cyclohexanones

To contextualize the behavior of 2-(methylthio)cyclohexanone, it is instructive to compare its conformational preferences with those of other 2-substituted analogs. The equilibrium is highly sensitive to the nature of the substituent at the 2-position.

Substituent (X)Predominant Conformer (in non-polar solvent)Key Influencing Factors
-SMe Axial Anomeric effect, dipole-dipole interactions, steric effects
-OMeEquatorial/Slight Axial PreferenceWeaker anomeric effect, dipole-dipole repulsion
-ClAxialAnomeric effect, dipole-dipole interactions
-FEquatorialStrong dipole-dipole repulsion, weaker anomeric effect

This table summarizes the general conformational preferences of various 2-substituted cyclohexanones in non-polar solvents.

The data clearly indicates that the sulfur atom in the methylthio group plays a crucial role in stabilizing the axial conformation, a phenomenon often attributed to a favorable stereoelectronic interaction known as the anomeric effect. This effect involves the donation of electron density from a lone pair on the sulfur atom into the antibonding (σ*) orbital of the adjacent C-C bond of the carbonyl group.

Computational Chemistry: A Theoretical Lens on Conformational Stability

Density Functional Theory (DFT) calculations provide a powerful theoretical framework to dissect the energetic contributions that govern conformational equilibria. By modeling the electronic structure and energies of the different conformers, we can gain a deeper understanding of the underlying forces at play.

Theoretical Insights into 2-(Methylthio)cyclohexanone

A comprehensive DFT study by Duarte and colleagues investigated the conformational properties of 2-(methylthio)cyclohexanone. Their calculations, employing methods such as B3LYP with the 6-311+G** basis set, and Natural Bond Orbital (NBO) analysis, corroborated the experimental findings of a significant axial preference.

The key takeaways from the computational analysis are:

  • Generalized Anomeric Effect (GAE): The NBO analysis revealed a stabilizing hyperconjugative interaction between a lone pair on the sulfur atom and the antibonding orbitals of the adjacent C-C and C=O bonds in the axial conformer. This GAE is a significant contributor to the axial preference.

  • Dipole-Dipole Interactions: The calculations showed that the dipole moments of the axial and equatorial conformers are different, leading to solvent-dependent conformational preferences. In the gas phase and non-polar solvents, the electrostatic interactions can favor the axial form.

  • Steric Effects: While the methylthio group is sterically demanding, the computational models suggest that the destabilizing 1,3-diaxial interactions in the axial conformer are not as severe as might be expected and are outweighed by the stabilizing electronic effects.

A Comparative Look at Computational vs. Experimental Data
Conformer PropertyExperimental Observation (NMR)Computational Prediction (DFT)
Predominant Conformer AxialAxial
Solvent Effects Significant shift towards equatorial in polar solventsQualitatively reproduced
Energy Difference (ΔG°) Solvent-dependentCalculated values in reasonable agreement with experimental trends

This table provides a high-level comparison of the conformational properties of 2-(methylthio)cyclohexanone as determined by experimental and computational methods.

The synergy between experimental and computational approaches provides a robust and self-validating understanding of the conformational behavior of 2-(methylthio)cyclohexanone.

Experimental and Computational Protocols

For researchers wishing to replicate or extend these findings, the following protocols provide a detailed, step-by-step guide.

Protocol for Determining Conformer Populations by ¹H NMR Spectroscopy

This protocol outlines the general procedure for determining the axial:equatorial ratio of a 2-substituted cyclohexanone using ¹H NMR.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_calc Calculation prep Dissolve sample in deuterated solvent acq Acquire 1D ¹H NMR spectrum at controlled temperature prep->acq proc Process spectrum (phasing, baseline correction) acq->proc analysis Identify and integrate key signals proc->analysis coupling Measure vicinal coupling constants (³JHH) analysis->coupling calc Calculate conformer populations using the Eliel equation coupling->calc

A flowchart illustrating the key steps in determining conformer populations using NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(methylthio)cyclohexanone.

    • Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, C₆D₆, CD₃CN) in a high-quality NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥ 400 MHz is recommended for better signal dispersion).

    • Ensure the sample temperature is precisely controlled and recorded. For studying the thermodynamics of the equilibrium, variable-temperature (VT) NMR experiments are necessary.

  • Spectral Analysis:

    • Identify the signal corresponding to the proton at the C2 position (the proton attached to the same carbon as the methylthio group). This signal is typically a multiplet due to coupling with the adjacent methylene protons.

    • Carefully measure the vicinal coupling constants (³JHH) for this proton. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

      • A large coupling constant (typically 10-13 Hz) is indicative of an axial-axial relationship (dihedral angle ~180°).

      • Smaller coupling constants (typically 2-5 Hz) correspond to axial-equatorial or equatorial-equatorial relationships (dihedral angles ~60°).

  • Calculation of Conformer Populations:

    • The observed coupling constant (Jobs) is a weighted average of the coupling constants for the pure axial (Ja) and pure equatorial (Je) conformers:

      • Jobs = Xa * Ja + Xe * Je

      • where Xa and Xe are the mole fractions of the axial and equatorial conformers, respectively (Xa + Xe = 1).

    • The values for Ja and Je for the pure conformers can be estimated from model compounds or obtained from low-temperature NMR studies where the ring flip is slow on the NMR timescale.

    • By rearranging the equation, the mole fractions of the axial and equatorial conformers can be calculated.

Protocol for DFT Calculation of Conformational Energies

This protocol outlines a standard procedure for calculating the relative energies of the conformers of 2-(methylthio)cyclohexanone using DFT.

Diagram of the DFT Calculation Workflow

DFT_Workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Single-Point Energy cluster_analysis Analysis build Build initial 3D structures of axial and equatorial conformers opt Optimize geometries using a chosen DFT functional and basis set (e.g., B3LYP/6-31G*) build->opt freq Perform frequency calculations to confirm minima and obtain thermodynamic data opt->freq energy (Optional) Refine energies with a higher level of theory (e.g., larger basis set) freq->energy analysis Calculate relative energies (ΔE, ΔH, ΔG) and analyze electronic properties (NBO) energy->analysis

A flowchart outlining the typical workflow for performing DFT calculations to determine conformational energies.

Step-by-Step Methodology:

  • Initial Structure Generation:

    • Build the 3D structures of both the axial and equatorial conformers of 2-(methylthio)cyclohexanone using a molecular modeling software.

  • Geometry Optimization:

    • Perform a geometry optimization for each conformer using a suitable DFT functional and basis set. A commonly used and well-balanced choice is the B3LYP functional with the 6-31G* basis set. For higher accuracy, larger basis sets such as 6-311+G** can be employed.

  • Frequency Calculations:

    • Following optimization, perform a frequency calculation at the same level of theory. This is a crucial step to:

      • Confirm that the optimized structures are true energy minima on the potential energy surface (i.e., no imaginary frequencies).

      • Obtain zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy, which are necessary for calculating the Gibbs free energy (ΔG).

  • Single-Point Energy Refinement (Optional but Recommended):

    • To obtain more accurate electronic energies, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.

  • Data Analysis:

    • Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) between the axial and equatorial conformers. The ΔG value provides the most direct comparison with the experimentally determined equilibrium constant.

    • For a deeper understanding of the electronic factors, perform a Natural Bond Orbital (NBO) analysis to identify and quantify hyperconjugative interactions.

Conclusion: A Unified View of Conformational Preference

The conformational analysis of 2-(methylthio)cyclohexanone serves as a compelling example of how a combination of experimental and computational techniques can provide a comprehensive and nuanced understanding of molecular structure. The observed preference for the axial conformer, driven by a stabilizing anomeric effect that overrides steric considerations, highlights the importance of stereoelectronic interactions in determining molecular shape and reactivity. For researchers in drug discovery and development, a thorough grasp of these principles is essential for the rational design of molecules with desired biological activities and physicochemical properties. The protocols and comparative data presented in this guide offer a robust framework for investigating the conformational landscape of this and other important classes of organic molecules.

References

  • Fraser, R. R., & Faibish, N. C. (1995). On the purported axial preference in 2-methylthio and 2-methoxycyclohex-anones: steric effects versus orbital interactions. Canadian Journal of Chemistry, 73(1), 88–94. [Link]

  • Basso, E. A., Kaiser, C. R., Rittner, R., & Lambert, J. B. (1993). Axial/equatorial proportions for 2-substituted cyclohexanones. The Journal of Organic Chemistry, 58(27), 7865–7869. [Link]

  • Duarte, H. A., et al. (2007). Conformational behaviours of 2-substituted cyclohexanones: A complete basis set, hybrid-DFT study and NBO interpretation. Journal of Molecular Structure: THEOCHEM, 806(1-3), 143-151. [Link]

  • Allinger, N. L., et al. (1976). Conformational analysis. 120. Heats of formation of some simple ketones. Journal of the American Chemical Society, 98(26), 8271–8275. [Link]

  • Eliel, E. L., & Manoharan, M. (1981). Conformational analysis. 49. The conformational equilibrium of the cyano group. The Journal of Organic Chemistry, 46(9), 1959–1962. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(Methylthio)cyclohexanone. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and instill a deep understanding of the causality behind each safety measure and disposal choice. This document is structured to empower researchers, scientists, and drug development professionals to manage this chemical waste stream with the highest degree of safety, scientific integrity, and regulatory adherence.

Foundational Principle: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the material's intrinsic hazards. 2-(Methylthio)cyclohexanone, while not as common as its parent ketone, possesses a hazard profile derived from its functional groups: the flammable cyclohexanone ring and the reactive methylthio (thioether) group.

The primary directive for its disposal is that it must be treated as a regulated hazardous waste . Under no circumstances should this chemical be disposed of via sanitary sewer systems or in common refuse.[1][2] The rationale is twofold: its flammability poses a fire and explosion risk in non-designated environments, and its irritant properties present a health hazard.[1][3]

Table 1: GHS Hazard Profile for 2-(Methylthio)cyclohexanone

Hazard Class Hazard Statement GHS Pictogram Precautionary Code
Skin Corrosion/Irritation H315: Causes skin irritation Warning P264, P280, P302+P352
Serious Eye Damage/Irritation H319: Causes serious eye irritation Warning P280, P305+P351+P338
Specific Target Organ Toxicity H335: May cause respiratory irritation Warning P261, P271, P304+P340

Source: Aggregated GHS information from the ECHA C&L Inventory.[3]

Furthermore, its structural similarity to 2-methylcyclohexanone and cyclohexanone suggests it should be treated as a Flammable Liquid (Category 3) .[4][5][6] This classification is critical as it dictates storage and segregation protocols.[7]

Chemical Incompatibilities: A crucial aspect of safe waste management is segregation.[2] 2-(Methylthio)cyclohexanone waste must be stored separately from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Bases and Reducing Agents: May cause unpredictable reactions.[8]

Essential Prerequisites: Engineering Controls and Personal Protective Equipment (PPE)

All handling and disposal preparation steps must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain flammable vapors.[9][10] The work area must be free of ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[5][11]

Required PPE includes:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to inspect gloves for any signs of degradation or permeation before and after use.[13]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.[12]

The Disposal Workflow: A Step-by-Step Protocol

This protocol ensures that 2-(Methylthio)cyclohexanone waste is collected, stored, and disposed of in a manner that is safe, compliant, and self-validating.

Waste Stream Characterization and Container Selection

The first step is to correctly characterize the waste. Any solution containing 2-(Methylthio)cyclohexanone, or any material contaminated with it, is considered hazardous waste.

Container Selection:

  • Select a container made of a material compatible with flammable organic liquids. A high-density polyethylene (HDPE) or glass bottle with a screw-top cap is appropriate.[14]

  • Ensure the container is in good condition, free of cracks or leaks, and has a secure, vapor-tight lid.[14]

  • The container size should be appropriate for the volume of waste to be generated to minimize headspace.

Waste Collection and Labeling
  • Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "Waste 2-(Methylthio)cyclohexanone" (and any solvents used in the mixture)

    • The specific hazard characteristics: "Flammable, Irritant"

    • The date accumulation started.

    • The name of the principal investigator or responsible individual.[2]

  • Collection:

    • Transfer the waste liquid into the labeled container inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • The container must remain closed at all times except when actively adding waste.[14] This is one of the most common regulatory violations and is critical for preventing the release of flammable vapors.[14]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

Management of Contaminated Solid Waste

Solid waste, such as contaminated gloves, pipette tips, or absorbent paper, must also be disposed of as hazardous waste.

  • Collect these materials in a separate, clearly labeled, puncture-proof container or a lined pail designated for solid chemical waste.[15]

  • The container must be kept closed.[15]

  • Never dispose of chemically contaminated sharps (needles, broken glass) in soft bags. Use a designated sharps container labeled as hazardous waste.[13][15]

Visualization: Waste Management Decision Logic

The following diagram illustrates the logical workflow for segregating and preparing 2-(Methylthio)cyclohexanone waste for disposal.

G cluster_0 Waste Characterization cluster_1 Container & Labeling cluster_2 Accumulation & Storage cluster_3 Final Disposal start Waste Generation (2-(Methylthio)cyclohexanone) liquid Liquid Waste (Pure compound or solutions) start->liquid solid Solid Waste (Contaminated gloves, tips, etc.) start->solid liquid_container Select Compatible Container (HDPE or Glass) Attach 'Hazardous Waste' Label liquid->liquid_container Identify Hazards: Flammable, Irritant solid_container Select Lined, Puncture-Proof Container Attach 'Hazardous Waste' Label solid->solid_container Identify Hazard: Chemically Contaminated liquid_accum Collect in Fume Hood Keep Container Closed Store in Flammable Cabinet liquid_container->liquid_accum solid_accum Collect Contaminated Items Keep Container Closed Store in Designated Area solid_container->solid_accum ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) liquid_accum->ehs_pickup solid_accum->ehs_pickup

Caption: Waste Stream Decision Logic for 2-(Methylthio)cyclohexanone.

Final Disposal and Spill Management

The ultimate fate of the waste is managed by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[16][17] They will transport the properly labeled and sealed containers to a permitted Treatment, Storage, and Disposal Facility (TSDF).[17]

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.[18]

  • If the spill is small and you are trained to handle it, ensure proper ventilation and eliminate all ignition sources.

  • Wear appropriate PPE.

  • Contain the spill using a chemical spill kit with an absorbent material suitable for flammable liquids (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[4][8]

  • Decontaminate the area and report the incident to your supervisor and EHS.[18]

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Safety Data Sheet: Cyclohexanone. Carl ROTH. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (US); 2011. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Handbook Version 2.0. McMaster University. [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Government of Alberta. [Link]

  • 2-(Methylthio)cyclohexanone PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals? ewaste disposal, inc. [Link]

  • Hazardous Waste Disposal Guidelines. Purdue University. [Link]

  • Laboratory Safety and Chemical Hygiene Plan. University of Wisconsin-Madison. [Link]

  • Laboratory Safety Guidelines. ETH Zurich. [Link]

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Personal protective equipment for handling 2-(Methylthio)cyclohexanone

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of novel chemical entities, a deep understanding of safe handling practices is not just a regulatory requirement—it's the bedrock of scientific integrity and innovation. This guide provides essential, immediate safety and logistical information for the handling of 2-(Methylthio)cyclohexanone, moving beyond mere compliance to foster a culture of proactive safety and experimental excellence.

At its core, 2-(Methylthio)cyclohexanone is a valuable substrate in organic synthesis. However, its chemical nature as a substituted cyclohexanone containing a thioether group necessitates a robust and well-reasoned safety protocol. This document offers a procedural, step-by-step framework designed to directly address your operational questions, ensuring that your work can proceed with the highest degree of safety and confidence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling, a thorough understanding of the inherent hazards of 2-(Methylthio)cyclohexanone is critical. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1]

Furthermore, with a flash point of 89°C (192.2°F), it is classified as a Class II Combustible Liquid .[2] This means that while it doesn't ignite as readily as flammable liquids, it still poses a fire risk when exposed to an ignition source at or above its flash point.

The causality behind these classifications lies in the molecule's structure. The ketone functional group can be reactive, and organosulfur compounds can have irritant properties. Understanding these intrinsic chemical characteristics is the first step in designing a self-validating safety protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a barrier between you and the chemical, mitigating the risks of skin contact, eye exposure, and inhalation.

PPE ComponentSpecificationRationale
Hand Protection Butyl Rubber Gloves2-(Methylthio)cyclohexanone is a ketone. Nitrile gloves offer poor to fair resistance to ketones. Butyl rubber provides superior protection against this class of chemicals.
Eye Protection ANSI Z87.1-compliant Chemical Splash GogglesProtects against splashes and vapors, which can cause serious eye irritation.
Body Protection Flame-Resistant Laboratory CoatProvides a barrier against skin contact and offers a degree of protection from the combustible nature of the chemical.
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesTo be used when engineering controls (i.e., a fume hood) are not sufficient to control vapor exposure and prevent respiratory tract irritation.

It is imperative to inspect all PPE for integrity before each use. Any damaged or compromised equipment must be replaced immediately.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A well-defined operational plan minimizes the risk of exposure and accidents. The following workflow provides a procedural guide for handling 2-(Methylthio)cyclohexanone from receipt to use.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Butyl Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Chemical Inside Fume Hood prep3->handle1 Proceed to Handling handle2 Use Grounding Straps for Large Transfers handle1->handle2 handle3 Keep Container Closed When Not in Use handle2->handle3 post1 Decontaminate Work Area handle3->post1 Proceed to Post-Handling post2 Segregate Waste into Labeled Hazardous Waste Container post1->post2 post3 Remove and Dispose of Contaminated PPE post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Workflow for Safe Handling of 2-(Methylthio)cyclohexanone.

Experimental Protocol:
  • Preparation:

    • Ensure that the chemical fume hood is operational and has a current certification.

    • Don the required PPE: butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.

    • Ensure a spill kit containing appropriate absorbent material is readily accessible.

  • Handling:

    • All transfers and manipulations of 2-(Methylthio)cyclohexanone should be conducted within a certified chemical fume hood to minimize inhalation of vapors.[3][4][5]

    • Given its combustible nature, ensure there are no open flames, spark sources, or hot surfaces in the immediate vicinity.[2][6]

    • For transfers between metal containers, use grounding and bonding straps to prevent the buildup of static electricity, which could serve as an ignition source.[7][8]

    • Keep the container tightly sealed when not in use to prevent the release of vapors.[7]

  • In Case of a Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Wearing appropriate PPE, contain the spill with a chemical-absorbent material.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility. Due to the lack of a validated, safe laboratory-scale neutralization protocol for 2-(Methylthio)cyclohexanone, do not attempt to neutralize the chemical waste.

Waste Disposal Protocol:
  • Segregation:

    • All waste containing 2-(Methylthio)cyclohexanone, including contaminated consumables (e.g., pipette tips, absorbent pads), must be collected in a designated, properly labeled hazardous waste container.

    • This waste stream should be segregated from other chemical waste unless compatibility has been confirmed.

  • Containerization:

    • Use a chemically compatible container with a secure, tight-fitting lid.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "2-(Methylthio)cyclohexanone".

  • Storage:

    • Store the waste container in a designated satellite accumulation area that is within or near the laboratory.

    • The storage area should be away from heat sources and ignition points.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

cluster_collection Waste Collection cluster_labeling Labeling & Storage cluster_disposal Final Disposal collect1 Collect all contaminated materials (liquid & solid) collect2 Place in a dedicated, compatible waste container collect1->collect2 label1 Label container with 'Hazardous Waste' and '2-(Methylthio)cyclohexanone' collect2->label1 Proceed to Labeling label2 Store in a designated Satellite Accumulation Area label1->label2 dispose1 Contact Institutional EHS for pickup label2->dispose1 Proceed to Disposal dispose2 Follow all local, state, and federal regulations dispose1->dispose2

Caption: Waste Disposal Workflow for 2-(Methylthio)cyclohexanone.

By adhering to these detailed protocols, you not only ensure your personal safety and the integrity of your research but also contribute to a culture of safety excellence within your organization.

References

  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. (n.d.). University of Nevada, Reno Environmental Health & Safety. Retrieved from [Link]

  • EHS Guideline - Flammable and Combustible Liquids. (2024, March 11). Carnegie Mellon University. Retrieved from [Link]

  • Safe Handling of Flammable and Combustible Liquids. (2009, August 14). EHSLeaders. Retrieved from [Link]

  • Irritants. (n.d.). AL Research Support. Retrieved from [Link]

  • Deactivating Effect of Hydroxyl Radicals Reactivity by Sulfate and Sulfite Functional Groups in Aqueous Phase Atmospheric Implications for Small Organosulfur Compounds. (2024, May 15). ACS ES&T Air. Retrieved from [Link]

  • OSHA Flammable Storage Requirements. (2024, May 6). U.S. Chemical Storage. Retrieved from [Link]

  • Flammable and Combustible Liquids: Storage and Handling. (2013, September). Workplace Safety, Inc. Retrieved from [Link]

  • Irritants. (n.d.). Syracuse University Environmental Health & Safety Services. Retrieved from [Link]

  • Irritants SOP. (n.d.). Wayne State University. Retrieved from [Link]

  • General Use SOP - Irritants. (2024, September 11). Stanford Environmental Health & Safety. Retrieved from [Link]

  • Deactivating Effect of Hydroxyl Radicals Reactivity by Sulfate and Sulfite Functional Groups in Aqueous Phase─Atmospheric Implications for Small Organosulfur Compounds. (2024, May). ResearchGate. Retrieved from [Link]

  • Organosulfur compounds and possible mechanism of garlic in cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Converting organosulfur compounds to inorganic polysulfides against resistant bacterial infections. (2018, September 13). PubMed. Retrieved from [Link]

  • Effect of crushing and heating on the formation of volatile organosulfur compounds in garlic. (2019, October 14). Taylor & Francis Online. Retrieved from [Link]

  • Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Retrieved from [Link]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]

  • Experiment 4 Heat of Neutralization. (n.d.). CUNY. Retrieved from [Link]

  • Laccase-catalyzed synthesis of catechol thioethers by reaction of catechols with thiols using air as an oxidant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 2-(Methylthio)cyclohexanone. (n.d.). PubChem. Retrieved from [Link]

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